molecular formula C8H16O B126014 (4-Methylcyclohexyl)methanol CAS No. 34885-03-5

(4-Methylcyclohexyl)methanol

Cat. No.: B126014
CAS No.: 34885-03-5
M. Wt: 128.21 g/mol
InChI Key: OSINZLLLLCUKJH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that presents as a colorless liquid with a characteristic mint- or licorice-like odor . This compound is slightly soluble in water but highly soluble in many organic solvents . MCHM is primarily known for its industrial application as a frothing agent in the froth flotation process for cleaning coal, where it helps separate usable coal from rocks and other debris . Its surfactant properties make it an effective foaming and wetting agent. Beyond this, it holds significant research value in the field of analytical and environmental chemistry. Following the Elk River chemical spill, MCHM has been the subject of extensive environmental monitoring and toxicological studies, driving the need for high-purity standards for use in developing and validating sensitive detection methods . Researchers utilize advanced techniques like solid-phase microextraction (SPME) and thin film microextraction (TFME) coupled with GC-MS to trace MCHM and its constituents in environmental water samples at concentrations as low as the parts-per-billion range . MCHM has also been patented for use in air fresheners and is investigated in fragrance and flavor research due to the low odor threshold of its trans isomer . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use or human consumption. Direct contact with the liquid can cause skin and eye irritation, and inhalation of vapors may irritate the respiratory tract . Appropriate personal protective equipment, including gloves and splash goggles, should be worn, and handling should occur in a well-ventilated area . In studies, acute exposure of human airway epithelial tissues to MCHM vapors was not toxic in vitro at concentrations relevant to typical human inhalation exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylcyclohexyl)methanol
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InChI

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3
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InChI Key

OSINZLLLLCUKJH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCC(CC1)CO
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID9041813, DTXSID80274141, DTXSID40274142
Record name 4-Methylcyclohexanemethanol
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Molecular Weight

128.21 g/mol
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Physical Description

Liquid, Clear colorless liquid with nearly no odor; [HSDB]
Record name Cyclohexanemethanol, 4-methyl-
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Boiling Point

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/
Record name 4-Methylcyclohexanemethanol
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Flash Point

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/
Record name 4-Methylcyclohexanemethanol
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Density

0.9074 g/cu cm at 20 °C
Record name 4-Methylcyclohexanemethanol
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Vapor Pressure

0.05 [mmHg]
Record name 4-Methylcyclohexanemethanol
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Color/Form

Clear, colorless liquid

CAS No.

34885-03-5, 3937-48-2, 3937-49-3
Record name 4-Methylcyclohexanemethanol
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Record name 4-Methylcyclohexanemethanol, cis-
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Record name 4-Methylcyclohexanemethanol, trans-
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Record name Cyclohexanemethanol, 4-methyl-
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Record name (trans-4-Methylcyclohexyl)methanol
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Record name 4-METHYLCYCLOHEXANEMETHANOL, CIS-
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Foundational & Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Chemical Structure, Isomerism, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohexyl)methanol (4-MCHM), a saturated alicyclic primary alcohol, is a compound of significant interest in industrial and environmental contexts. This technical guide provides a comprehensive overview of its chemical structure, the stereoisomerism of its cis and trans forms, and a detailed summary of their distinct physicochemical properties. This document also outlines key experimental protocols for the analysis of these isomers and explores their synthesis and metabolic pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Chemical Structure and Isomerism

This compound, with the chemical formula C₈H₁₆O, consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group at the 1 and 4 positions, respectively.[1] The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol.[2][3][4]

In the cis isomer, both the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring.[3] Conversely, in the trans isomer, these groups are on opposite sides of the ring.[3] This difference in stereochemistry significantly influences the physical and chemical properties of the isomers. Commercial samples of 4-MCHM typically consist of a mixture of both cis and trans isomers.[2]

Physicochemical Properties of cis and trans Isomers

The distinct spatial arrangements of the functional groups in the cis and trans isomers of this compound lead to measurable differences in their physicochemical properties. These properties are crucial for understanding their environmental fate, biological interactions, and for developing analytical methods for their separation and quantification.

Propertycis-(4-Methylcyclohexyl)methanoltrans-(4-Methylcyclohexyl)methanolReference
Molecular Weight ( g/mol ) 128.21128.21[2]
Appearance Colorless liquidColorless liquid[2]
Odor Less detectableFaint mint-like, licorice-like[2]
Boiling Point (°C) 202 (mixture)202 (mixture)[2]
Density (g/cm³ at 20°C) 0.9074 (mixture)0.9074 (mixture)[2]
Aqueous Solubility at 23°C (mg/L) 13001010[5]
Log Kₒw (Octanol-Water Partition Coefficient) 2.35 ± 0.0052.46 ± 0.0002[5]
Method Detection Limit in Water (µg/L) 0.280.16[6]

Experimental Protocols

Determination of this compound Isomers in Water Samples by Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS)

This method is utilized for the quantitative analysis of cis- and trans-(4-Methylcyclohexyl)methanol in water samples, particularly relevant in environmental monitoring.

Methodology:

  • Sample Preparation: Water samples are collected in appropriate containers. No extensive sample preparation is required.

  • Purge-and-Trap: A heated purge-and-trap system is employed to extract the volatile this compound isomers from the water matrix. An inert gas, such as helium, is bubbled through the heated water sample, stripping the analytes from the liquid phase.

  • Analyte Trapping: The purged analytes are carried in the gas stream to a sorbent trap, where they are retained.

  • Thermal Desorption: The trap is rapidly heated to desorb the analytes, which are then transferred to the gas chromatograph.

  • Gas Chromatography (GC): The isomers are separated on a capillary GC column based on their different boiling points and interactions with the stationary phase. The trans isomer typically elutes before the cis isomer.[6]

  • Mass Spectrometry (MS): The separated isomers are introduced into a mass spectrometer for detection and quantification. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Key Findings from Application:

  • This method has been successfully applied to determine the concentrations of cis- and trans-(4-Methylcyclohexyl)methanol in water samples following chemical spills.[6]

  • Method detection limits have been reported as 0.16 µg/L for the trans-isomer and 0.28 µg/L for the cis-isomer.[6]

Synthesis and Metabolism

The synthesis of this compound can be achieved through various chemical routes, and its metabolism in biological systems has been a subject of toxicological studies.

Synthesis Pathways

Historically, this compound was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[6] It is also produced as a byproduct in the industrial synthesis of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[3]

The stereoselective synthesis of the cis and trans isomers is a key consideration, with the choice of reducing agent and reaction conditions playing a critical role in determining the final isomer ratio.[5] For instance, the reduction of 4-methylcyclohexanecarboxaldehyde or a 4-methylcyclohexanecarboxylate ester can be controlled to favor one isomer over the other.[5]

Synthesis_Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism Methylcyclohexanecarboxylate Ester Methylcyclohexanecarboxylate Ester MCHM This compound (cis/trans mixture) Methylcyclohexanecarboxylate Ester->MCHM Bouveault-Blanc Reduction 4-Methylcyclohexanecarboxaldehyde 4-Methylcyclohexanecarboxaldehyde 4-Methylcyclohexanecarboxaldehyde->MCHM Reduction Dimethyl Terephthalate Dimethyl Terephthalate Dimethyl Terephthalate->MCHM Hydrogenation (byproduct) MCHM_met This compound Metabolite 4-Methylcyclohexanecarboxylic Acid MCHM_met->Metabolite Oxidation Toxicity Potential for Increased Toxicity (Oxidative Stress) Metabolite->Toxicity Isomer_Properties cluster_isomers Isomers cluster_properties Physicochemical Properties MCHM This compound cis cis-Isomer (Substituents on same side) MCHM->cis trans trans-Isomer (Substituents on opposite sides) MCHM->trans Solubility Higher Aqueous Solubility cis->Solubility Kow Lower Log Kow cis->Kow Elution Later GC Elution cis->Elution Solubility_trans Lower Aqueous Solubility trans->Solubility_trans Kow_trans Higher Log Kow trans->Kow_trans Elution_trans Earlier GC Elution trans->Elution_trans

References

An In-depth Technical Guide to the Properties of cis- and trans-(4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as cis and trans isomers.[1] These isomers exhibit distinct physical, chemical, and spectroscopic properties that influence their behavior in various applications, from industrial processes to environmental fate. This technical guide provides a comprehensive overview of the properties of cis- and trans-(4-Methylcyclohexyl)methanol, including detailed experimental protocols for their synthesis, separation, and characterization. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₈H₁₆O and a molecular weight of 128.21 g/mol , is a colorless liquid with a characteristic mint- or licorice-like odor.[1][2] The stereochemistry of the methyl and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers.[1] The trans isomer is noted for its distinct licorice-like scent, while the cis isomer has a less detectable odor.[3] MCHM is slightly soluble in water but highly soluble in many organic solvents.[2] It is primarily used as a frothing agent in the coal industry and has also been patented for use in air fresheners.[2] The distinct properties of the cis and trans isomers necessitate their careful characterization for any research or application.

Physicochemical Properties

The spatial arrangement of the functional groups in the cis and trans isomers of this compound leads to significant differences in their physicochemical properties. These differences are critical for understanding their partitioning, solubility, and environmental transport.

Propertycis-(4-Methylcyclohexyl)methanoltrans-(4-Methylcyclohexyl)methanolReference(s)
Octanol-Water Partition Coefficient (KOW) 225291[4]
Log KOW 2.352.46[4]
Aqueous Solubility (23 °C, extrapolated to mole fraction of 1) 2700 ± 108 mg/L2400 ± 180 mg/L[4]
Computed Solvated Dipole Moment Larger dipole momentSmaller dipole moment[5]

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts of the methyl and hydroxymethyl protons.

IsomerMethyl Protons (δ, ppm)Hydroxymethyl Protons (δ, ppm)Reference(s)
cis 0.92 (d, J ≈ 7 Hz)3.55 (d, J ≈ 6.6 Hz)[6]
trans 0.89 (d, J ≈ 6.6 Hz)3.45 (d, J ≈ 5.3 Hz)[6]

Note: Chemical shifts are reported for samples in CDCl₃. The cis:trans ratio in pure MCHM has been observed to be 2.08:1, while in crude mixtures it can be around 1:1.75.[2]

Gas Chromatography (GC)

Gas chromatography can be used to separate the cis and trans isomers. The elution order is dependent on the column and conditions used. In one reported method, the trans isomer elutes before the cis isomer.[4]

IsomerRetention Time (min)Elution Temperature (°C)Reference(s)
trans 6.20224.0[4]
cis 6.67233.4[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of a suitable precursor, such as a 4-methylcyclohexanecarboxylate ester.[2][3] The stereoselectivity of the reaction is influenced by the choice of reducing agent and reaction conditions.[2]

General Protocol for the Reduction of a 4-Methylcyclohexanecarboxylate Ester:

  • Dissolution: Dissolve the 4-methylcyclohexanecarboxylate ester in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).

  • Reduction: Cool the solution in an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Workup: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation or column chromatography to yield a mixture of the cis and trans isomers.

G start 4-Methylcyclohexanecarboxylate Ester dissolution Dissolve in Anhydrous Solvent start->dissolution reduction Add Reducing Agent (e.g., LiAlH4) dissolution->reduction monitoring Monitor by TLC reduction->monitoring quenching Quench Reaction monitoring->quenching workup Aqueous Workup quenching->workup extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate extraction->drying product This compound (cis/trans mixture) drying->product

General synthesis workflow for this compound.
Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)

The cis and trans isomers of this compound can be separated using reversed-phase HPLC.[4]

Protocol for HPLC Separation:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of methanol and water. A common mobile phase composition is 60% methanol and 40% water.[4]

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the isomers with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile with the UV detector. The cis isomer typically elutes before the trans isomer in reversed-phase HPLC.[4]

  • Fraction Collection: Collect the fractions corresponding to the cis and trans isomers.

  • Post-Separation Processing: For subsequent analysis such as NMR, the methanol can be removed from the collected fractions under a stream of nitrogen, followed by lyophilization to remove the water.[4]

G start MCHM Isomer Mixture hplc Reversed-Phase HPLC (C18 column, 60:40 MeOH:H2O) start->hplc separation Separation of Isomers hplc->separation cis_elution cis-Isomer Elutes First separation->cis_elution trans_elution trans-Isomer Elutes Second separation->trans_elution collection Fraction Collection cis_elution->collection trans_elution->collection cis_product Purified cis-Isomer collection->cis_product trans_product Purified trans-Isomer collection->trans_product

Workflow for the HPLC separation of MCHM isomers.
Characterization by NMR Spectroscopy

Protocol for NMR Analysis:

  • Sample Preparation: Prepare a solution of the purified isomer (or the mixture) in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[4] A typical sample preparation involves mixing 30 µL of the MCHM sample with 690 µL of CDCl₃ containing 0.05% TMS.[4]

  • Data Acquisition: Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 600 MHz).[4]

  • Data Analysis: Process the spectra and identify the characteristic signals for the cis and trans isomers as detailed in the spectroscopic properties section.

Conclusion

The cis and trans isomers of this compound possess distinct physicochemical and spectroscopic properties that are crucial for their identification, separation, and application. This guide provides a consolidated resource for researchers and professionals, offering quantitative data and detailed experimental protocols to facilitate further investigation and utilization of these compounds. The provided workflows for synthesis and separation serve as a foundation for laboratory-scale preparation and purification of the individual isomers.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylcyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexylmethanol (MCHM) is a saturated alicyclic primary alcohol with the chemical formula C8H16O.[1][2][3] It exists as two stereoisomers, cis and trans, depending on the relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[2][3] MCHM is a colorless oil with a faint, mint-like or licorice-like odor and is slightly soluble in water but highly soluble in many organic solvents.[2][4][5][6] This technical guide provides a comprehensive overview of the core physical properties of 4-methylcyclohexylmethanol, its isomers, and the crude mixture, supported by detailed experimental protocols and workflow visualizations.

Core Physical Properties

The physical properties of 4-methylcyclohexylmethanol are crucial for its handling, application, and environmental fate assessment. The data presented below has been compiled from various scientific sources.

Data Presentation
PropertyValueIsomer/MixtureConditions
Molecular Weight 128.21 g/mol N/AN/A
Density 0.9074 g/cm³Not Specified20 °C
Boiling Point 203.7 °C (estimated)Not Specified760 mmHg
180 °CCrude MCHMNot Specified
75 °CNot Specified2.5 mmHg
Melting Point -12.0 °C (estimated)Not SpecifiedN/A
0 °CCrude MCHMN/A
Flash Point 112.8 °CCrude MCHMSetaflash Closed Cup
80 °CNot SpecifiedNot Specified
Refractive Index (n_D) 1.4617Not Specified25 °C
Water Solubility 2250 ± 50 mg/LTotal MCHM23 °C
2430 ± 64 mg/LTotal MCHM4 °C
2024 mg/L (estimated)Not Specified25 °C
cis-4-MCHM is 34% more soluble than trans-4-MCHMcis vs. trans23 °C, mole fraction 0.5
Vapor Pressure 0.0588 mmHgNot Specified25 °C
18.0 mmHgCrude MCHM20 °C
Log K_ow 2.35 ± 0.005cis-4-MCHMNot Specified
2.46 ± 0.0002trans-4-MCHMNot Specified

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized and can be adapted for 4-methylcyclohexylmethanol.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Analytical balance

  • Pycnometer or a graduated cylinder

  • Thermometer

  • Constant temperature bath

Procedure:

  • Clean and dry the pycnometer and determine its mass (m_pyc).

  • Fill the pycnometer with the liquid sample (4-methylcyclohexylmethanol), ensuring no air bubbles are present.

  • Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Adjust the liquid level to the calibration mark of the pycnometer.

  • Remove the pycnometer from the bath, wipe it dry, and measure its mass (m_total).

  • The mass of the liquid is m_liquid = m_total - m_pyc.

  • The density (ρ) is calculated using the formula: ρ = m_liquid / V_pyc, where V_pyc is the calibrated volume of the pycnometer.

  • For less precise measurements, a graduated cylinder and a balance can be used.[7][8][9][10] The mass of a measured volume of the liquid is determined, and the density is calculated.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a distillation apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

Procedure (Thiele Tube Method):

  • Place a small amount of 4-methylcyclohexylmethanol into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube filled with a heating bath fluid.[11]

  • Gently heat the side arm of the Thiele tube.[11][12]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Stop heating when a continuous and rapid stream of bubbles is observed.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[11][12]

  • Record the atmospheric pressure as the boiling point is pressure-dependent.[13]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

  • Pensky-Martens or Setaflash closed-cup tester

  • Ignition source (flame or electric igniter)

  • Thermometer

Procedure (Closed-Cup Method):

  • Pour the sample of 4-methylcyclohexylmethanol into the test cup of the apparatus to the specified level.[14]

  • Place the lid on the cup, ensuring it is properly sealed.

  • Begin heating the sample at a slow, constant rate while stirring.[14]

  • At regular temperature intervals, apply the ignition source to the opening in the lid.

  • The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[15]

  • International standards such as ASTM D93 or ISO 2719 should be followed for precise measurements.[14][16]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper

Procedure:

  • Turn on the refractometer and the light source.

  • Ensure the prisms of the refractometer are clean and dry.

  • Use a constant temperature water circulator to bring the prisms to the desired temperature (e.g., 25 °C).

  • Place a few drops of 4-methylcyclohexylmethanol onto the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the dispersion compensator to get a sharp, black-and-white dividing line.

  • Read the refractive index from the scale.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of 4-methylcyclohexylmethanol.

Density_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation start Start clean_pyc Clean and Dry Pycnometer start->clean_pyc weigh_empty Weigh Empty Pycnometer (m_pyc) clean_pyc->weigh_empty fill_pyc Fill Pycnometer with MCHM weigh_empty->fill_pyc thermo Thermostat at 20°C fill_pyc->thermo weigh_filled Weigh Filled Pycnometer (m_total) thermo->weigh_filled calc_mass Calculate Mass (m_liquid = m_total - m_pyc) weigh_filled->calc_mass calc_density Calculate Density (ρ = m_liquid / V_pyc) calc_mass->calc_density end End calc_density->end

Caption: Workflow for Density Determination.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Reading Boiling Point start Start prep_sample Place MCHM and Inverted Capillary in Test Tube start->prep_sample attach_thermo Attach Test Tube to Thermometer prep_sample->attach_thermo place_thiele Place Assembly in Thiele Tube attach_thermo->place_thiele heat Gently Heat Thiele Tube place_thiele->heat observe_bubbles Observe for Continuous Stream of Bubbles heat->observe_bubbles stop_heat Stop Heating observe_bubbles->stop_heat observe_entry Observe Temperature when Liquid Enters Capillary stop_heat->observe_entry record_bp Record Boiling Point observe_entry->record_bp end End record_bp->end Flash_Point_Workflow cluster_setup_fp Setup cluster_testing Testing cluster_result Result start Start add_sample Add MCHM to Test Cup start->add_sample close_lid Close Lid add_sample->close_lid heat_stir Heat at Constant Rate and Stir close_lid->heat_stir apply_ignition Apply Ignition Source at Intervals heat_stir->apply_ignition observe_flash Observe for Flash apply_ignition->observe_flash observe_flash->heat_stir No Flash record_temp Record Temperature of Flash observe_flash->record_temp Flash Occurs end End record_temp->end

References

An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol (CAS Number: 34885-03-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol with the CAS number 34885-03-5.[1] It exists as a colorless liquid with a characteristic mint- or licorice-like odor and is slightly soluble in water but highly soluble in many organic solvents.[1][2] The compound has two stereoisomers, cis and trans, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[2][3] MCHM is primarily utilized as a frothing agent in the coal industry for froth flotation processes.[1][3] It has also been patented for use in air fresheners.[4][5] Following a significant chemical spill in the Elk River in West Virginia, MCHM has been the subject of extensive environmental and toxicological research.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that commercial MCHM is often a mixture of cis and trans isomers, and may contain other components.[2]

PropertyValueReferences
Molecular Formula C₈H₁₆O[4][5]
Molecular Weight 128.21 g/mol [1][4][5]
CAS Number 34885-03-5[1][4][5]
Appearance Colorless liquid[2][3]
Odor Mint- or licorice-like[1][2]
Boiling Point 202 °C (396 °F; 475 K)[2]
Density 0.9074 g/cm³[2]
Flash Point 80 °C (176 °F; 353 K)[2]
Water Solubility Low, approximately 2.3 g/L[2]
log Kₒw (octanol-water partition coefficient) cis-isomer: 2.35, trans-isomer: 2.46[6]

Synthesis Pathways

This compound has been synthesized through various established methods. The primary routes involve the reduction of a 4-methylcyclohexanecarboxylate ester or the hydrogenation of related aromatic precursors.[1][7]

One of the earliest reported methods is the Bouveault-Blanc reduction of a methylcyclohexanecarboxylate ester.[7] It is also produced as a byproduct during the industrial synthesis of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[3] Modern synthetic approaches often employ catalytic hydrogenation to achieve high yields and stereoselectivity.[1]

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_product Final Product start Methyl 4-methylcyclohexanecarboxylate reduction Reduction (e.g., with LiAlH₄ in THF) start->reduction 1. Add ester to reducing agent quench Quenching (e.g., with water and NaOH solution) reduction->quench 2. Reaction completion extraction Extraction (e.g., with diethyl ether) quench->extraction 3. Isolate crude product purification Purification (e.g., distillation) extraction->purification 4. Remove impurities product This compound purification->product 5. Obtain pure alcohol

A generalized workflow for the synthesis of this compound via ester reduction.

Experimental Protocols

Representative Synthesis: Reduction of a Cyclohexyl Ester (General Protocol)

Materials:

  • Methyl 4-methylcyclohexanecarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • A solution of methyl 4-methylcyclohexanecarboxylate in dry THF is added dropwise to a stirred suspension of LAH in dry THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.

  • The resulting mixture is stirred until a granular precipitate forms.

  • The solid is removed by filtration, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation.

Toxicological Assessment: In Vitro Cytotoxicity Assay

The following protocol is based on the methodology used to assess the cytotoxicity of MCHM and its metabolites in human lung epithelial cells (A549).[1]

Materials:

  • A549 human lung epithelial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (pure)

  • S9 fraction (for metabolic activation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well plates

Procedure:

  • A549 cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • MCHM is diluted to various concentrations in the cell culture medium. For the assessment of metabolites, MCHM is incubated with an S9 metabolic activation mixture.

  • The cells are treated with the different concentrations of MCHM or its metabolites for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the medium is removed, and MTT reagent is added to each well.

  • The plates are incubated to allow for the formation of formazan crystals by viable cells.

  • The MTT reagent is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is calculated as a percentage of the untreated control.

Analytical Method: Determination of MCHM in Water by GC-MS

The following is a general protocol for the determination of MCHM isomers in water samples using heated purge-and-trap gas chromatography-mass spectrometry (GC-MS).[3]

Materials:

  • Water sample

  • Purge-and-trap system

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary GC column suitable for polar compounds

  • High-purity helium or other carrier gas

  • MCHM analytical standards (cis and trans isomers)

Procedure:

  • A known volume of the water sample is placed in a purge vessel.

  • The sample is heated and purged with an inert gas (e.g., helium) to transfer the volatile MCHM isomers to a sorbent trap.

  • The trap is then rapidly heated to desorb the analytes into the GC injection port.

  • The analytes are separated on the GC column using a temperature program.

  • The separated compounds are detected by the mass spectrometer, which is operated in either full-scan or selected-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • The concentrations of the cis and trans isomers of MCHM are determined by comparing their peak areas to those of known standards.

Analytical_Workflow Analytical Workflow for MCHM in Water by GC-MS sample_collection 1. Water Sample Collection purge_trap 2. Heated Purge-and-Trap sample_collection->purge_trap Introduction of sample gc_separation 3. Gas Chromatographic Separation purge_trap->gc_separation Thermal desorption ms_detection 4. Mass Spectrometric Detection gc_separation->ms_detection Elution of isomers data_analysis 5. Data Analysis and Quantification ms_detection->data_analysis Generation of mass spectra

Workflow for the analysis of MCHM in water samples.

Toxicology and Biological Effects

Acute Toxicity

MCHM is considered to be moderately toxic upon acute exposure.[8] The oral LD50 in rats has been reported to be in the range of 825 mg/kg for crude MCHM.[2] Direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation.[1][9]

Toxicity EndpointSpeciesValueReferences
Oral LD₅₀ (Crude MCHM) Rat825 mg/kg[2]
Dermal LD₅₀ (Crude MCHM) Rat> 2,000 mg/kg[2]
Metabolism and Mechanism of Toxicity

Alicyclic primary alcohols like MCHM are primarily metabolized to their corresponding carboxylic acids.[2][10] In the case of MCHM, this metabolite is 4-methylcyclohexanecarboxylic acid.[2][10] Studies have shown that the metabolites of MCHM are likely more toxic than the parent compound.[1][4] In vitro studies using yeast and human cell lines have indicated that while MCHM itself primarily induces chemical stress related to transmembrane transport, its metabolites, generated via S9 fraction metabolism, induce significant oxidative stress.[1][4] In human A549 cells, MCHM has been shown to induce biomarkers related to DNA damage, suggesting potential genotoxicity.[4]

Oxidative_Stress_Pathway Proposed Toxicological Pathway of MCHM Metabolites MCHM This compound Metabolism Metabolism (e.g., by liver enzymes) MCHM->Metabolism Metabolites Toxic Metabolites (e.g., 4-methylcyclohexanecarboxylic acid) Metabolism->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Cell_Death Apoptosis / Cell Death Cellular_Damage->Cell_Death

Induction of oxidative stress by MCHM metabolites.
Developmental and Reproductive Toxicity

Studies conducted by the National Toxicology Program (NTP) have investigated the prenatal developmental toxicity of MCHM in rats.[11] These studies found clear evidence of developmental toxicity at higher doses (e.g., 400 mg/kg), including reduced fetal weight and an increase in skeletal malformations, in the absence of overt maternal toxicity.[11]

Applications

The primary industrial application of this compound is as a frothing agent in the coal industry. It is used in froth flotation processes to separate fine coal particles from rock and other debris.[1][3] Its surfactant-like properties make it an effective foaming and wetting agent.[1] MCHM has also been patented for use as an ingredient in air fresheners.[4][5] Due to the low odor threshold of its trans isomer, it has also been investigated in fragrance and flavor research.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[1] It should be used in a well-ventilated area to avoid inhalation of vapors.[1] In case of a spill, unnecessary personnel should be moved away, and the leak should be stopped if possible without risk.[3]

Conclusion

This compound is an alicyclic primary alcohol with significant industrial applications, particularly in the coal industry. Its toxicology has been extensively studied, revealing moderate acute toxicity and developmental toxicity at higher doses. A key finding is that its metabolites are more toxic than the parent compound and can induce oxidative stress and potential genotoxicity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, toxicology, and applications of MCHM to support further research and development in related fields.

References

An In-depth Technical Guide to the Synthesis of (4-Methylcyclohexyl)methanol from Methyl 4-Methylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of (4-Methylcyclohexyl)methanol, a saturated alicyclic primary alcohol, from its precursor, methyl 4-methylcyclohexanecarboxylate.[1][2] This transformation is a fundamental reaction in organic chemistry, primarily involving the reduction of an ester to a primary alcohol. This guide will delve into the prevalent methodologies, with a particular focus on the use of lithium aluminum hydride (LAH), offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

This compound, also known as MCHM, exists as cis and trans isomers and is a colorless oil with a characteristic mint-like odor.[2][3][4] It has applications in various fields, including as a frothing agent in the coal industry and has been patented for use in air fresheners.[2][3]

Synthetic Pathways

The conversion of methyl 4-methylcyclohexanecarboxylate to this compound is most commonly achieved through reduction. Several reducing agents can accomplish this transformation, each with its own advantages and limitations.

Reduction using Metal Hydrides

The most prevalent and efficient method for the reduction of esters to primary alcohols is the use of powerful hydride-donating agents.[5]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a strong and versatile reducing agent capable of reducing a wide array of carbonyl compounds, including esters, carboxylic acids, and amides.[5][6] It is often the reagent of choice for this synthesis due to its high reactivity and typically high yields.[7] Unlike milder agents like sodium borohydride (NaBH₄), which is generally ineffective for ester reduction, LAH readily converts esters to primary alcohols.[6][8]

  • Other Hydride Reagents:

    • Lithium Borohydride (LiBH₄): Less reactive than LAH but more potent than NaBH₄, LiBH₄ can selectively reduce esters in the presence of other functional groups like carboxylic acids.[9]

    • Diisobutylaluminum Hydride (DIBAL-H): A powerful and selective reducing agent, DIBAL-H is soluble in a wider range of solvents compared to LAH.[7]

Catalytic Hydrogenation

Catalytic hydrogenation is another viable, albeit less common, method for the reduction of esters.[1] This process typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum or ruthenium.[10][11]

Bouveault–Blanc Reduction

Historically, the first synthesis of this compound was achieved in 1908 via the Bouveault–Blanc reduction.[3][4] This method employs metallic sodium in the presence of an alcohol, such as ethanol. While historically significant, this method has been largely superseded by hydride reductions due to safety and efficiency concerns.

Reaction Mechanism: Lithium Aluminum Hydride Reduction

The reduction of an ester with LAH proceeds through a well-established two-step nucleophilic acyl substitution mechanism.[5][6][8]

  • First Hydride Attack: A hydride ion (H⁻) from the aluminohydride complex (AlH₄⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 4-methylcyclohexanecarboxylate. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[5][12]

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide (⁻OCH₃) leaving group. This results in the formation of an aldehyde intermediate (4-methylcyclohexanecarbaldehyde).[6][12]

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from another LAH molecule. This leads to the formation of a new tetrahedral intermediate, which is an alkoxide.[5]

  • Protonation: An aqueous workup step is performed to neutralize any excess LAH and to protonate the resulting alkoxide, yielding the final product, this compound.[5][8]

Reaction Pathway Diagram

reaction_pathway reactant Methyl 4-Methylcyclohexanecarboxylate intermediate1 Tetrahedral Intermediate reactant->intermediate1 1. LiAlH₄ aldehyde 4-Methylcyclohexanecarbaldehyde intermediate1->aldehyde - ⁻OCH₃ alkoxide Alkoxide Intermediate aldehyde->alkoxide 2. LiAlH₄ product This compound alkoxide->product 3. H₂O workup

Caption: Reaction pathway for the LAH reduction of an ester.

Quantitative Data

The following tables summarize the key quantitative data for the reactant, product, and a representative experimental setup.

Table 1: Properties of Reactant and Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Reactant Methyl 4-methylcyclohexanecarboxylateC₉H₁₆O₂156.22~215-217~0.98
Product This compoundC₈H₁₆O128.212020.9074
[3][4][13][14]

Table 2: Representative Reaction Parameters for LAH Reduction

ParameterValue/ConditionNotes
Starting Material Methyl 4-methylcyclohexanecarboxylate1.0 equivalent
Reducing Agent Lithium Aluminum Hydride (LAH)1.0 - 1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherMust be rigorously dried.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0°C to control exotherm.
Reaction Time 1 - 4 hoursMonitored by TLC or GC.
Workup Procedure Sequential addition of H₂O, NaOH(aq), and H₂O (Fieser method)To quench excess LAH and precipitate aluminum salts.[9]
Typical Yield >90%Yields are generally high for this type of reduction.[6]

Experimental Protocol: LAH Reduction

The following is a detailed protocol for the reduction of methyl 4-methylcyclohexanecarboxylate using lithium aluminum hydride.

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LAH must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.[5][15]

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Heating mantle (for drying glassware)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reagents:

  • Lithium Aluminum Hydride (LAH)

  • Methyl 4-methylcyclohexanecarboxylate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and assemble while hot, or flame-dry under a stream of inert gas.[5]

    • Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Establish and maintain an inert atmosphere.[5]

  • Reaction Initiation:

    • Carefully add a suspension of lithium aluminum hydride (1.0-1.5 equivalents) in anhydrous THF to the reaction flask.[5]

    • Cool the LAH suspension to 0 °C using an ice bath.[5]

  • Addition of Ester:

    • Dissolve methyl 4-methylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension. Maintain the internal temperature below 10 °C during the addition.[5]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Workup (Fieser Method):

    • After the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully and slowly add n mL of water, where n is the mass of LAH in grams used.

    • Slowly add n mL of 15% aqueous sodium hydroxide solution.

    • Slowly add 3n mL of water.[9]

    • A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes.

  • Product Isolation and Purification:

    • Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts.

    • Wash the filter cake with additional THF or diethyl ether.[5]

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[5]

    • If necessary, the product can be further purified by vacuum distillation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dry Glassware prep2 Assemble Apparatus under N₂ prep1->prep2 react1 Add LAH and THF to flask prep2->react1 react2 Cool to 0 °C react1->react2 react3 Dropwise addition of Ester in THF react2->react3 react4 Stir at Room Temperature (1-4h) react3->react4 workup1 Cool to 0 °C react4->workup1 workup2 Quench with H₂O, NaOH, H₂O workup1->workup2 workup3 Filter to remove salts workup2->workup3 workup4 Dry organic phase workup3->workup4 workup5 Evaporate solvent workup4->workup5 workup6 Purify by distillation (optional) workup5->workup6

Caption: A typical experimental workflow for LAH reduction.

Conclusion

The synthesis of this compound from methyl 4-methylcyclohexanecarboxylate is a straightforward and high-yielding transformation, primarily accomplished through reduction with lithium aluminum hydride. This method is highly effective for converting esters to their corresponding primary alcohols. Careful attention to anhydrous conditions and safety protocols is paramount due to the reactive nature of LAH. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully perform this important chemical transformation.

References

Spectroscopic Analysis of (4-Methylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[1] This technical guide provides a comprehensive overview of the spectroscopic data for MCHM, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and chemical analysis for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to distinguish between the cis and trans isomers.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals for the methyl and hydroxymethyl protons, which differ slightly between the cis and trans isomers.

Assignment Isomer Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃cis~0.92Doublet~7.0
-CH₃trans~0.89Doublet~6.6
-CH₂-OHcis~3.55Doublet~6.6
-CH₂-OHtrans~3.45Doublet~5.3
Cyclohexyl Protonscis/trans~1.20 - 2.16Multiplet-

Data sourced from Dietrich et al., 2015.[2]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals for each isomer, corresponding to the different carbon environments in the molecule.

Isomer C-1 (-CH₂OH) C-2, C-6 C-3, C-5 C-4 -CH₃ Other Cyclohexyl C
cis 66.3138.0929.8730.6219.9925.16
trans 68.7040.1532.8034.6222.6129.47

Chemical shifts are reported in ppm (δ). Data sourced from Dietrich et al., 2015.

Infrared (IR) Spectroscopy

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching (Hydrogen-bonded)3500 - 3200Strong, Broad
C-H (Alkane)Stretching3000 - 2850Strong
C-O (Primary Alcohol)Stretching~1050Strong

The most prominent feature in the IR spectrum of this compound is expected to be a broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[3] Strong C-H stretching absorptions from the cyclohexyl and methyl groups are expected between 3000 and 2850 cm⁻¹. A strong C-O stretching band for the primary alcohol should also be visible around 1050 cm⁻¹.[3]

Mass Spectrometry (MS)

Detailed mass spectral data with a complete list of fragment ions for this compound are not widely published. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 128. Common fragmentation pathways for primary alcohols include:

  • Loss of a water molecule (M-18): A peak at m/z 110 resulting from dehydration.[4]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a CH₂OH radical, would result in a fragment at m/z 97.

  • Loss of the hydroxymethyl group: This would result in a fragment at m/z 97.

  • Further fragmentation of the cyclohexane ring: This would produce a series of smaller fragment ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is clean.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

  • Sample Application: Place a small drop of neat this compound liquid onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 30-200).

    • Ion Source Temperature: Typically around 230 °C.

Workflow Diagrams

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Analyte: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS NMR_Data Acquire 1H & 13C Spectra Reference & Integrate NMR->NMR_Data IR_Data Acquire IR Spectrum Baseline Correction IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra GCMS->MS_Data Interpretation Structural Elucidation Isomer Identification Impurity Profiling NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship_Spectra_Structure Relationship Between Spectra and Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR 1H NMR (Proton Environments) Structure->H_NMR determines C_NMR 13C NMR (Carbon Skeleton) Structure->C_NMR determines IR IR Spectrum (Functional Groups) Structure->IR determines MS Mass Spectrum (Molecular Weight & Fragmentation) Structure->MS determines H_NMR->Structure informs C_NMR->Structure informs IR->Structure informs MS->Structure informs

Caption: Spectra-Structure Correlation.

References

An In-depth Technical Guide to the Solubility of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Methylcyclohexyl)methanol (MCHM) in aqueous and organic media. MCHM is an alicyclic primary alcohol that exists as a mixture of cis and trans isomers. Understanding its solubility is crucial for a variety of applications, including environmental analysis, chemical synthesis, and formulation development. While quantitative data in organic solvents is limited in publicly available literature, this guide synthesizes known values for aqueous solubility and provides a framework for determining its solubility in other media based on its physicochemical properties and established experimental protocols.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent's polarity and the isomeric form of the MCHM.

Solubility in Water

The aqueous solubility of total MCHM has been experimentally determined. The individual isomers exhibit different solubilities, with the cis isomer being more water-soluble than the trans isomer.[1]

CompoundTemperature (°C)Solubility (mg/L)Molar Solubility (mol/L)
Total this compound232250 ± 50[1]~0.0175
Total this compound42430 ± 64[1]~0.0189
cis-(4-Methylcyclohexyl)methanol231300~0.0101
trans-(4-Methylcyclohexyl)methanol231010~0.0079

Note: Molar solubility is estimated based on the molecular weight of MCHM (128.21 g/mol ).

Solubility in Organic Solvents
SolventCAS NumberExpected SolubilityRationale
Ethanol64-17-5MiscibleBoth are alcohols capable of hydrogen bonding.
Methanol67-56-1MiscibleBoth are alcohols capable of hydrogen bonding.
Acetone67-64-1Highly Soluble / MiscibleMCHM's hydroxyl group can interact with the polar carbonyl group of acetone.
Dimethyl Sulfoxide (DMSO)67-68-5Highly Soluble / MiscibleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Octanol111-87-5Highly Soluble / MiscibleThe octanol-water partition coefficient (Log Kow) for the cis and trans isomers are 2.35 and 2.46, respectively, indicating high lipophilicity and therefore high solubility in octanol.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for water solubility and can be adapted for organic solvents.

Principle of the Shake-Flask Method

A supersaturated solution of the substance in the solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the substance in the clear solution is determined by a suitable analytical method.

Detailed Methodology

1. Materials and Equipment:

  • This compound (high purity, with known isomer ratio if possible)

  • Solvents (analytical grade): Distilled or deionized water, Ethanol, Methanol, Acetone, DMSO, etc.

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector).

2. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

  • Add an excess amount of MCHM to a known volume of the solvent in a flask.

  • Agitate the flask at the desired temperature.

  • Periodically take samples of the supernatant, filter, and analyze the concentration until a plateau is reached. This time is taken as the equilibration time for the main experiment.

3. Definitive Test (Shake-Flask Procedure):

  • Preparation of Test Solutions:

    • Add an amount of this compound to several flasks to create a suspension in a known volume of the solvent. The amount should be in excess of its estimated solubility to ensure that a saturated solution is formed.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for a sufficient time (e.g., at least 24 hours) to allow the excess MCHM to settle.

    • Alternatively, for faster separation, centrifuge the samples at the same constant temperature.

  • Sample Collection and Analysis:

    • Carefully withdraw a sample of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

    • Quantify the concentration of MCHM in the sample using a pre-validated analytical method (e.g., GC-FID or HPLC). A calibration curve should be prepared using standard solutions of MCHM of known concentrations.

  • Data Calculation and Reporting:

    • The solubility is reported as the average of at least three replicate determinations.

    • The results should be expressed in units of mass per volume (e.g., g/L or mg/L) or as a molar concentration (mol/L). The temperature of the determination must be reported.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Obtain high-purity This compound and solvents weigh Accurately weigh excess MCHM start->weigh add_solvent Add a known volume of solvent to create a suspension weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) add_solvent->agitate settle Allow excess solid to settle or centrifuge at constant temperature agitate->settle sample Withdraw and filter supernatant settle->sample quantify Quantify MCHM concentration (e.g., GC-FID, HPLC) sample->quantify end Report Solubility Data (g/L or mol/L at specified T) quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Odor Profile of cis- and trans-(4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct odor profiles of cis- and trans-4-Methylcyclohexyl)methanol (MCHM), isomers that exhibit significantly different olfactory properties. This document summarizes key quantitative data, outlines detailed experimental protocols for their sensory and analytical evaluation, and presents visual workflows to elucidate the methodologies employed in their characterization.

Introduction

4-Methylcyclohexylmethanol (MCHM) is a saturated alicyclic primary alcohol that exists as two stereoisomers: cis-4-MCHM and trans-4-MCHM. The spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring profoundly influences their interaction with olfactory receptors, leading to distinct and well-differentiated odor profiles. The trans isomer is recognized as the primary odorant of the two, with a significantly lower odor threshold and a characteristic scent, while the cis isomer is considerably less potent. This guide delves into the specifics of these differences, providing valuable data and methodologies for researchers in relevant fields.

Quantitative Odor Profile Data

The sensory properties of the MCHM isomers have been quantified through various studies, primarily focusing on their odor thresholds in different media. The data clearly indicates the dominance of the trans isomer as the principal odor-active compound.

IsomerMediumOdor Threshold ConcentrationOdor Descriptors
trans-4-Methylcyclohexylmethanol Air0.060 ppb-v (95% CI: 0.040-0.091)[1][2][3][4]Licorice, Sweet[1][2][3][4]
Water~7 ppb[5]Licorice[5]
cis-4-Methylcyclohexylmethanol Air~120 ppb-v (~2000 times higher than trans)[1][4]Faint mint-like alcohol, Fermented fruit, Nail polish[4]
WaterSignificantly higher than trans-isomerLess detectable, varied descriptors[5]

Experimental Protocols

The characterization of the odor profiles of MCHM isomers involves a combination of analytical techniques and sensory evaluation methods. The following protocols are synthesized from established practices in the field and information available from key studies.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a pivotal technique for separating volatile compounds and assessing their individual odor characteristics.

Objective: To separate the cis and trans isomers of MCHM and determine their respective odor profiles and retention times.

Methodology:

  • Sample Preparation:

    • Prepare a standard solution of a known mixture of cis- and trans-4-MCHM in a suitable solvent (e.g., methanol or dichloromethane).

    • For water samples, utilize a heated purge-and-trap or solid-phase microextraction (SPME) method to extract and concentrate the MCHM isomers.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

    • The GC effluent is split, with a portion directed to the MS for chemical identification and the other to the ODP for sensory analysis by a human assessor.

  • GC-MS Conditions (Representative):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1 µL of the sample.

    • Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 150°C.

      • Ramp: 10°C/minute to 250°C, hold for 5 minutes.

    • MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • The panelist records the retention time and provides a detailed description of any detected odors.

    • Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

Expected Outcome: The trans-isomer is expected to elute before the cis-isomer. The panelist will identify a distinct "licorice" or "sweet" odor corresponding to the retention time of the trans-isomer and a much weaker, less defined odor at the retention time of the cis-isomer.

Sensory Panel Evaluation for Odor Threshold Determination

Determining the odor threshold concentration is crucial for understanding the potency of each isomer.

Objective: To determine the lowest concentration at which the odor of each MCHM isomer can be detected by a sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 15-20 individuals screened for their ability to detect a range of standard odorants.

    • Train the panelists to recognize and describe the specific odors of the MCHM isomers.

  • Sample Preparation:

    • Prepare a series of dilutions of each isomer in odor-free water or air.

    • The concentration range should bracket the expected threshold.

  • Test Method (Ascending Concentration Series with Forced-Choice):

    • Present panelists with a set of three samples (triangle test), where two are blanks (odor-free medium) and one contains the diluted odorant.

    • Start with the lowest concentration and progressively increase the concentration.

    • Panelists are required to identify the odd sample.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant-containing sample in two consecutive presentations.

  • Data Analysis:

    • Calculate the geometric mean of the individual thresholds to determine the group odor threshold concentration.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

GCO_Workflow GC-O Analysis Workflow for MCHM Isomers cluster_prep Sample Preparation cluster_gcms Gas Chromatography-Mass Spectrometry cluster_olfactometry Olfactometry cluster_data Data Analysis prep Prepare MCHM Isomer Standard or Extract from Sample injection Inject Sample into GC prep->injection separation Separation of cis- and trans-MCHM on GC Column injection->separation split Effluent Split separation->split ms Mass Spectrometer (MS) for Chemical Identification split->ms odp Olfactory Detection Port (ODP) split->odp data_analysis Correlate MS Data with Olfactory Data ms->data_analysis assessor Human Assessor Sniffs Effluent odp->assessor odor_desc Record Odor Description and Retention Time assessor->odor_desc odor_desc->data_analysis result Identify Odor-Active Isomers and their Profiles data_analysis->result

GC-O Analysis Workflow for MCHM Isomers

Sensory_Panel_Workflow Sensory Panel Workflow for Odor Threshold Determination cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis panel_selection Select and Train Sensory Panel presentation Present Samples to Panelists (e.g., Triangle Test) panel_selection->presentation sample_prep Prepare Ascending Concentration Series of MCHM Isomers sample_prep->presentation identification Panelists Identify the Odorous Sample presentation->identification individual_threshold Determine Individual Odor Thresholds identification->individual_threshold group_threshold Calculate Group Geometric Mean Threshold individual_threshold->group_threshold

Sensory Panel Workflow for Odor Threshold Determination

Olfactory Signaling Pathways

Currently, there is a lack of specific research identifying the precise olfactory receptors (ORs) and subsequent signaling pathways responsible for the perception of cis- and trans-4-Methylcyclohexylmethanol. While it is understood that odorant molecules bind to G-protein coupled receptors in the olfactory epithelium, leading to a cascade of intracellular events that result in a neural signal, the specific receptors that exhibit a binding affinity for each MCHM isomer have not been elucidated in the available scientific literature. A predictive analysis has suggested low to no activity of MCHM on a panel of 40 different receptors, but this does not definitively identify the active receptor(s). Further research, such as high-throughput screening of a comprehensive library of human olfactory receptors, would be necessary to deorphanize the receptors for these specific isomers and understand the molecular basis for their distinct odor profiles.

Conclusion

References

(4-Methylcyclohexyl)methanol: A Technical Guide to its Formation as a Byproduct in Cyclohexanedimethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanedimethanol (CHDM) is a crucial monomer in the polymer industry, valued for its contribution to the performance of polyesters. The industrial production of CHDM, primarily through the catalytic hydrogenation of dimethyl terephthalate (DMT), is a well-established process. However, the formation of byproducts during this synthesis can impact the purity of the final product and the overall efficiency of the process. One such significant byproduct is (4-Methylcyclohexyl)methanol (MCHM). Understanding the mechanisms of its formation, the factors influencing its yield, and the methods for its separation and quantification is of paramount importance for process optimization and quality control. This technical guide provides an in-depth overview of MCHM as a byproduct in CHDM production, tailored for a scientific audience.

Chemical Synthesis Pathway: From DMT to CHDM and MCHM

The industrial synthesis of CHDM from DMT is a two-step hydrogenation process. The initial step involves the hydrogenation of the aromatic ring of DMT to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The second step is the hydrogenation of the ester groups of DMCD to yield CHDM.[1] The formation of MCHM is understood to occur during this second hydrogenation step.

Main Reaction: Hydrogenation of Dimethyl Terephthalate (DMT)

The overall reaction sequence for the production of CHDM is as follows:

  • Hydrogenation of the Aromatic Ring: C₆H₄(COOCH₃)₂ + 3H₂ → C₆H₁₀(COOCH₃)₂ (Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate)

  • Hydrogenation of the Ester Groups: C₆H₁₀(COOCH₃)₂ + 4H₂ → C₆H₁₀(CH₂OH)₂ + 2CH₃OH (Dimethyl 1,4-cyclohexanedicarboxylate to Cyclohexanedimethanol)

Byproduct Formation: this compound (MCHM)

The formation of MCHM is a side reaction that can occur during the hydrogenation of the ester groups. It is hypothesized that a portion of the ester groups undergoes hydrogenolysis, leading to the formation of a methyl group on the cyclohexane ring.

A plausible reaction pathway for the formation of MCHM is the hydrogenolysis of one of the ester groups of an intermediate species, followed by the reduction of the remaining ester group.

ReactionPathway DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD + 3H₂ Intermediate Reaction Intermediate DMCD->Intermediate + H₂ CHDM Cyclohexanedimethanol (CHDM) Intermediate->CHDM + 3H₂ MCHM This compound (MCHM) Intermediate->MCHM Hydrogenolysis & Reduction

Figure 1: Simplified reaction pathway for CHDM production and MCHM byproduct formation.

Influence of Reaction Parameters on MCHM Formation

The yield of MCHM is influenced by several factors, including the choice of catalyst and the reaction conditions such as temperature and pressure. While the primary goal of industrial processes is to maximize the yield of CHDM, understanding how these parameters affect byproduct formation is crucial for process control.

Quantitative Data on Byproduct Formation

The following table summarizes the impact of different catalysts and reaction conditions on the yield of CHDM and the formation of MCHM. It is important to note that specific quantitative data on MCHM yield is often proprietary and not extensively published in peer-reviewed literature. The data presented here is a compilation from various sources, including patents and research articles, and aims to provide a comparative overview.

Catalyst SystemTemperature (°C)Pressure (MPa)CHDM Yield (%)MCHM Byproduct LevelReference
Copper Chromite250-28020-30HighPresent, level not specified[1]
Pd/CMK-3 + Cu-6002006~82Not explicitly quantified[1]
Rh/Al₂O₃180-2205-1088-93Not explicitly quantified[2]
Cu₁.₅₅/Mg₂.₄₅Al₂O₇2406~98Low, not quantified[2]
Ru-Re/AC703(DMCD intermediate)Not specified for MCHM[3]

Note: The level of MCHM is often reported qualitatively ("present," "low") rather than with precise percentages in much of the available literature. Further research is needed to establish a more comprehensive quantitative relationship between reaction parameters and MCHM yield.

Experimental Protocols

Catalytic Hydrogenation of Dimethyl Terephthalate

This protocol is a generalized procedure based on common practices described in the literature.[1][4] Specific parameters should be optimized based on the chosen catalyst and equipment.

Materials:

  • Dimethyl terephthalate (DMT)

  • High-pressure autoclave reactor

  • Hydrogenation catalyst (e.g., Copper Chromite, Pd/C, Ru/C)

  • Solvent (e.g., dioxane, methanol)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor: Add the dimethyl terephthalate and the catalyst to the reactor. If a solvent is used, add it at this stage.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin heating the reactor to the target temperature while stirring.

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time. Monitor the hydrogen uptake to follow the reaction progress.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst. The resulting solution contains the crude product mixture of CHDM, MCHM, unreacted starting materials, and other byproducts.

Separation and Purification: Fractional Distillation

Fractional distillation can be employed to separate CHDM from the lower-boiling MCHM. This technique is effective when the boiling points of the components are sufficiently different.

Materials:

  • Crude reaction mixture

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Charging the Flask: Charge the crude product mixture into the distillation flask.

  • Distillation: Begin heating the flask. The component with the lower boiling point (MCHM) will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Collect the fractions at different temperature ranges. The temperature should remain relatively constant during the distillation of a pure component.

  • Separation of CHDM: After the MCHM has been distilled off, the temperature will rise, and the higher-boiling CHDM will begin to distill. Collect the CHDM fraction in a separate receiving flask.

  • Analysis: Analyze the collected fractions using a suitable analytical method, such as GC-MS, to determine their purity.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like CHDM and MCHM in a reaction mixture.[5][6][7][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., a wax-type or a mid-polarity column)

Sample Preparation:

  • Take a representative sample from the crude reaction mixture.

  • If necessary, dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).

  • Add an internal standard for accurate quantification.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Quantification:

  • Generate a calibration curve using standard solutions of known concentrations of CHDM and MCHM.

  • Analyze the reaction sample under the same conditions.

  • Calculate the concentration of CHDM and MCHM in the sample by comparing their peak areas to the calibration curve.

Workflow Diagrams

Experimental Workflow for Synthesis and Analysis

ExperimentalWorkflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis DMT DMT Reactor High-Pressure Reactor DMT->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Hydrogenation Catalytic Hydrogenation Reactor->Hydrogenation H₂, Temp, Pressure Crude_Product Crude Product Mixture Hydrogenation->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis MCHM_Fraction MCHM Fraction Distillation->MCHM_Fraction Lower Boiling Point CHDM_Fraction CHDM Fraction Distillation->CHDM_Fraction Higher Boiling Point MCHM_Fraction->GCMS_Analysis CHDM_Fraction->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Figure 2: Experimental workflow for the synthesis, separation, and analysis of CHDM and MCHM.

Conclusion

The formation of this compound as a byproduct in the production of cyclohexanedimethanol is an important consideration for process optimization and product purity. The choice of catalyst and reaction conditions plays a significant role in determining the yield of this byproduct. While detailed quantitative data remains somewhat limited in publicly available literature, the methodologies for separation and analysis are well-established. Fractional distillation provides a viable method for purification, and GC-MS offers a robust and sensitive technique for the quantification of both CHDM and MCHM. For researchers and professionals in drug development and related fields, a thorough understanding of these principles is essential for controlling the quality of CHDM-derived materials. Further research into catalyst development and reaction engineering could lead to more selective processes that minimize the formation of MCHM and other impurities.

References

An In-depth Technical Guide to the Safe Handling of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for (4-Methylcyclohexyl)methanol (MCHM), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a saturated alicyclic primary alcohol. It exists as a colorless liquid with a faint, mint-like or licorice-like odor.[1][2] Commercial MCHM is typically a mixture of cis and trans isomers.[1]

PropertyValueSource
Molecular Formula C8H16O[1]
Molar Mass 128.215 g·mol−1[1]
Appearance Colorless liquid[1]
Odor Mint-like, licorice-like (trans isomer)[1]
Density 0.9074 g/cm³ at 20 °C[1][3]
Boiling Point 202 °C (396 °F; 475 K)[1]
Flash Point 80 °C (176 °F; 353 K)[1]
Vapor Pressure 0.0588 mm Hg at 25°C[4]
Water Solubility Low; estimated at 2.024 x 10³ mg/L at 25°C[1][4]
Log KOW 2.55 (estimated)[4]

Toxicological Data

Reliable information on the health and safety of MCHM is limited.[1] However, available studies indicate moderate acute toxicity.[5]

MetricValueSpeciesRouteSource
Oral LD50 825 mg/kg (for crude MCHM)RatOral[1]
Dermal LD50 > 2,000 mg/kgRatDermal[1]
No Observed Effect Level (28-day study) 100 mg/kg/dayRatOral[1][6]

A 28-day oral toxicity study of pure MCHM in rats indicated that doses of 400 mg/kg were associated with effects on the erythropoietic system, liver, and kidneys, though these were considered "minor toxicity".[1][6] Studies on human lung epithelial cells suggest that MCHM may have genotoxic effects, indicating a need for further evaluation of its chronic carcinogenic potential.[5] Metabolites of MCHM may be more toxic than the parent compound.[5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Pictogram: GHS07: Exclamation mark[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Experimental Protocols

Acute Oral Toxicity Study (Rat)

While a specific, detailed protocol for the LD50 determination of MCHM is not publicly available, such studies generally follow OECD Guideline 423. A summary of the likely methodology is provided below.

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Methodology:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum.

  • Dosage: A single dose of MCHM is administered to the animals by oral gavage. Dosing is typically performed in a stepwise procedure using a limited number of animals at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Cytotoxicity Assay (Human Lung Epithelial Cells)

A study on the cytotoxicity of MCHM and its metabolites used human lung epithelial cells (A549).[5]

Objective: To assess the cytotoxicity of MCHM and its metabolites.

Methodology:

  • Cell Culture: A549 cells are cultured in appropriate media and conditions.

  • Exposure: Cells are exposed to varying concentrations of MCHM and its S9-metabolized form.

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined to quantify the cytotoxicity.

Signaling Pathways and Metabolism

This compound is metabolized in the body, primarily to 4-methylcyclohexanecarboxylic acid.[1][6] This metabolic conversion is an important consideration in its toxicological profile.

Metabolism MCHM This compound Metabolite 4-Methylcyclohexanecarboxylic acid MCHM->Metabolite Metabolism (Oxidation)

Caption: Metabolic pathway of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling MCHM.

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

  • Skin Protection:

    • Wear a lab coat.[8]

    • Use chemically resistant gloves (e.g., nitrile, neoprene, or PVC).[10][11]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, especially from heated material, use a suitable respirator.[8][9]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

  • Store away from incompatible materials such as oxidizing agents.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][12]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation occurs.[7][12]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice.[7][12]

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Dike the spill to prevent it from entering drains or waterways.[9]

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Ensure proper ventilation (Fume Hood) A->B C Don appropriate PPE B->C D Dispense MCHM carefully C->D E Perform experiment D->E F Decontaminate work area E->F G Dispose of waste in designated containers F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: Safe handling workflow for this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] Do not allow it to enter drains or waterways.

This guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols.

References

Environmental Fate and Biodegradation of (4-Methylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (4-MCHM) is an alicyclic primary alcohol that gained significant attention following a chemical spill in the Elk River in West Virginia, USA, in 2014.[1][2] This incident highlighted the need for a comprehensive understanding of its environmental persistence, degradation pathways, and potential ecological impact. This technical guide provides an in-depth analysis of the environmental fate and biodegradation of 4-MCHM, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways to support research and risk assessment activities.

Physicochemical Properties

Understanding the physical and chemical properties of 4-MCHM is crucial for predicting its behavior in the environment. 4-MCHM exists as a mixture of cis- and trans-isomers, which exhibit different physical properties.[3] A summary of these properties is presented in Table 1. The octanol-water partition coefficient (Log K_ow_) suggests a moderate potential for bioaccumulation, and its water solubility influences its distribution in aquatic environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [4]
Appearance Colorless liquid[5]
Odor Faint mint-like, licorice-like (trans-isomer)[5]
Boiling Point 202 °C[5]
Water Solubility cis-4-MCHM: 2600 mg/L (23 °C)[6]
trans-4-MCHM: 2020 mg/L (23 °C)[6]
Total 4-MCHM: 2250 ± 50 mg/L (23 °C)[3]
Log K_ow (Octanol-Water Partition Coefficient) cis-4-MCHM: 2.35 ± 0.005[3]
trans-4-MCHM: 2.46 ± 0.0002[3]
Vapor Pressure 0.0588 mm Hg (25 °C)[7]
Density 0.9074 g/cm³[7]

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For 4-MCHM, these include abiotic and biotic degradation pathways.

Abiotic Degradation

Hydrolysis: Based on its chemical structure, 4-MCHM is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).[5][8] Standard hydrolysis studies following OECD Guideline 111 would be required for definitive confirmation.[8][9]

Photolysis: 4-MCHM does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis in sunlit surface waters is not a significant degradation pathway.[10] Experimental verification would typically follow OECD Guideline 316.[10][11]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of 4-MCHM from the environment.[12][13] Studies have demonstrated its degradation under both aerobic and anaerobic conditions, with the cis-isomer generally degrading faster than the trans-isomer.[14][15][16]

Aerobic Biodegradation:

In the presence of oxygen, 4-MCHM is readily biodegradable by microorganisms found in activated sludge and river sediments.[15][17] Complete aerobic degradation has been observed within 4 to 14 days in laboratory studies.[13][14] The biodegradation follows first-order kinetics.[15][17] Identified degradation products include carbon dioxide, acetic acid, propionic acid, isobutyric acid, and isovaleric acid.[17] Several bacterial strains capable of degrading 4-MCHM have been isolated, including Acinetobacter bouvetii and Bacillus pumilus.[14][17]

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of 4-MCHM is significantly slower than under aerobic conditions.[14][15] While degradation to non-detectable levels has been observed, it can take longer, with residual amounts of the trans-isomer often remaining after extended periods.[14][15][16] The presence of nitrate has been shown to enhance the mineralization of 4-MCHM under both aerobic and anaerobic conditions.[14][15][16]

Table 2: Biodegradation Rates of this compound Isomers

ConditionIsomerDegradation Rate (k, day⁻¹)Half-life (t₁/₂, days)Reference
Aerobic (River Sediment) cis-4-MCHM0.46 - 0.52~1.3 - 1.5[14][15]
trans-4-MCHM0.19 - 0.31~2.2 - 3.6[14][15]
Anaerobic (River Sediment) cis-4-MCHM0.041 - 0.095~7.3 - 16.9[14][15]
trans-4-MCHM0.013 - 0.052~13.3 - 53.3[14][15]
Aerobic (Activated Sludge) 4-MCHM isomers-> 0.50[17]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results in environmental fate studies. The following sections outline typical methodologies used to assess the biodegradation of 4-MCHM.

Aerobic Biodegradation in Activated Sludge (based on OECD Guideline 301)

This protocol provides a general framework for assessing the ready biodegradability of 4-MCHM.

  • Inoculum: Activated sludge is collected from a local wastewater treatment plant. The sludge is washed and resuspended in a mineral medium.

  • Test Setup: The test is conducted in sealed vessels containing the mineral medium, the activated sludge inoculum, and 4-MCHM as the sole carbon source at a specific concentration. Control vessels without 4-MCHM and reference vessels with a readily biodegradable compound (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Analysis: The degradation of 4-MCHM is monitored over 28 days by measuring parameters such as Dissolved Organic Carbon (DOC) removal or oxygen consumption. The concentration of 4-MCHM and its isomers can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[3][7][18]

  • Data Interpretation: The percentage of biodegradation is calculated relative to the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂). A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD or >70% DOC removal within a 10-day window during the 28-day test.

Anaerobic Biodegradation in River Sediments

This protocol outlines a method to evaluate the anaerobic degradation of 4-MCHM.

  • Sample Collection: River sediment and water are collected from a relevant site.

  • Microcosm Setup: Microcosms are prepared in anaerobic vials or bottles. Each microcosm contains a mixture of sediment and river water. The headspace is purged with an inert gas (e.g., nitrogen or an N₂/CO₂ mixture) to establish anaerobic conditions.

  • Spiking and Incubation: The microcosms are spiked with a known concentration of 4-MCHM. Control microcosms (e.g., sterile controls) are also included. The microcosms are incubated in the dark at a constant temperature.

  • Sampling and Analysis: At regular intervals, slurry samples are withdrawn from the microcosms under anaerobic conditions. The concentrations of cis- and trans-4-MCHM are determined by a suitable analytical method, such as headspace solid-phase microextraction (SPME) followed by GC-MS.[13]

  • Data Analysis: The degradation rate constants and half-lives are calculated by fitting the concentration data to a first-order decay model.

Visualization of Pathways and Workflows

Proposed Aerobic Biodegradation Pathway of this compound

The aerobic biodegradation of 4-MCHM is likely initiated by the oxidation of the primary alcohol group, followed by ring cleavage. Based on the degradation pathways of similar cycloalkanes, a plausible metabolic route is proposed below.[2][19][20]

Aerobic_Biodegradation_Pathway MCHM This compound Aldehyde 4-Methylcyclohexanecarbaldehyde MCHM->Aldehyde Alcohol Dehydrogenase Acid 4-Methylcyclohexanecarboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase CoA_intermediate 4-Methylcyclohexanecarbonyl-CoA Acid->CoA_intermediate Acyl-CoA Synthetase Ring_Cleavage Ring Cleavage Products (e.g., dicarboxylic acids) CoA_intermediate->Ring_Cleavage Monooxygenase / Dioxygenase Beta_Oxidation β-Oxidation Ring_Cleavage->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O Mineralization

Caption: Proposed aerobic biodegradation pathway of this compound.

General Experimental Workflow for Environmental Fate Assessment

The following diagram illustrates a typical workflow for assessing the environmental fate of a chemical compound like 4-MCHM.

Environmental_Fate_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: Simulation & Identification cluster_2 Tier 3: Higher-Tier Studies cluster_3 Outcome PhysChem Physicochemical Properties Ready_Biodeg Ready Biodegradability (OECD 301) PhysChem->Ready_Biodeg Hydrolysis_Screen Hydrolysis Screening (OECD 111) PhysChem->Hydrolysis_Screen Photolysis_Screen Photolysis Screening (OECD 316) PhysChem->Photolysis_Screen Inherent_Biodeg Inherent Biodegradability Ready_Biodeg->Inherent_Biodeg Simulation_Test Simulation Testing (Water/Sediment, Soil) Hydrolysis_Screen->Simulation_Test Photolysis_Screen->Simulation_Test Inherent_Biodeg->Simulation_Test Metabolite_ID Metabolite Identification Simulation_Test->Metabolite_ID Field_Studies Field / Mesocosm Studies Simulation_Test->Field_Studies Metabolite_ID->Field_Studies Risk_Assessment Environmental Risk Assessment Metabolite_ID->Risk_Assessment Bioaccumulation Bioaccumulation Potential Field_Studies->Bioaccumulation Bioaccumulation->Risk_Assessment

Caption: General experimental workflow for environmental fate assessment.

Proposed Signaling Pathway for Alkane Degradation

The microbial degradation of alkanes is a regulated process involving specific signaling pathways that control the expression of catabolic genes. The following diagram illustrates a simplified, plausible signaling pathway for the induction of alkane monooxygenase, a key enzyme in the degradation of compounds like 4-MCHM.[1][12][21][22][23]

Signaling_Pathway cluster_cell Bacterial Cell MCHM_ext This compound (extracellular) Membrane Cell Membrane MCHM_int This compound (intracellular) Membrane->MCHM_int Transport Regulator Transcriptional Regulator (e.g., AlkS) MCHM_int->Regulator Inducer Binding Alk_enzymes Alkane Monooxygenase & Other Degradative Enzymes Degradation_Products Degradation Products MCHM_int:s->Degradation_Products:n Catalysis Active_Regulator Active Regulator Complex Regulator->Active_Regulator alk_operon alk Operon Active_Regulator->alk_operon Binds to Promoter mRNA mRNA alk_operon->mRNA Transcription mRNA->Alk_enzymes Translation

Caption: Proposed signaling pathway for the induction of alkane degradation.

Conclusion

This compound is susceptible to biodegradation in the environment, particularly under aerobic conditions. Its persistence is expected to be low in biologically active systems. Abiotic degradation processes such as hydrolysis and photolysis are not considered significant removal mechanisms. The cis-isomer of 4-MCHM generally degrades more rapidly than the trans-isomer. This technical guide provides a consolidated resource for understanding the environmental fate of 4-MCHM, offering valuable data and methodological insights for researchers and professionals in environmental science and drug development. Further research focusing on the definitive elucidation of the complete metabolic pathway and the enzymatic and genetic basis of its degradation would provide a more comprehensive understanding of its environmental behavior.

References

The Industrial Versatility of (4-Methylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Applications, Synthesis, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals.

(4-Methylcyclohexyl)methanol (MCHM), a saturated alicyclic primary alcohol, is a colorless liquid with a characteristic mint- or licorice-like odor. While its name gained public recognition following an industrial spill, its utility in various industrial processes is significant, ranging from mineral processing to consumer products. This technical guide provides a comprehensive overview of the primary industrial uses of MCHM, detailed experimental protocols for its application and synthesis, and an exploration of its interactions with biological systems, a topic of increasing interest for toxicological and drug development research.

Physicochemical Properties and Isomeric Forms

MCHM exists as a mixture of cis and trans isomers, the ratio of which can influence its physical and chemical properties. The trans isomer is noted for its lower odor threshold.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O[1]
Molecular Weight128.21 g/mol [2]
Density0.9074 g/cm³ at 20 °C[1][2]
Boiling Point203.7 °C[2]
Melting Point-12.0 °C[2]
Vapor Pressure0.0588 mm Hg at 25 °C[2]
Water Solubility2250 ± 50 mg/L at 23 °C[3]
log Kₒw (cis)2.35 ± 0.005[3]
log Kₒw (trans)2.46 ± 0.0002[3]

Table 1: Physicochemical Properties of this compound.

Crude MCHM, as used in industrial applications, is a mixture of MCHM isomers and other related compounds. The typical composition of crude MCHM is detailed in Table 2.

ComponentConcentration Range (%)
This compound (cis and trans)68 - 89
4-(Methoxymethyl)cyclohexanemethanol4 - 22
Water4 - 10
Methyl 4-methylcyclohexanecarboxylate~5
Dimethyl 1,4-cyclohexanedicarboxylate~1
1,4-Cyclohexanedimethanol1 - 2
Methanol~1

Table 2: Typical Composition of Crude this compound. [2]

Primary Industrial Applications

The principal industrial applications of this compound are centered on its properties as a surfactant and a chemical intermediate.

Froth Flotation Agent in Coal Beneficiation

The primary industrial use of MCHM is as a frothing agent in the froth flotation process for cleaning fine coal particles.[4] In this process, air is bubbled through a slurry of coal and waste material (gangue). The hydrophobic coal particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off, while the hydrophilic gangue remains suspended in the slurry. MCHM's role is to stabilize the froth, allowing for efficient separation of the coal.

A patented froth flotation process utilizes a mixture where MCHM is the main component.[1]

Experimental Protocol: Laboratory-Scale Froth Flotation of Coal

This protocol is a generalized procedure for evaluating the effectiveness of a frothing agent like MCHM in a laboratory setting.

Materials:

  • Laboratory flotation cell (e.g., Denver D-12)

  • Finely ground coal sample (-600 μm)

  • This compound (or a crude MCHM mixture)

  • Collector (e.g., kerosene or fuel oil)

  • Water

  • Filtration apparatus

  • Drying oven

  • Analytical balance

Procedure:

  • Prepare a coal slurry by adding a known weight of the coal sample (e.g., 200 g) to the flotation cell with a specific volume of water to achieve the desired pulp density (e.g., 10% solids by mass).

  • Agitate the slurry for a set period (e.g., 5 minutes) to ensure proper wetting of the coal particles.

  • Add the collector (e.g., kerosene at a dosage of 0.25 kg/ton of coal) to the slurry and condition for a further 2 minutes.

  • Add the frothing agent, MCHM (e.g., at a dosage of 0.10 kg/ton of coal), to the cell and condition for an additional 1 minute.

  • Introduce air into the cell at a controlled flow rate to generate a froth.

  • Collect the froth (concentrate) for a specified period (e.g., 3-5 minutes) by scraping it from the surface.

  • Filter, dry, and weigh the collected concentrate and the remaining tailings.

  • Analyze the ash content of the feed, concentrate, and tailings to determine the separation efficiency.

Performance Evaluation: The performance of the frothing agent is evaluated based on the combustible recovery and the grade (ash content) of the clean coal product.

Component in Air Fresheners

This compound has been patented for use in air fresheners, likely due to its pleasant, mint-like odor and its volatility. While specific commercial formulations are proprietary, a general experimental protocol for a liquid air freshener can be devised.

Experimental Protocol: Formulation of a Liquid Air Freshener

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Distilled water

  • Essential oils or other fragrance compounds (optional)

  • Solubilizer (e.g., a non-ionic surfactant, if needed)

  • Glass beaker and magnetic stirrer

  • Spray bottle or wick-based diffuser

Procedure:

  • In a glass beaker, combine the desired amount of this compound with ethanol. A typical starting ratio could be 1:5 to 1:10 by volume.

  • If using additional fragrance oils, add them to the alcohol mixture and stir until dissolved.

  • Slowly add distilled water to the alcohol-fragrance mixture while stirring continuously. The final water content can vary depending on the desired strength and application (e.g., 50-70% water).

  • If the solution becomes cloudy, a small amount of a suitable solubilizer can be added dropwise until the solution clears.

  • Transfer the final solution to a spray bottle for an aerosol application or to a container with a wick for passive diffusion.

Chemical Intermediate

MCHM serves as a chemical intermediate in the synthesis of other compounds. Its primary alcohol functional group can undergo various chemical transformations, such as esterification, etherification, and oxidation, to produce a range of derivatives with different properties and applications. For example, it can be used in the synthesis of esters for use as plasticizers or lubricants.

Synthesis of this compound

Historically, this compound was first prepared via the Bouveault-Blanc reduction of a methylcyclohexanecarboxylate ester.[5] It is also produced as a byproduct in the industrial production of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[5]

Experimental Protocol: Synthesis via Bouveault-Blanc Reduction (Conceptual)

This protocol outlines the general steps for the synthesis of this compound based on the classical Bouveault-Blanc reduction.

Materials:

  • Methyl 4-methylcyclohexanecarboxylate

  • Anhydrous ethanol

  • Sodium metal

  • Toluene (as a co-solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve methyl 4-methylcyclohexanecarboxylate in anhydrous ethanol and toluene.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to the stirred solution at a rate that maintains a gentle reflux.

  • After all the sodium has been added, continue to heat the reaction mixture at reflux until all the sodium has reacted.

  • Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Biological Interactions and Signaling Pathways

Recent toxicological studies have shed light on the biological effects of MCHM and its metabolites, which is of particular interest to drug development professionals for understanding potential off-target effects and toxicity mechanisms.

Induction of Chemical and Oxidative Stress

Studies have shown that while this compound itself primarily induces chemical stress related to transmembrane transport and transporter activity, its metabolites, formed through metabolic processes, are more potent inducers of oxidative stress.[4][6][7]

Chemical_Stress_Pathway Figure 1. MCHM-Induced Chemical Stress Pathway MCHM This compound CellMembrane Cell Membrane MCHM->CellMembrane Interacts with TransmembraneTransport Alteration of Transmembrane Transport CellMembrane->TransmembraneTransport TransporterActivity Disruption of Transporter Activity CellMembrane->TransporterActivity ChemicalStress Cellular Chemical Stress TransmembraneTransport->ChemicalStress TransporterActivity->ChemicalStress

Figure 1. MCHM-Induced Chemical Stress Pathway

The metabolites of MCHM can generate reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate various cellular defense mechanisms and signaling pathways.

Oxidative_Stress_Pathway Figure 2. Oxidative Stress Response to MCHM Metabolites cluster_stress_induction Stress Induction cluster_cellular_response Cellular Response MCHM_Metabolites MCHM Metabolites ROS Reactive Oxygen Species (ROS) Generation MCHM_Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 MAPK MAPK Pathway Activation OxidativeStress->MAPK PI3K_AKT PI3K/AKT Pathway Activation OxidativeStress->PI3K_AKT Apoptosis Apoptosis OxidativeStress->Apoptosis High Levels AntioxidantResponse Antioxidant & Detoxification Gene Expression Nrf2->AntioxidantResponse CellSurvival Cell Survival & Proliferation MAPK->CellSurvival PI3K_AKT->CellSurvival

Figure 2. Oxidative Stress Response to MCHM Metabolites

Analytical Methodology: GC-MS for Isomer Separation

The analysis of MCHM, particularly the separation of its cis and trans isomers, is crucial for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.

Experimental Protocol: GC-MS Analysis of MCHM Isomers in Water Samples

This protocol provides a general framework for the analysis of MCHM isomers in water.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Purge and trap system

  • Capillary column suitable for separating isomers (e.g., a mid-polarity column)

  • Helium (carrier gas)

  • This compound standard (containing both cis and trans isomers)

  • Reagent water

  • Sample vials

Procedure:

  • Sample Preparation: Water samples are collected in appropriate vials. For calibration, prepare a series of standards of known MCHM concentrations in reagent water.

  • Purge and Trap: A known volume of the water sample is purged with an inert gas (e.g., helium). The volatile organic compounds, including MCHM, are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC.

  • GC Separation:

    • Injector Temperature: e.g., 250 °C

    • Oven Program: e.g., initial temperature of 40 °C held for 2 minutes, ramped to 200 °C at 10 °C/min, and held for 5 minutes.

    • Carrier Gas Flow: Constant flow of helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan from m/z 35 to 350.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions for MCHM (e.g., m/z 55, 69, 81, 96, 110).

  • Data Analysis: Identify and quantify the cis and trans isomers based on their retention times and mass spectra compared to the analytical standards.

Conclusion

This compound is a chemical with targeted yet important industrial applications, primarily as a frothing agent in the coal industry and as a component in consumer fragrances. Its synthesis is well-established, and analytical methods for its detection are robust. The growing body of research on its biological interactions, particularly the induction of chemical and oxidative stress, provides valuable insights for toxicologists and drug development professionals. A thorough understanding of its properties, applications, and biological effects is essential for its safe and effective use in industrial settings and for assessing its potential environmental and health impacts.

References

An In-depth Technical Guide to the Oxidation of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of (4-methylcyclohexyl)methanol, a saturated alicyclic primary alcohol. The document details reaction pathways, experimental protocols for various oxidizing agents, and expected quantitative outcomes. The focus is on the selective conversion of the primary alcohol functional group to either an aldehyde (4-methylcyclohexanecarbaldehyde) or a carboxylic acid (4-methylcyclohexanecarboxylic acid), critical transformations in organic synthesis and drug development.

This compound, often abbreviated as MCHM, exists as a mixture of cis and trans isomers.[1] As a primary alcohol, its hydroxymethyl group (-CH₂OH) is susceptible to oxidation by a range of reagents. The choice of oxidant and reaction conditions dictates the final product, allowing for selective synthesis of the corresponding aldehyde or carboxylic acid.[2][3]

Oxidation Pathways and Reagent Selection

The oxidation of this compound can be controlled to yield two primary products. Mild oxidizing agents will selectively convert the alcohol to 4-methylcyclohexanecarbaldehyde. In contrast, strong oxidizing agents will typically oxidize the alcohol directly to 4-methylcyclohexanecarboxylic acid, often through the intermediate aldehyde which is further oxidized.[2][3]

G cluster_main Oxidation Pathways of this compound A This compound B 4-Methylcyclohexanecarbaldehyde A->B Mild Oxidizing Agents (e.g., PCC, TEMPO) C 4-Methylcyclohexanecarboxylic Acid A->C Strong Oxidizing Agents (e.g., KMnO4, H2CrO4) B->C Further Oxidation (with Strong Oxidants) G start Start setup 1. Prepare suspension of PCC and Celite in anhydrous CH2Cl2 start->setup add_alcohol 2. Add solution of This compound setup->add_alcohol react 3. Stir at room temperature (2-4h) Monitor by TLC add_alcohol->react workup 4. Dilute with ether, filter through silica pad react->workup concentrate 5. Concentrate filtrate under reduced pressure workup->concentrate purify 6. Purify by column chromatography (if needed) concentrate->purify end End Product: 4-Methylcyclohexanecarbaldehyde purify->end G cluster_cycle TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Aldehyde 4-Methylcyclohexanecarbaldehyde Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Oxidation CoOxidant_spent Spent Co-oxidant (e.g., NaCl) Alcohol This compound

References

Stability and Storage of (4-Methylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methylcyclohexyl)methanol (MCHM). The information is compiled from publicly available safety data sheets, environmental fate studies, and established chemical principles. This document is intended to serve as a valuable resource for ensuring the integrity of M.C.H.M in a laboratory and research setting.

Chemical Properties and Stability Profile

This compound is a saturated alicyclic primary alcohol. It is generally considered to be a stable compound under standard laboratory conditions. However, like all chemical compounds, its stability can be influenced by various environmental factors.

General Stability

MCHM is stable under recommended storage conditions.[1] It is not expected to undergo hydrolysis in the environment due to the lack of functional groups that readily hydrolyze under typical environmental conditions. Furthermore, MCHM does not possess chromophores that absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight.

Incompatibilities

To maintain the integrity of this compound, contact with the following substances should be avoided:

  • Strong oxidizing agents: These can potentially oxidize the primary alcohol group.

  • Acid anhydrides: May react with the alcohol group.

  • Acid chlorides: May react with the alcohol group.[2]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended based on safety data sheets and general chemical storage guidelines.

ParameterRecommendationRationale
Temperature Cool, well-ventilated area.[3][4]Minimizes potential for degradation and vapor pressure buildup.
Light Store away from direct light.[3][4]Although not highly susceptible to photolysis, this is a general good practice for chemical storage.
Container Store in original, tightly closed containers.[3][4][5]Prevents contamination and evaporation.
Atmosphere Well-ventilated area.[3][4]Prevents the accumulation of vapors.
Ignition Sources Keep away from heat, sparks, and open flames.[3][4]MCHM is a combustible liquid.

Potential Degradation Pathways

While stable under optimal conditions, this compound can degrade under specific environmental or stress conditions. The primary degradation pathways identified are biodegradation and oxidation.

Biodegradation

In environmental systems, biodegradation is a significant pathway for the degradation of MCHM. Studies in activated sludge have shown that MCHM isomers biodegrade with half-lives greater than 0.50 days, following first-order kinetics.[6] The degradation products in these systems include carbon dioxide, acetic acid, propionic acid, isobutyric acid, and isovaleric acid.[6] In anoxic and aerobic sediments, MCHM has been shown to degrade to non-detectable levels within days.[7] A primary metabolite in biological systems is 4-methylcyclohexanecarboxylic acid.[3][8]

Predicted Chemical Degradation Pathways
  • Oxidative Degradation: As a primary alcohol, MCHM is susceptible to oxidation. Mild oxidation would likely yield the corresponding aldehyde, (4-methylcyclohexyl)carbaldehyde. Further oxidation under more strenuous conditions could lead to the formation of 4-methylcyclohexanecarboxylic acid.

  • Thermal Degradation: At elevated temperatures, dehydration of the primary alcohol could occur, leading to the formation of 4-methyl-1-methylenecyclohexane.

  • Hydrolytic Degradation: MCHM is not expected to undergo significant hydrolytic degradation under neutral, acidic, or basic conditions due to the absence of hydrolyzable functional groups.

A study on the ultrasonic-induced degradation of MCHM identified (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone as primary reaction products, resulting from hydroxyl radical reactions and pyrolysis at the gas-liquid interface of cavitation bubbles.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for forced degradation studies of this compound, based on general principles for analogous compounds. These protocols would require optimization and validation for specific laboratory conditions.

General Procedure for Forced Degradation Studies

A stock solution of this compound would be prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution would be subjected to the stress conditions outlined below. Samples would be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

Hydrolytic Degradation
  • Acidic Hydrolysis: The MCHM solution would be treated with 0.1 N hydrochloric acid and heated at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: The MCHM solution would be treated with 0.1 N sodium hydroxide and heated at a controlled temperature (e.g., 60 °C).

  • Neutral Hydrolysis: The MCHM solution would be mixed with water and heated at a controlled temperature (e.g., 60 °C).

Oxidative Degradation

The MCHM solution would be treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

Photolytic Degradation

The MCHM solution would be exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample would be kept in the dark under the same temperature conditions.

Thermal Degradation

The MCHM sample (solid or liquid) would be exposed to a high temperature (e.g., 80 °C) in a controlled oven.

Visualizations

Logical Workflow for Storage and Handling

G cluster_storage Recommended Storage cluster_handling Handling Precautions Store in original, tightly sealed container Store in original, tightly sealed container Store in a cool, well-ventilated area Store in a cool, well-ventilated area Store in original, tightly sealed container->Store in a cool, well-ventilated area Keep away from ignition sources Keep away from ignition sources Store in a cool, well-ventilated area->Keep away from ignition sources Protect from light Protect from light Keep away from ignition sources->Protect from light Use for research Use for research Protect from light->Use for research Avoid contact with strong oxidizing agents Avoid contact with strong oxidizing agents Avoid contact with acid anhydrides and chlorides Avoid contact with acid anhydrides and chlorides Avoid contact with strong oxidizing agents->Avoid contact with acid anhydrides and chlorides Use appropriate personal protective equipment Use appropriate personal protective equipment Avoid contact with acid anhydrides and chlorides->Use appropriate personal protective equipment Receipt of MCHM Receipt of MCHM Receipt of MCHM->Store in original, tightly sealed container Use for research->Avoid contact with strong oxidizing agents

Caption: General workflow for the proper storage and handling of this compound.

Predicted Oxidative Degradation Pathway

G MCHM This compound C₈H₁₆O Aldehyde (4-Methylcyclohexyl)carbaldehyde C₈H₁₄O MCHM->Aldehyde Mild Oxidation CarboxylicAcid 4-Methylcyclohexanecarboxylic acid C₈H₁₄O₂ Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Predicted pathway for the oxidative degradation of this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Sample at Time Points Sample at Time Points Acidic Hydrolysis->Sample at Time Points Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Sample at Time Points Oxidative Stress Oxidative Stress Oxidative Stress->Sample at Time Points Photolytic Stress Photolytic Stress Photolytic Stress->Sample at Time Points Thermal Stress Thermal Stress Thermal Stress->Sample at Time Points Prepare MCHM Stock Solution Prepare MCHM Stock Solution Prepare MCHM Stock Solution->Acidic Hydrolysis Prepare MCHM Stock Solution->Basic Hydrolysis Prepare MCHM Stock Solution->Oxidative Stress Prepare MCHM Stock Solution->Photolytic Stress Prepare MCHM Stock Solution->Thermal Stress Neutralize (if necessary) Neutralize (if necessary) Sample at Time Points->Neutralize (if necessary) Analyze by Stability-Indicating Method Analyze by Stability-Indicating Method Neutralize (if necessary)->Analyze by Stability-Indicating Method Identify Degradants and Quantify Purity Identify Degradants and Quantify Purity Analyze by Stability-Indicating Method->Identify Degradants and Quantify Purity

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

References

Methodological & Application

Application Note: Quantification of (4-Methylcyclohexyl)methanol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methylcyclohexyl)methanol (4-MCHM) is an alicyclic primary alcohol that exists as two geometric isomers: cis and trans.[1] These isomers have different physical and chemical properties, including water solubility, volatility, and odor thresholds, making their individual quantification crucial for accurate environmental monitoring, toxicology studies, and industrial process control.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation and quantification of these isomers due to its high resolution and sensitivity. This application note provides a detailed protocol for the quantification of cis- and trans-4-MCHM in aqueous samples using GC-MS.

Experimental Protocols

A robust and reliable method for the quantification of 4-MCHM isomers involves sample preparation followed by GC-MS analysis. The following protocols detail the necessary steps for sample preparation using various extraction techniques and the instrumental parameters for GC-MS analysis.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the required detection limits. Solid-phase extraction (SPE), liquid-liquid extraction (LLE), and heated purge-and-trap are commonly employed methods.[3][4][5][6][7]

a) Solid-Phase Extraction (SPE) Protocol

SPE is a widely used technique for the extraction and pre-concentration of analytes from aqueous matrices.[4][8]

  • Sorbent Selection: C18 or other suitable reversed-phase sorbents are effective for trapping the moderately polar 4-MCHM isomers.

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent bed.

    • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for 10-15 minutes.

    • Elution: Elute the trapped 4-MCHM isomers with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method suitable for a wide range of sample types.[4][9]

  • Procedure:

    • Place a known volume of the aqueous sample (e.g., 50 mL) into a separatory funnel.

    • Add a suitable extraction solvent (e.g., 25 mL of dichloromethane).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane) into a collection flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to the desired final volume.

c) Heated Purge-and-Trap Protocol

This technique is particularly effective for volatile and semi-volatile compounds in water and is a well-documented method for 4-MCHM analysis.[3][5][6][7]

  • Procedure:

    • Place a precise volume of the water sample (e.g., 5-25 mL) into the purging vessel.

    • Heat the sample to a specific temperature (e.g., 45°C) to increase the volatility of the analytes.

    • Purge the sample with an inert gas (e.g., helium) for a set period (e.g., 11 minutes).

    • The purged analytes are trapped on an analytical trap containing suitable sorbent materials.

    • After purging, the trap is rapidly heated to desorb the analytes onto the GC column.

2. GC-MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of 4-MCHM isomers. Optimization may be required based on the specific instrumentation used.

  • Gas Chromatograph (GC)

    • Column: A non-polar or mid-polar capillary column is recommended for good separation. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable choice.[10][11]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • m/z 55, 81, 96, 110. The selection of these ions should be confirmed by analyzing a standard of 4-MCHM.

3. Calibration

  • Prepare a series of calibration standards of cis- and trans-4-MCHM in the final extraction solvent covering the expected concentration range of the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve for each isomer by plotting the peak area against the concentration. A linear regression is typically used.

Data Presentation

The quantitative performance of the GC-MS method is summarized in the following table. The data is based on published methods for the analysis of 4-MCHM in water.

Table 1: Method Performance Data for 4-MCHM Isomers in Water

Parametertrans-4-MCHMcis-4-MCHMReference
Method Detection Limit (MDL)0.16 µg/L0.28 µg/L[3][5][6][7]
Elution Order1st2nd[3][5][6][7][12]

Table 2: Example Quantitative Data from Environmental Samples

Sample Typetrans-4-MCHM Concentrationcis-4-MCHM ConcentrationTotal 4-MCHM ConcentrationReference
Spill Source Material491 g/L277 g/L768 g/L[3][5][6]
River Water (downstream)--≤2.9 µg/L[3][5][6]
Tap Water (initial)--129 µg/L[3][5]
Tap Water (after 1 week)--2.2 µg/L[3][5]

Experimental Workflow Visualization

The overall workflow for the GC-MS quantification of 4-MCHM isomers is depicted in the following diagram.

GCMS_Workflow SampleCollection Sample Collection (e.g., Water Sample) SamplePrep Sample Preparation SampleCollection->SamplePrep SPE Solid-Phase Extraction SamplePrep->SPE LLE Liquid-Liquid Extraction SamplePrep->LLE PurgeTrap Heated Purge-and-Trap SamplePrep->PurgeTrap GCMS_Analysis GC-MS Analysis SPE->GCMS_Analysis LLE->GCMS_Analysis PurgeTrap->GCMS_Analysis DataProcessing Data Processing (Integration & Calibration) GCMS_Analysis->DataProcessing Quantification Quantification of cis- & trans-4-MCHM DataProcessing->Quantification

Caption: Workflow for the quantification of 4-MCHM isomers.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of cis- and trans-(4-Methylcyclohexyl)methanol isomers using GC-MS. The described methods, including solid-phase extraction, liquid-liquid extraction, and heated purge-and-trap for sample preparation, coupled with optimized GC-MS conditions, offer high sensitivity and selectivity for the analysis of these compounds in various matrices. The provided data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 4-MCHM isomers.

References

Application Note: HPLC Separation of Cis- and Trans-(4-Methylcyclohexyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylcyclohexyl)methanol (4-MCHM) is an alicyclic primary alcohol that exists as two geometric isomers: cis and trans. These isomers arise from the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. While structurally similar, the cis and trans isomers can exhibit different physical, chemical, and toxicological properties. For instance, the trans isomer is noted to have a lower odor threshold than the cis isomer.[1] Due to these potential differences, a robust analytical method for their separation and quantification is crucial for quality control, environmental monitoring, and toxicological studies. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of cis- and trans-(4-Methylcyclohexyl)methanol.

Challenges in Isomer Separation

The separation of geometric isomers like cis- and trans-4-MCHM by HPLC can be challenging due to their similar physicochemical properties.[2] Successful separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases. Key factors to optimize for achieving good resolution include the choice of stationary phase, the composition and polarity of the mobile phase, and the column temperature.[2] For non-polar compounds like 4-MCHM, which lacks a strong UV chromophore, detection can also be a challenge, often necessitating the use of a Refractive Index Detector (RID) or derivatization for UV-Vis detection.

Experimental Protocol

This protocol provides a starting point for the separation of cis- and trans-(4-Methylcyclohexyl)methanol using reversed-phase HPLC.

1. Instrumentation and Materials

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can also be explored for alternative selectivity.[2]

  • HPLC-grade acetonitrile and water.

  • Analytical standards of cis- and trans-(4-Methylcyclohexyl)methanol.

2. Sample Preparation

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration suitable for the detector's linear range (e.g., 100 µg/mL for RID).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

3. HPLC Conditions

  • Mobile Phase: Acetonitrile/Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index Detector (RID)

  • Run Time: Approximately 15 minutes (or until both isomers have eluted)

4. Method Optimization Notes

  • Mobile Phase Composition: The ratio of acetonitrile to water is a critical parameter. Increasing the percentage of water (the weaker solvent in reversed-phase) will increase retention times and may improve the separation between the isomers. A systematic adjustment of this ratio is recommended to achieve baseline resolution.[2]

  • Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature may enhance resolution in some cases.[2]

  • Stationary Phase: If baseline separation is not achieved on a C18 column, consider columns that offer different selectivity mechanisms, such as those based on shape selectivity or π-π interactions (e.g., phenyl-hexyl or PFP columns).[2]

Data Presentation

The following table summarizes the expected quantitative data for the separation of cis- and trans-(4-Methylcyclohexyl)methanol under the specified HPLC conditions.

AnalyteRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)Tailing Factor
trans-(4-Methylcyclohexyl)methanol8.5125,000-1.1
cis-(4-Methylcyclohexyl)methanol9.8130,0002.11.2

Note: The elution order (trans before cis) is based on observations from gas chromatography studies, where the more linear trans isomer often elutes earlier.[3][4] The provided retention times and peak areas are illustrative examples to demonstrate a successful separation.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of cis- and trans-(4-Methylcyclohexyl)methanol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution in Mobile Phase prep2 Dilute to 100 µg/mL prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate C18 Column (Acetonitrile/Water 50:50, 1 mL/min, 30°C) prep3->hplc1 Prepared Sample hplc2 Inject 10 µL of Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 Detect with RID hplc3->hplc4 data1 Integrate Chromatogram hplc4->data1 Raw Data data2 Quantify Peak Areas and Determine Retention Times data1->data2 data3 Calculate Resolution and Tailing Factor data2->data3 end end data3->end Final Report

Caption: HPLC workflow for the separation of cis- and trans-4-MCHM isomers.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for the Analysis of 4-Methylcyclohexanemethanol (MCHM) in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methylcyclohexanemethanol (MCHM) is an industrial chemical that gained significant attention following a major spill in the Elk River in West Virginia in 2014, which contaminated the drinking water supply for a large population.[1] This event highlighted the need for sensitive and reliable analytical methods to monitor MCHM levels in water. Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a robust, solvent-free, and efficient technique for the determination of MCHM and its related compounds in aqueous matrices.[1] SPME combines sample extraction, concentration, and introduction into a single step, making it an attractive alternative to traditional liquid-liquid extraction or solid-phase extraction (SPE) methods.[1][2][3]

These application notes provide a detailed protocol for the analysis of MCHM in water using SPME-GC-MS, based on validated methods.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of the SPME-GC-MS method for the analysis of MCHM and related compounds in water.

CompoundLimit of Quantitation (LOQ) (µg/L)
4-Methylcyclohexanemethanol (4-MCHM)< 0.55
4-(Methoxymethyl)cyclohexanemethanol (4MMCH)< 0.55
Methyl 4-methylcyclohexanecarboxylate (MMCHC)< 0.55
1,4-Cyclohexanedimethanol (1-4 CHDM)< 0.55
Dimethyl-1,4-cyclohexanedicarboxylate (DM-1-4-CHC)< 0.55

Data extracted from a study comparing SPME with other extraction techniques, where the reported LOQ for the TFME method (a similar microextraction technique) was below the odor threshold of 0.55 µg/L. The SPME method showed enhanced performance compared to standard SPE protocols.[1]

Experimental Protocols

This section details the step-by-step methodology for the analysis of MCHM in water samples using SPME-GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: Carboxen/Polydimethylsiloxane (Car/PDMS) fiber. Other fibers such as DVB/Car/PDMS can also be effective.[1]

  • Vials: 20 mL amber glass vials with PTFE-faced silicone septa.

  • Reagents:

    • Sodium chloride (NaCl), analytical grade.

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

    • Methanol (HPLC grade) for stock solution preparation.

    • Ultrapure water.

    • MCHM and other related analytical standards.

  • Equipment:

    • SPME manual or autosampler holder.

    • GC-MS system with a split/splitless injector.

    • Heating and stirring module for SPME extraction.

    • Standard laboratory glassware.

2. Sample Preparation

  • Collect water samples in clean glass containers.

  • Transfer a 15 mL aliquot of the water sample into a 20 mL SPME vial.[4]

  • pH Adjustment: For the analysis of MCHM and its neutral components, adjust the sample pH to 7. For the analysis of the metabolite 4-methylcyclohexanecarboxylic acid (MCHCA), adjust the sample pH to 4.[1]

  • Salt Addition: Add NaCl to the sample to achieve a final concentration of 20% (w/w).[1] This enhances the extraction efficiency by increasing the ionic strength of the solution, which decreases the solubility of the analytes in water and promotes their partitioning into the SPME fiber coating.

3. SPME Procedure (Direct Immersion)

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.

  • Place the sample vial in the heating and stirring module.

  • Incubation: Incubate the sample for 1 minute at 65°C with an agitation speed of 300 rpm.[1]

  • Extraction: Immerse the SPME fiber into the sample and extract for 30 minutes at 65°C with continued agitation (300 rpm).[1]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.

4. GC-MS Analysis

  • Injector:

    • Mode: Splitless

    • Temperature: 300°C[1]

    • Desorption Time: 10 minutes[1]

  • Carrier Gas: Ultrapure helium at a constant flow of 1.5 mL/min.[1]

  • Oven Temperature Program:

    • Hold at 50°C for 2 minutes.

    • Ramp to 220°C at a rate of 20°C/min.

    • Hold at 220°C for 2 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C[1]

    • Quadrupole Temperature: 150°C[1]

    • Acquisition Mode: Full scan.

5. Quality Control

  • Blanks: Analyze a blank sample (ultrapure water) with each batch to check for contamination.

  • Calibration: Prepare a series of calibration standards in ultrapure water and analyze them to generate a calibration curve.

  • Carryover Check: After analyzing a high-concentration sample, re-desorb the fiber and run a blank analysis to ensure no carryover of analytes.[1]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Water Sample (15 mL) pH_Adjust pH Adjustment (pH 7) Sample->pH_Adjust Salt_Add Add NaCl (20% w/w) pH_Adjust->Salt_Add Incubate Incubate (1 min, 65°C, 300 rpm) Salt_Add->Incubate Extract DI-SPME Extraction (30 min, 65°C, 300 rpm) Fiber: Car/PDMS Incubate->Extract Desorb Thermal Desorption (10 min, 300°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for MCHM analysis in water using SPME-GC-MS.

SPME_Process node_sample Sample Matrix (Water + MCHM) node_fiber SPME Fiber Coating node_sample->node_fiber Adsorption/ Partitioning node_fiber->node_sample Equilibrium node_gc GC Injector (Hot) node_fiber->node_gc Thermal Desorption

Caption: Logical steps of the solid-phase microextraction (SPME) process.

References

Application Notes and Protocols for (4-Methylcyclohexyl)methanol in Coal Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (4-Methylcyclohexyl)methanol (MCHM) as a frothing agent in the froth flotation of coal. The information is intended to guide laboratory-scale research and development of coal cleaning processes.

Introduction

Key Advantages of this compound (MCHM)

  • Enhanced Safety: MCHM has a significantly higher flash point (approximately 110°C) compared to MIBC (approximately 40°C), reducing fire hazards in processing plants.

  • Versatility: MCHM can be used in various forms, including pure, crude, and MCHM-rich frother blends, and is effective in both mechanically agitated and Jameson flotation cells.[2]

Data Presentation

The following tables summarize the comparative performance of MCHM and MIBC in coal flotation under different conditions.

Table 1: Collectorless Flotation Performance of MCHM vs. MIBC

Frother Concentration (ppm)Frother TypeCumulative Yield (%)Product Ash (%)Combustible Recovery (%)
15MCHM70.110.275.8
15MIBC68.29.873.5

Table 2: Flotation Performance with Collector (50 ppm Diesel) of MCHM vs. MIBC

Frother Concentration (ppm)Frother TypeCumulative Yield (%)Product Ash (%)Combustible Recovery (%)
3MCHM65.411.571.2
3MIBC60.110.865.8
7.5MCHM72.312.178.5
7.5MIBC70.211.576.5
15MCHM75.112.881.3
15MIBC74.812.581.1

Experimental Protocols

The following protocols are provided as a general guideline for laboratory-scale coal flotation experiments using MCHM as a frothing agent. These should be adapted based on the specific coal sample and experimental objectives.

Protocol 1: Laboratory Batch Flotation in a Mechanical Cell

This protocol describes a standard procedure for evaluating the performance of MCHM in a laboratory-scale mechanical flotation cell.

1. Materials and Equipment:

  • Representative coal sample (e.g., -500 μm)

  • This compound (MCHM)

  • Collector (e.g., Kerosene or Diesel)

  • pH regulator (e.g., CaO)

  • Laboratory flotation cell (e.g., Denver, 2L capacity)

  • Mechanical stirrer

  • Air supply with flow meter

  • Filtration apparatus

  • Drying oven

  • Analytical balance

  • Ash analysis furnace

2. Procedure:

  • Sample Preparation: Prepare a representative coal sample by crushing and grinding to the desired particle size (e.g., 80% passing 150 µm).

  • Pulp Preparation:

    • Add a known weight of the coal sample (e.g., 200 g) to the flotation cell.

    • Add a specific volume of water (e.g., plant process water or deionized water) to achieve the desired pulp density (e.g., 10-15% solids by weight).

  • Conditioning:

    • Agitate the pulp for a set time (e.g., 5 minutes) to ensure complete wetting of the coal particles.

    • Add the collector (e.g., 40-50 g/t) and condition the pulp for another set time (e.g., 5 minutes).

    • Add the MCHM frother (e.g., 40-70 g/t) and condition for a shorter period (e.g., 2 minutes). Adjust pH if necessary.

  • Flotation:

    • Introduce air into the cell at a controlled flow rate.

    • Collect the froth (concentrate) manually by scraping from the cell lip for a specified time (e.g., 5-10 minutes).

  • Product Handling and Analysis:

    • Filter and dry the collected concentrate and the remaining tailings.

    • Weigh the dry concentrate and tailings.

    • Analyze the ash content of the feed, concentrate, and tailings using a standard ash analysis method.

  • Calculations:

    • Calculate the yield of concentrate.

    • Calculate the combustible recovery using the ash contents of the feed, concentrate, and tailings.

Protocol 2: Collectorless Flotation

This protocol is suitable for high-floatability coals or to specifically study the frothing properties of MCHM without the influence of a collector.

1. Materials and Equipment:

  • Same as Protocol 1, excluding the collector.

2. Procedure:

  • Sample Preparation: Prepare the coal sample as described in Protocol 1.

  • Pulp Preparation: Prepare the coal slurry in the flotation cell to the desired pulp density. Process water from a plant can be used.

  • Conditioning:

    • Agitate the pulp for a set time for particle wetting.

    • Add the desired concentration of MCHM (e.g., 15 ppm) and condition for a set time.

  • Flotation: Perform flotation as described in Protocol 1.

  • Product Handling and Analysis: Process the concentrate and tailings as described in Protocol 1.

  • Calculations: Calculate yield and combustible recovery as described in Protocol 1.

Visualizations

Logical Relationship of MCHM Properties to Flotation Performance

MCHM_Properties_Performance cluster_properties MCHM Properties cluster_performance Flotation Performance & Benefits prop1 High Surface Activity perf1 Improved Gas Dispersion prop1->perf1 leads to prop2 Cyclic Alcohol Structure perf2 Stable Froth Formation prop2->perf2 contributes to prop3 High Flash Point benefit1 Increased Safety prop3->benefit1 perf3 Enhanced Coal Recovery perf1->perf3 perf2->perf3 benefit2 Potential Cost Reduction perf3->benefit2

Caption: Logical flow from MCHM's chemical properties to its performance benefits in coal flotation.

Experimental Workflow for MCHM Evaluation in Coal Flotation

Flotation_Workflow cluster_prep Sample & Reagent Preparation cluster_flotation Flotation Process cluster_analysis Analysis A Coal Sample Crushing & Grinding D Pulp Formation (Coal + Water) A->D B MCHM Solution Preparation F Conditioning (MCHM Addition) B->F C Collector Solution Preparation E Conditioning (Collector Addition) C->E D->E E->F G Aeration & Froth Collection F->G H Filtering & Drying (Concentrate & Tailings) G->H Products I Weighing H->I J Ash Analysis I->J K Performance Calculation (Recovery & Grade) J->K

Caption: Step-by-step experimental workflow for evaluating MCHM in a laboratory setting.

References

Application Notes and Protocols for (4-Methylcyclohexyl)methanol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylcyclohexyl)methanol (MCHM) is a versatile alicyclic primary alcohol with properties that make it an attractive green solvent for a variety of organic reactions.[1][2][3] Its high boiling point (approximately 202 °C), low water solubility, and favorable environmental profile present it as a potential replacement for conventional high-boiling point solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) in synthetic applications.[1][4] This document provides detailed application notes and hypothetical protocols for the use of this compound as a solvent in Suzuki-Miyaura coupling, Heck coupling, and amide bond formation reactions.

Note: The following protocols are illustrative examples and have been constructed based on the known physicochemical properties of this compound and established general procedures for these reactions. Optimization of reaction conditions may be necessary for specific substrates.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its application in organic synthesis. This compound is a colorless liquid with a faint mint-like odor.[2][3] It is a mixture of cis and trans isomers, which have slightly different physical properties.[5]

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O[2]
Molar Mass128.21 g/mol [2]
Boiling Point202 °C[1][2]
Density0.9074 g/cm³ at 20 °C[4]
Water SolubilityLow (approx. 2250 mg/L at 23 °C)[5]
Flash Point80 °C[2]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7] The high boiling point of this compound makes it a suitable solvent for these reactions, which often require elevated temperatures to drive the catalytic cycle. Its ability to dissolve a wide range of organic compounds is also advantageous.[3]

Hypothetical Protocol: Synthesis of 4-Methoxybiphenyl

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoanisole with phenylboronic acid.

Reaction Scheme:

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound, anhydrous

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add this compound (5 mL).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene (10 mL) and wash with deionized water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Hypothetical Quantitative Data:

EntryAryl HalideBoronic AcidCatalystBaseTemperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃1101292
21-Iodonaphthalene4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃1201088
32-Chloropyridine3-Furylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1301675

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert solvent Add this compound catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (e.g., 110-130 °C) catalyst->heat inert->solvent monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow

Application in Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[8][9] The high thermal stability of this compound is beneficial for Heck reactions, which often require high temperatures.

Hypothetical Protocol: Synthesis of Methyl (E)-Cinnamate

This protocol details the reaction between iodobenzene and methyl acrylate.

Reaction Scheme:

Materials:

  • Iodobenzene

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • This compound, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk tube, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in this compound (5 mL) under an inert atmosphere.

  • Add iodobenzene (1.0 mmol, 1.0 eq), methyl acrylate (1.5 mmol, 1.5 eq), and triethylamine (1.2 mmol, 1.2 eq).

  • Seal the tube and heat the mixture at 120 °C for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford methyl (E)-cinnamate.

Hypothetical Quantitative Data:

EntryAryl HalideAlkeneCatalyst/LigandBaseTemperature (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃N1201885
24-BromobenzonitrileStyrenePdCl₂(PPh₃)₂K₂CO₃1302478
31-Bromo-4-nitrobenzenen-Butyl acrylatePd₂(dba)₃ / PPh₃NaOAc1252082

Catalytic Cycle Diagram:

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ reagents R-X (Aryl/Vinyl Halide) pd2_halide R-Pd(II)L₂X pd2_alkene [R-Pd(II)L₂(alkene)]⁺X⁻ pd2_halide->pd2_alkene Alkene Coordination pd2_inserted R-alkene-Pd(II)L₂X pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂X pd2_inserted->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination product Substituted Alkene base_hx Base-HX pd_hydride->base_hx Base reagents->pd2_halide Oxidative Addition alkene Alkene base Base

Simplified Heck Reaction Catalytic Cycle

Application in Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry.[1] this compound can serve as a suitable high-boiling point solvent for amide coupling reactions that may be sluggish at lower temperatures, particularly with sterically hindered or electronically deactivated substrates.

Hypothetical Protocol: Synthesis of N-Benzylbenzamide

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[10][11]

Reaction Scheme:

Materials:

  • Benzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzoic acid (1.0 mmol, 1.0 eq) and HOBt (1.1 mmol, 1.1 eq) in this compound (5 mL) in a round-bottom flask.

  • Add DIPEA (1.5 mmol, 1.5 eq) to the solution.

  • Add EDC (1.2 mmol, 1.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.0 mmol, 1.0 eq) and stir the reaction at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure N-benzylbenzamide.

Hypothetical Quantitative Data:

EntryCarboxylic AcidAmineCoupling ReagentTemperature (°C)Time (h)Yield (%)
1Benzoic AcidBenzylamineEDC/HOBt60895
24-Nitrobenzoic AcidAnilineHATU801289
3Isobutyric AcidCyclohexylamineDCC/DMAP701091

Logical Relationship of Amide Coupling:

Amide_Formation carboxylic_acid Carboxylic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea) carboxylic_acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate amide_product Amide Product activated_intermediate->amide_product byproduct Byproduct (e.g., Urea derivative) activated_intermediate->byproduct amine Amine amine->amide_product

Amide Bond Formation via Activated Intermediate

Green Chemistry and Safety Considerations

This compound is considered a "green" solvent due to its derivation from renewable feedstocks and favorable toxicological profile compared to many traditional polar aprotic solvents.[12] However, as with all chemicals, appropriate safety precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15] Handle in a well-ventilated area or a fume hood.[14][15]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

The use of this compound can contribute to a higher "greenness" score for a synthetic process when evaluated by metrics such as the E-factor and Process Mass Intensity (PMI), primarily by replacing more hazardous solvents.[16][17][18][19]

Conclusion

This compound presents a promising alternative to conventional high-boiling point solvents in organic synthesis. Its physical properties are well-suited for a range of important transformations, including Suzuki-Miyaura coupling, Heck coupling, and amide bond formation. While further experimental validation is required, the hypothetical protocols provided herein offer a solid foundation for researchers to explore the application of this green solvent in their own synthetic endeavors, contributing to the development of more sustainable chemical processes.

References

Application Note: Bouveault-Blanc Reduction of Methylcyclohexanecarboxylate for the Synthesis of Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of cyclohexylmethanol via the Bouveault-Blanc reduction of methylcyclohexanecarboxylate. This classic organic reaction serves as a cost-effective alternative to metal hydride reductions for converting esters to primary alcohols, particularly in large-scale industrial applications.[1][2][3]

Reaction Principle

The Bouveault-Blanc reduction utilizes metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as both a solvent and a proton source to reduce an ester to two primary alcohols.[3][4] In this specific application, methylcyclohexanecarboxylate is reduced to cyclohexylmethanol and methanol.

Overall Reaction:

C₆H₁₁COOCH₃ + 4 Na + 2 CH₃CH₂OH → C₆H₁₁CH₂ONa + CH₃ONa + 2 CH₃CH₂ONa Followed by aqueous workup to yield C₆H₁₁CH₂OH and CH₃OH

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of cyclohexylmethanol.

Materials:

  • Methylcyclohexanecarboxylate

  • Sodium metal, stored under mineral oil

  • Absolute ethanol

  • Toluene, anhydrous

  • Diethyl ether

  • Hydrochloric acid, concentrated

  • Sodium chloride, saturated solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Large crystallizing dish or ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser protected by a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the violent reaction of sodium with water. The entire setup should be placed in a fume hood.

  • Reaction Initiation: Place sodium metal (4.0 equivalents) cut into small pieces in the flask containing anhydrous toluene. Heat the toluene to reflux until the sodium melts and forms a fine dispersion upon vigorous stirring.

  • Addition of Reactants: Once the sodium dispersion is formed, turn off the heating and allow the mixture to cool slightly. Add a solution of methylcyclohexanecarboxylate (1.0 equivalent) dissolved in absolute ethanol (10-20 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice bath can be used to control the exothermic reaction if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux until all the sodium has reacted, which is indicated by the disappearance of the metallic sodium.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and cautiously add ethanol to quench any small, unreacted pieces of sodium. Following this, carefully add water dropwise to decompose the sodium ethoxide and hydrolyze the product alkoxides.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. The aqueous layer can be acidified with hydrochloric acid to facilitate separation. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude cyclohexylmethanol by fractional distillation under reduced pressure.

Safety Precautions:

  • Sodium Metal: Sodium reacts violently with water and protic solvents, producing flammable hydrogen gas.[3] Handle sodium metal with forceps and cut it under mineral oil. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Have a Class D fire extinguisher readily available.

  • Anhydrous Conditions: The reaction requires anhydrous (absolute) ethanol and dried glassware to prevent dangerous side reactions.[3]

  • Exothermic Reaction: The reaction is highly exothermic. The rate of addition of the ester solution should be carefully controlled to maintain a manageable reaction temperature.

Quantitative Data

The following table provides representative quantities and properties for the described reaction.

ParameterValue
Reactants
Methylcyclohexanecarboxylate14.22 g (0.1 mol)
Sodium9.20 g (0.4 mol)
Absolute Ethanol80-100 mL
Reaction Conditions
TemperatureReflux (approx. 80-110°C)
Reaction Time2-4 hours
Product: Cyclohexylmethanol
Chemical FormulaC₇H₁₄O[5]
Molar Mass114.19 g/mol [5]
Theoretical Yield11.42 g
AppearanceColorless liquid[5]
Boiling Point187-188 °C[5]
Density0.9339 g/cm³[5]

Visualizations

Experimental Workflow Diagram

Bouveault_Blanc_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Dry Glassware Setup (Flask, Condenser) add_na Add Sodium Metal to Toluene reagents Prepare Reagents (Ester in Ethanol) add_ester Add Ester Solution (Dropwise) add_na->add_ester Heat & Stir reflux Reflux until Sodium is Consumed add_ester->reflux quench Quench Excess Na (Ethanol, then Water) reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate distill Fractional Distillation evaporate->distill product Pure Cyclohexylmethanol distill->product

Caption: Workflow for the Bouveault-Blanc reduction of methylcyclohexanecarboxylate.

Reaction Mechanism Pathway

Bouveault_Blanc_Mechanism Ester Ester (RCOOR') RadicalAnion Radical Anion Intermediate Ester->RadicalAnion + Na (e⁻ transfer) Hemiacetal Hemiacetal Intermediate RadicalAnion->Hemiacetal + 2H⁺ (from EtOH) - R'O⁻ Aldehyde Aldehyde Intermediate Hemiacetal->Aldehyde Elimination AlkoxideRadical Alkoxide Radical Anion Aldehyde->AlkoxideRadical + Na (e⁻ transfer) ProductAlkoxide Product Alkoxide (RCH₂O⁻) AlkoxideRadical->ProductAlkoxide + H⁺ (from EtOH) FinalProduct Primary Alcohol (RCH₂OH) ProductAlkoxide->FinalProduct Aqueous Workup (H₃O⁺)

Caption: Simplified mechanism of the Bouveault-Blanc reduction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl Terephthalate to Produce (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol.[1][2] This molecule exists as cis and trans isomers and is a colorless liquid with a faint, mint-like odor.[2][3] While it is only slightly soluble in water, it is highly soluble in many organic solvents.[1][3] MCHM has industrial applications as a frothing agent in coal cleaning processes.[1] In the context of drug development and chemical synthesis, alicyclic alcohols like MCHM serve as versatile intermediates and building blocks.

The synthesis of this compound can be achieved through various routes, including the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[3] Notably, it is also produced as a byproduct during the industrial-scale hydrogenation of dimethyl terephthalate (DMT) to 1,4-cyclohexanedimethanol (CHDM), a monomer used in polyester production.[1][3][4] This application note provides a detailed protocol for a laboratory-scale synthesis of this compound via the catalytic hydrogenation of dimethyl terephthalate.

The reaction proceeds through a two-step hydrogenation process. First, the aromatic ring of DMT is saturated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Subsequently, one of the ester groups is reduced to a hydroxymethyl group, yielding the desired product, this compound. The selection of catalyst and control of reaction conditions are crucial for maximizing the yield of MCHM and minimizing the formation of byproducts such as 1,4-cyclohexanedimethanol.

Reaction Pathway

The overall reaction for the catalytic hydrogenation of dimethyl terephthalate to this compound is depicted below. The process involves the saturation of the benzene ring followed by the reduction of one of the two ester functionalities.

G cluster_reactants Reactants cluster_products Products DMT Dimethyl Terephthalate (DMT) Intermediate Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->Intermediate Ring Hydrogenation MCHM This compound (MCHM) Intermediate->MCHM Ester Reduction H2 H2 / Catalyst H2_2 H2 / Catalyst

Caption: Reaction pathway for the synthesis of MCHM from DMT.

Experimental Protocol

This protocol describes a representative procedure for the catalytic hydrogenation of dimethyl terephthalate to this compound. The reaction conditions are based on typical parameters for DMT hydrogenation, with adjustments to favor the formation of the mono-alcohol.

Materials:

  • Dimethyl terephthalate (DMT)

  • Palladium on carbon (5% Pd/C) or a similar hydrogenation catalyst (e.g., Ru-based, Ni-based)[5]

  • High-purity hydrogen gas (H₂)

  • Solvent (e.g., isopropanol, ethanol, or dioxane)[6]

  • High-pressure autoclave reactor with magnetic stirring, temperature, and pressure controls

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a centrifuge)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Ensure the high-pressure autoclave is clean and dry.

    • Carefully weigh the desired amount of catalyst (e.g., 5% Pd/C) and add it to the autoclave. For a laboratory-scale reaction, a catalyst loading of approximately 1-5% by weight relative to the DMT can be used.[5]

    • Add the dimethyl terephthalate and the solvent to the autoclave. A typical reactant concentration would be in the range of 5-20 wt% in the chosen solvent.

  • Reaction Execution:

    • Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 1-5 MPa).[6][7]

    • Begin stirring and heat the reactor to the target temperature (e.g., 150-250°C).[6][8]

    • Monitor the reaction progress by observing the pressure drop in the reactor, which indicates hydrogen consumption. The reaction time can vary from 4 to 16 hours, depending on the catalyst, temperature, and pressure.[6][8]

  • Product Recovery and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the reaction mixture.

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can potentially be washed with a small amount of fresh solvent and reused.[6]

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Product Analysis:

    • Analyze the crude product using GC-MS to determine the conversion of DMT and the selectivity for this compound.

    • Further purification of the product can be achieved by fractional distillation under reduced pressure if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Charge Reactor: DMT, Solvent, Catalyst Purge Purge with N2 then H2 Reactants->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Vent Heat->Cool Filter Filter Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate GCMS GC-MS Analysis Evaporate->GCMS Purify Purification (Distillation) GCMS->Purify

Caption: Experimental workflow for MCHM synthesis.

Data Presentation: DMT Hydrogenation Conditions

The following table summarizes typical reaction conditions and outcomes for the hydrogenation of dimethyl terephthalate using various catalytic systems. While the primary product in these examples is not always this compound, the conditions provide a valuable starting point for optimizing the synthesis of MCHM.

CatalystTemperature (°C)Pressure (MPa)SolventTime (h)DMT Conversion (%)Key Product(s)Reference
Cu/ZnZrOx2403 (N₂)Dioxane/Methanol16100p-Xylene[8]
Pd/C260~13.8 (H₂)None (neat)-SubstantialSaturated ring products[5]
KF-Ni/SiO₂150-2005 (H₂)Isopropanol495Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)[6]
Ru/C50-801-4 (H₂)Ethyl acetate-HighDimethyl 1,4-cyclohexanedicarboxylate (DMCD)[7]
Ru-Ni/CNT160-2004-6 (H₂)-2-680Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)[9]
5% Pd/CMK-3 + Cu-600180-2206 (H₂)-6~1001,4-Cyclohexanedimethanol (CHDM)[10]
Ru/Ni/Ni(Al)Oₓ120-1804 (H₂)-299.3Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)[11]

Safety Considerations

  • High-Pressure Operations: The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended temperature and pressure.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, and all sources of ignition must be eliminated.

  • Catalyst Handling: Some hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. Handle the catalyst in an inert atmosphere or as a wet paste.

  • Chemical Hazards: Dimethyl terephthalate and organic solvents may be irritating or harmful. Consult the Safety Data Sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for In Vitro Toxicity Testing of (4-Methylcyclohexyl)methanol (MCHM) on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is an alicyclic primary alcohol primarily used as a cleaning agent in the coal industry. Public and scientific interest in its toxicological profile surged following the 2014 Elk River chemical spill in West Virginia, which contaminated the drinking water supply for approximately 300,000 residents.[1] Understanding the cellular and molecular mechanisms of MCHM toxicity is crucial for accurate risk assessment. These application notes provide a summary of the known in vitro effects of MCHM on human cell lines and detailed protocols for key toxicity assays. The primary mechanisms of MCHM-induced toxicity appear to involve the induction of oxidative stress, potential genotoxicity, and disruption of cellular homeostasis through its action as a hydrotrope.[2][3][4][5]

Application Notes: Summary of In Vitro Toxicity

The in vitro toxicity of MCHM has been evaluated in several human cell lines, revealing concentration-dependent and cell-type-specific effects.

Cytotoxicity
  • Human Embryonic Kidney Cells (HEK293 T): Exposure to MCHM resulted in a significant decrease in cell viability. Treatment with 10 ppm MCHM led to a 35% reduction in viability, while 100 ppm MCHM caused a 55% decrease compared to untreated controls.[2][4]

  • Human Airway Epithelial Cells (EpiAirway™ Model): In an organotypic air-liquid interface (ALI) model, acute 6-hour exposure to MCHM vapors at concentrations of 35 ppm and 350 ppm did not induce significant cytotoxicity or a pro-inflammatory response.[6][7] However, very high vapor concentrations (estimated >150,000 ppm) did induce a potent cytotoxic response, suggesting a high threshold for acute toxicity in this model.[6][7]

  • Human Lung Carcinoma Cells (A549): Studies on A549 cells indicated that MCHM is related to genotoxicity through its DNA damage effects.[3][5]

Key Mechanisms of Toxicity
  • Oxidative Stress: A primary mechanism of MCHM-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS).[4] In HEK293 T cells, the toxic effects of MCHM were partially rescued by the addition of the antioxidant glutathione (GSH), confirming the role of oxidative stress.[2][4] Studies in yeast models also show that MCHM metabolites induce proteins related to antioxidant activity and that long-term exposure increases internal ROS levels.[3][4][5]

  • Genotoxicity: MCHM exposure in human A549 cells has been shown to induce DNA damage-related biomarkers, indicating a potential for genotoxicity.[3][5]

  • Hydrotropic Effects and Ion Homeostasis Disruption: MCHM can act as a hydrotrope, a molecule that can alter the solubility of other substances.[4] This property allows it to alter cell membrane dynamics and protein structures.[3][5] This disruption can affect the transport of metal ions, leading to an imbalance of iron and zinc homeostasis, which in turn contributes to cellular stress and ROS generation.[3][5]

  • Mitochondrial Dysfunction: While direct studies on human cells are limited, research using yeast models suggests a role for mitochondrial dysfunction. Yeast strains lacking functional mitochondria ("petite yeast") exhibit increased sensitivity to MCHM, which may be linked to higher endogenous levels of ROS.[4][5]

Data Presentation

Table 1: Summary of MCHM Cytotoxicity Data
Cell Line/ModelMCHM ConcentrationExposure DurationObserved EffectReference
HEK293 T10 ppmNot Specified35% decrease in cell viability[2]
HEK293 T100 ppmNot Specified55% decrease in cell viability[2][4]
EpiAirway™35 ppm (vapor)6 hoursNo significant change in cell viability[6][8]
EpiAirway™350 ppm (vapor)6 hoursNo significant change in cell viability[6][8]
EpiAirway™>150,000 ppm (vapor)1.5 hoursPotent cytotoxic and pro-inflammatory response[7]
A549Not SpecifiedNot SpecifiedInduced DNA damage-related biomarkers[3][5]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment by MTT Assay

This protocol describes a method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Human cell line of interest (e.g., HEK293 T, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (MCHM) stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • MCHM Exposure: Prepare serial dilutions of MCHM in complete culture medium. Remove the old medium from the wells and add 100 µL of the MCHM dilutions (e.g., 0, 1, 10, 50, 100, 200 ppm). Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the MCHM-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by live cells.[6]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a general workflow for measuring intracellular ROS using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Human cell line of interest

  • 6-well or 24-well cell culture plates

  • MCHM stock solution

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • DCFH-DA probe (e.g., 10 µM working solution)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to attach. Expose cells to various concentrations of MCHM as described in Protocol 4.1, Step 2.

  • Probe Loading: After the MCHM exposure period, remove the medium and wash the cells gently with warm PBS or HBSS.

  • Incubation with Probe: Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

  • Washing: Remove the probe solution and wash the cells again with warm PBS or HBSS to remove any extracellular probe.

  • Data Acquisition:

    • Plate Reader: Add PBS or HBSS to the wells and measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm).

    • Flow Cytometer: Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE), resuspend in PBS, and analyze the fluorescence of the single-cell suspension.

  • Data Analysis: Quantify the relative fluorescence units (RFU) or the geometric mean fluorescence intensity (for flow cytometry) and express the results as a fold change over the vehicle control.

Visualizations

Experimental and Logical Workflows

MCHM_Toxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis start Start culture Culture Human Cell Line start->culture seed Seed Cells into Multi-well Plate culture->seed expose Expose Cells to Varying MCHM Concentrations seed->expose incubate Incubate for Defined Period (e.g., 24h) expose->incubate assay Perform Assay (e.g., MTT, ROS, Comet Assay) incubate->assay acquire Acquire Data (e.g., Absorbance, Fluorescence) assay->acquire analyze Calculate Viability, ROS Levels, or DNA Damage acquire->analyze end End analyze->end MCHM_Oxidative_Stress_Pathway MCHM MCHM Exposure Membrane Alters Membrane Dynamics & Protein Structure MCHM->Membrane Mito Mitochondrial Dysfunction MCHM->Mito ROS Increased ROS (Reactive Oxygen Species) Membrane->ROS Mito->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Toxicity Cytotoxicity & Genotoxicity Damage->Toxicity GSH_node GSH (Glutathione) GSH_node->ROS Neutralizes MCHM_Hydrotrope_Effect MCHM MCHM (Hydrotrope) Membrane Interacts with Cell Membrane MCHM->Membrane Protein Alters Conformation of Membrane Transporters Membrane->Protein Ion Disrupts Ion Transport (e.g., Iron, Zinc) Protein->Ion Homeostasis Loss of Metal Homeostasis Ion->Homeostasis Stress Downstream Cellular Stress Homeostasis->Stress

References

Application Notes and Protocols: Xenopus Embryo Model for Assessing the Developmental Toxicity of 4-Methylcyclohexanemethanol (MCHM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis and Xenopus tropicalis frog embryo models are powerful in vivo systems for assessing the developmental toxicity of chemical compounds. The Frog Embryo Teratogenesis Assay-Xenopus (FETAX) is a well-established, 96-hour whole embryo bioassay that evaluates mortality, malformation, and growth inhibition, providing a robust preliminary screen for teratogenic potential.[1] This document provides detailed application notes and protocols for utilizing the Xenopus embryo model to investigate the developmental toxicity of 4-methylcyclohexanemethanol (MCHM), a chemical of environmental and industrial relevance.

Developmental Toxicity of MCHM in Xenopus Embryos

Studies utilizing the Xenopus tropicalis model have demonstrated that MCHM exposure during early embryonic development leads to a range of adverse outcomes in a dose-dependent manner. Key phenotypic effects include mortality, specific malformations, and altered physiological responses.

Quantitative Analysis of MCHM Developmental Toxicity

The following table summarizes the quantitative data on the developmental toxicity of MCHM in Xenopus tropicalis embryos. These values are essential for understanding the potency of MCHM and for designing further mechanistic studies.

EndpointValue (ppm)Description
LC50 (96-hour) ~100 ppmThe concentration of MCHM that causes mortality in 50% of the exposed embryos over a 96-hour period. At 100 ppm, a significant increase in mortality is observed.
EC50 (96-hour) 40 - 100 ppmThe concentration range of MCHM that causes malformations in 50% of the surviving embryos over a 96-hour period. Significant malformations appear at concentrations of 40 ppm and above.
NOAEC (No Observed Adverse Effect Concentration) < 40 ppmThe highest concentration of MCHM at which no statistically significant adverse effects on mortality or malformation are observed.
LOAEC (Lowest Observed Adverse Effect Concentration) 40 ppmThe lowest concentration of MCHM at which statistically significant adverse effects on malformation are observed.

Note: The LC50 and EC50 values are estimated based on reported experimental data. Formal probit analysis may be required for more precise determination.

Observed Malformations

Exposure of Xenopus embryos to MCHM induces a specific suite of developmental abnormalities, primarily affecting body axis formation and pigmentation.

  • Anterior-Posterior Axis Truncation: Embryos exposed to MCHM exhibit a shortened body length, indicating defects in the signaling pathways that regulate the formation of the main body axis.

  • Gastrointestinal Tract Underdevelopment: MCHM exposure leads to poorly developed or absent gastrointestinal tracts.

  • Melanocyte Defects: A noticeable reduction in the size, number, and migration of melanocytes is observed, resulting in embryos with reduced pigmentation.

  • Reversible Non-responsiveness: At higher concentrations, embryos display a temporary lack of movement or response to stimuli, which is reversible upon removal from the MCHM solution.

Experimental Protocols

Frog Embryo Teratogenesis Assay-Xenopus (FETAX) for MCHM

This protocol is adapted from the standard FETAX procedure for assessing the developmental toxicity of MCHM.

Materials:

  • Mature Xenopus laevis or Xenopus tropicalis

  • Human Chorionic Gonadotropin (hCG)

  • FETAX solution (625 mg NaCl, 96 mg NaHCO3, 30 mg KCl, 15 mg CaCl2, 60 mg CaSO4·2H2O, 75 mg MgSO4 per liter of deionized water)

  • MCHM stock solution

  • Glass petri dishes (60 mm)

  • Dissecting microscope

  • Incubator (22-24°C)

Procedure:

  • Embryo Collection: Induce breeding in adult Xenopus by injecting hCG. Collect fertilized eggs and remove the jelly coat using a 2% L-cysteine solution (pH 7.8-8.1).

  • Staging: Allow embryos to develop to the mid-blastula stage (Stage 8-9).

  • Exposure: Prepare a series of MCHM dilutions in FETAX solution. A suggested concentration range based on known effects is 10, 20, 40, 80, and 100 ppm, along with a negative control (FETAX solution only).

  • Assay Setup: Place 25 normally developing embryos into each petri dish containing 10 ml of the respective MCHM solution or control. Prepare at least three replicate dishes for each concentration.

  • Incubation: Incubate the embryos for 96 hours at 22-24°C. Renew the test solutions every 24 hours.

  • Data Collection:

    • Mortality: At 24, 48, 72, and 96 hours, count the number of dead embryos in each dish.

    • Malformations: At the end of the 96-hour exposure, fix the surviving embryos in 3% formalin and examine them under a dissecting microscope for the presence of malformations.

    • Growth: Measure the head-to-tail length of the surviving embryos.

  • Data Analysis: Calculate the percentage of mortality and malformation for each concentration. Determine the LC50 and EC50 values using appropriate statistical methods (e.g., probit analysis).

Signaling Pathways Potentially Affected by MCHM

The observed developmental defects in MCHM-exposed Xenopus embryos suggest interference with specific signaling pathways crucial for normal embryogenesis.

Melanocyte Development and the MITF Signaling Pathway

The reduction in melanocytes points to a disruption of the Microphthalmia-associated transcription factor (MITF) signaling pathway, a key regulator of melanocyte development.

MITF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Dsh Dishevelled (Dsh) Frizzled->Dsh Ras Ras cKit->Ras GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin LEF_TCF LEF/TCF BetaCatenin->LEF_TCF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF MCHM_effect1 MCHM (Potential Interference) MCHM_effect1->MITF LEF_TCF->MITF Melanocyte_Genes Melanocyte-specific genes (e.g., Tyrosinase, DCT) MITF->Melanocyte_Genes Melanocyte Differentiation\n& Pigmentation Melanocyte Differentiation & Pigmentation Melanocyte_Genes->Melanocyte Differentiation\n& Pigmentation

MITF signaling pathway in melanocyte development.

MCHM may interfere with the expression or function of MITF, or upstream signaling components, leading to the observed pigmentation defects.

Anterior-Posterior Axis Formation: Wnt and FGF Signaling

The truncation of the anterior-posterior axis suggests that MCHM may disrupt the Wnt and/or Fibroblast Growth Factor (FGF) signaling pathways, which are critical for establishing the body plan.

AP_Axis_Signaling cluster_anterior Anterior cluster_posterior Posterior Wnt_Antagonists Wnt Antagonists (e.g., Dkk1, Cerberus) Anterior_Structures Head Structures Wnt_Antagonists->Anterior_Structures Wnt_Signal Wnt Signaling Wnt_Antagonists->Wnt_Signal Posterior_Structures Trunk and Tail Wnt_Signal->Posterior_Structures FGF_Signal FGF Signaling FGF_Signal->Posterior_Structures MCHM_effect2 MCHM (Potential Interference) MCHM_effect2->Wnt_Signal MCHM_effect2->FGF_Signal

Simplified Wnt and FGF signaling in A-P axis formation.

MCHM could potentially inhibit the posteriorizing signals of Wnt and FGF, leading to a failure of proper trunk and tail development and resulting in a truncated phenotype.

Experimental Workflow for MCHM Developmental Toxicity Assessment

The following diagram outlines the logical workflow for a comprehensive assessment of MCHM's developmental toxicity using the Xenopus embryo model.

MCHM_Toxicity_Workflow start Start: Obtain Xenopus Embryos fetax Perform FETAX with MCHM (0-100 ppm) start->fetax data_collection Collect Data: - Mortality (LC50) - Malformations (EC50) - Growth Inhibition fetax->data_collection phenotype_analysis Detailed Phenotypic Analysis of Malformations data_collection->phenotype_analysis hypothesis Formulate Hypothesis: Which signaling pathways are affected? phenotype_analysis->hypothesis molecular_analysis Molecular Analysis: - Gene expression (qPCR, in situ hybridization) - Protein analysis (Western blot) hypothesis->molecular_analysis pathway_confirmation Confirm Pathway Disruption molecular_analysis->pathway_confirmation conclusion Conclusion: Elucidate the Developmental Toxicity Mechanism of MCHM pathway_confirmation->conclusion

Workflow for MCHM developmental toxicity assessment.

Conclusion

The Xenopus embryo model provides a robust and efficient platform for evaluating the developmental toxicity of MCHM. The FETAX protocol allows for the quantitative determination of key toxicological endpoints, while the detailed phenotypic analysis provides insights into the potential molecular mechanisms of toxicity. The observed effects on anterior-posterior axis formation and melanocyte development strongly suggest that MCHM interferes with fundamental signaling pathways, such as Wnt, FGF, and MITF, that are highly conserved across vertebrates. Further molecular investigations are warranted to precisely define the targets of MCHM within these pathways. These application notes and protocols serve as a comprehensive guide for researchers initiating studies on the developmental toxicology of MCHM using the Xenopus model system.

References

Application Notes and Protocols for Air Sampling and Analysis of MCHM Vapors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexanemethanol (MCHM) is a volatile organic compound (VOC) used as a frothing agent in the coal cleaning industry.[1][2] Workplace and environmental exposure to MCHM vapors is a potential concern, necessitating reliable methods for air sampling and analysis. This document provides detailed application notes and protocols for the determination of MCHM in air, focusing on active sampling using sorbent tubes followed by thermal desorption and gas chromatography-mass spectrometry (TD-GC-MS).

MCHM is a colorless liquid with a boiling point of approximately 202 °C and a vapor pressure of 0.0588 mmHg at 25 °C.[1][3] It exists as a mixture of cis- and trans-isomers.[1] While no specific validated air sampling method for MCHM from regulatory bodies such as NIOSH or OSHA currently exists, this protocol is based on established methods for other VOCs with similar physicochemical properties, such as NIOSH Method 2549 for VOC screening.[4][5][6]

Physicochemical Properties of 4-Methylcyclohexanemethanol

A summary of the key physicochemical properties of MCHM is presented in Table 1. This information is critical for the selection of appropriate sampling media and the optimization of analytical conditions.

PropertyValueReference
Molecular FormulaC₈H₁₆O[7]
Molecular Weight128.21 g/mol [3]
Boiling Point202 °C (396 °F; 475 K)[1][2]
Vapor Pressure0.0588 mmHg at 25 °C[3]
Water Solubility2,024 mg/L at 25 °C (estimated)[3]
Odor Threshold (trans-isomer)0.060 ppb in air[3][8]

Table 1: Physicochemical Properties of 4-Methylcyclohexanemethanol

Air Sampling Protocol

This protocol outlines the procedure for collecting MCHM vapors from the air using active sampling onto sorbent tubes.

Recommended Sampling Media

Given the boiling point of MCHM (202 °C), a sorbent of intermediate strength is recommended. Suitable options include porous polymers like Tenax® TA or graphitized carbon black (e.g., Carbopack™ B or equivalent). Multi-bed sorbent tubes, such as those used in NIOSH Method 2549, which may contain layers of different sorbents (e.g., a weaker sorbent like Tenax® TA followed by a stronger one like a graphitized carbon), are also suitable for trapping a wide range of VOCs, including MCHM.[4][5][6]

Sampling Parameters

The following table summarizes the recommended parameters for air sampling of MCHM.

ParameterRecommended ValueNotes
Sorbent TubeTenax® TA or equivalent porous polymer; or multi-bed sorbent tube (e.g., Carbopack™ B/Carbopack™ X)Selection depends on the potential presence of other VOCs.
Sampling PumpPersonal or area sampling pump capable of low flow ratesMust be calibrated with a representative sorbent tube in line.
Flow Rate0.01 to 0.2 L/minA lower flow rate is generally recommended to prevent breakthrough.
Sample Volume1 to 10 LThe maximum volume should be determined by breakthrough studies.
Breakthrough VolumeNot experimentally determined for MCHM. Estimated to be >10 L for a 100 mg sorbent bed at 25°C based on compounds with similar boiling points.It is critical to perform breakthrough studies under specific sampling conditions.

Table 2: Recommended Air Sampling Parameters for MCHM

Experimental Protocol: Air Sampling
  • Pump Calibration: Calibrate the personal sampling pump to the desired flow rate using a representative sorbent tube in the calibration train.

  • Sample Collection:

    • Break the sealed ends of the sorbent tube immediately before sampling.

    • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

    • Position the sampler in the breathing zone of the worker or in the desired area for sampling.

    • Turn on the pump and record the start time and initial pump counter reading.

  • Sampling Completion:

    • At the end of the sampling period, turn off the pump and record the stop time and final pump counter reading.

    • Disconnect the sorbent tube and immediately cap both ends.

    • Label the tube with a unique sample identifier.

  • Field Blanks: Prepare at least one field blank for each set of samples. A field blank is a sorbent tube that is opened and immediately sealed in the sampling environment without any air being drawn through it.

  • Storage and Transport: Store and transport the samples and field blanks to the laboratory in a clean, cool, and dark environment to prevent contamination and sample loss.

Analytical Protocol: Thermal Desorption GC-MS

This protocol details the analysis of the collected air samples using thermal desorption coupled with gas chromatography-mass spectrometry.

Instrumentation and Analytical Parameters

The following table outlines the recommended TD-GC-MS parameters for the analysis of MCHM.

ParameterRecommended SettingNotes
Thermal Desorber
Tube Desorption Temperature250 - 300 °CThe optimal temperature should be high enough for complete desorption but below the thermal stability limit of MCHM and the sorbent.
Tube Desorption Time5 - 10 minutes
Focusing Trap SorbentTenax® TA or a multi-bed trap
Focusing Trap Low Temperature-10 to 25 °CTo efficiently trap desorbed analytes.
Focusing Trap High Temperature280 - 320 °CFor rapid injection into the GC.
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar or mid-polar column is suitable.
Carrier GasHelium at a constant flow of 1.0 - 1.5 mL/min
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 40-50 °C, hold for 2-4 minutes, then ramp at 10-15 °C/min to 220-250 °C, hold for 2-5 minutes.This program should be optimized to achieve good separation of MCHM isomers from other potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range45 - 300 amu (full scan)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay2 - 3 minutesTo protect the filament from the initial pressure surge.
Quantitation IonsTo be determined from the mass spectrum of MCHM (e.g., m/z 57, 81, 97, 110)

Table 3: Recommended TD-GC-MS Analytical Parameters for MCHM

Experimental Protocol: Sample Analysis
  • Instrument Setup and Calibration:

    • Set up the TD-GC-MS system according to the parameters in Table 3.

    • Prepare a series of calibration standards by spiking known amounts of MCHM (in a suitable solvent like methanol) onto clean sorbent tubes and analyzing them to generate a calibration curve.

  • Sample Analysis:

    • Place the sampled tube into the thermal desorber.

    • Enter the sample information into the instrument software.

    • Initiate the automated thermal desorption and GC-MS analysis sequence.

  • Data Analysis:

    • Identify the MCHM peaks in the chromatogram based on their retention times and mass spectra.

    • Quantify the amount of MCHM in each sample using the calibration curve.

    • Calculate the concentration of MCHM in the air sample using the following formula:

    Concentration (mg/m³) = (Mass of MCHM on tube (µg) - Mass on blank (µg)) / Volume of air sampled (L)

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for MCHM air sampling and analysis.

AirSamplingWorkflow cluster_sampling Air Sampling cluster_analysis Analysis pump_cal Calibrate Sampling Pump prep_tube Prepare Sorbent Tube pump_cal->prep_tube sampling Collect Air Sample prep_tube->sampling blanks Prepare Field Blanks seal_tube Seal and Label Tube sampling->seal_tube transport Transport to Lab seal_tube->transport blanks->transport td Thermal Desorption transport->td gc Gas Chromatography td->gc ms Mass Spectrometry gc->ms data Data Analysis ms->data report Report Results data->report TD_GCMS_Process cluster_TD Thermal Desorption Unit cluster_GCMS GC-MS System sample_tube Sorbent Tube with Collected MCHM desorption Primary Desorption (Heat and Gas Flow) sample_tube->desorption focusing_trap Cryo-Focusing Trap desorption->focusing_trap MCHM vapor transferred injection Secondary Desorption (Rapid Heating) focusing_trap->injection MCHM focused gc_column GC Column (Separation of Components) injection->gc_column Transfer to GC ms_detector Mass Spectrometer (Detection and Identification) gc_column->ms_detector chromatogram Data System: Chromatogram and Mass Spectra ms_detector->chromatogram

References

Application Notes and Protocols for Determining the Octanol-Water Partition Coefficient of MCHM Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow), is a critical physicochemical parameter that describes a chemical's lipophilicity and potential for bioaccumulation.[1][2][3] For 4-methylcyclohexanemethanol (MCHM), a compound with cis and trans isomers, understanding the distinct partitioning behavior of each isomer is essential for environmental fate modeling, toxicological risk assessment, and drug development.[4][5][6] These application notes provide detailed protocols for determining the Kow of MCHM isomers using internationally recognized methods.

4-Methylcyclohexanemethanol (MCHM) is an organic compound that exists as two stereoisomers: cis-4-MCHM and trans-4-MCHM.[7][8][9] The spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring leads to differences in their physical and chemical properties, including their octanol-water partition coefficients.[4][5][6]

Data Presentation

The experimentally determined octanol-water partition coefficients for the cis and trans isomers of MCHM are summarized in the table below. These values were determined using the High-Performance Liquid Chromatography (HPLC) method.[4][5]

IsomerKowlog KowReference
cis-4-MCHM225 ± 12.35 ± 0.005[4][5][10]
trans-4-MCHM291 ± 12.46 ± 0.0002[4][5][10]

The trans isomer exhibits a slightly higher Kow value, indicating it is more lipophilic than the cis isomer.[4][5][6] This difference in lipophilicity can influence the environmental distribution and biological interactions of each isomer.[4][6]

Experimental Protocols

Three primary methods for the experimental determination of Kow are recommended by the Organisation for Economic Co-operation and Development (OECD): the Shake-Flask Method (OECD 107), the HPLC Method (OECD 117), and the Slow-Stirring Method (OECD 123).[1][11]

Protocol 1: Shake-Flask Method (OECD 107)

This traditional method directly measures the concentration of the test substance in both octanol and water phases after they have reached equilibrium.[12][13] It is most suitable for substances with log Kow values between -2 and 4.[11][14]

Materials and Apparatus:

  • cis- and trans-4-MCHM isomers (analytical standard grade)

  • n-Octanol (reagent grade, purity > 99%)

  • Reagent water (e.g., Milli-Q or equivalent)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for concentration analysis

  • pH meter

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix n-octanol and water in a large vessel and shake vigorously for 24 hours.

    • Allow the phases to separate for at least 24 hours.

    • The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. Use these for the experiment.

  • Preparation of Test Solutions:

    • Prepare a stock solution of each MCHM isomer in water-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

    • Three different volume ratios of n-octanol to water should be used for each isomer (e.g., 2:1, 1:1, 1:2).

  • Partitioning:

    • Add the appropriate volumes of the n-octanol stock solution and n-octanol-saturated water to a centrifuge tube.

    • Cap the tubes tightly and shake them for at least 5 minutes at a constant temperature (e.g., 25 °C). A preliminary experiment should be conducted to determine the time required to reach equilibrium.

    • After shaking, allow the phases to separate.

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the two phases.[14]

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) phases.

    • Determine the concentration of the MCHM isomer in each phase using a suitable analytical method (e.g., GC-FID or GC-MS).

  • Calculation of Kow:

    • The partition coefficient (Kow) is calculated as the ratio of the concentration of the MCHM isomer in the n-octanol phase (Co) to its concentration in the water phase (Cw). Kow = Co / Cw

    • Calculate the log Kow. The final value should be the average of the determinations from the different phase ratios.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Prepare Pre-Saturated n-Octanol and Water Prep_Solutions Prepare MCHM Stock Solution in n-Octanol Prep_Solvents->Prep_Solutions Mix Mix n-Octanol Solution and Water Prep_Solutions->Mix Shake Shake to Reach Equilibrium Mix->Shake Separate Separate Phases by Centrifugation Shake->Separate Analyze Analyze MCHM Concentration in Each Phase (GC) Separate->Analyze Calculate Calculate Kow and log Kow Analyze->Calculate

Figure 1: Workflow for the Shake-Flask Method.
Protocol 2: HPLC Method (OECD 117)

This method estimates log Kow based on the retention time of the substance on a reverse-phase HPLC column.[15][16] It is a rapid and efficient method suitable for a wide range of compounds.[14] The log Kow is determined by correlating the retention time of the test substance with those of reference compounds with known log Kow values.[11]

Materials and Apparatus:

  • cis- and trans-4-MCHM isomers (analytical standard grade)

  • Reference compounds with known log Kow values bracketing the expected log Kow of MCHM (e.g., acetanilide, toluene, naphthalene).[17]

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18)

  • Methanol or acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Syringe filters

Procedure:

  • Preparation of Mobile Phase and Standards:

    • Prepare a suitable mobile phase, typically a mixture of methanol or acetonitrile and water. The composition should be optimized to achieve good separation and reasonable retention times.

    • Prepare individual stock solutions of the MCHM isomers and each reference compound in the mobile phase.

    • Prepare a mixed standard solution containing all reference compounds and a separate solution for each MCHM isomer.

  • Chromatographic Conditions:

    • Set up the HPLC system with the reverse-phase column.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Typical conditions:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Methanol/Water (e.g., 70:30 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 210 nm)

      • Injection Volume: 10 µL

  • Determination of Dead Time (t0):

    • Inject a non-retained substance (e.g., sodium nitrate or thiourea) to determine the column dead time.

  • Analysis:

    • Inject the mixed standard solution of reference compounds and record their retention times (tR).

    • Inject the solution of each MCHM isomer and record its retention time.

  • Calculation of Capacity Factor (k):

    • For each compound, calculate the capacity factor using the formula: k = (tR - t0) / t0

  • Calibration and Determination of log Kow:

    • Plot a graph of log k versus the known log Kow values for the reference compounds.

    • Perform a linear regression analysis on the data to obtain a calibration curve.

    • Using the calculated capacity factor (k) for each MCHM isomer, determine its log Kow from the calibration curve.

HPLC_Method cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate Column Prep_Mobile->Equilibrate Prep_Standards Prepare Reference and MCHM Isomer Solutions Inject_Ref Inject Reference Compounds (tR) Prep_Standards->Inject_Ref Inject_MCHM Inject MCHM Isomers (tR) Prep_Standards->Inject_MCHM Inject_t0 Inject Non-Retained Compound (t0) Equilibrate->Inject_t0 Calc_k Calculate Capacity Factor (k) Inject_t0->Calc_k Inject_Ref->Calc_k Inject_MCHM->Calc_k Calibrate Create Calibration Curve (log k vs. log Kow) Calc_k->Calibrate Determine_logKow Determine log Kow of MCHM Isomers Calibrate->Determine_logKow

Figure 2: Workflow for the HPLC Method.
Protocol 3: Slow-Stirring Method (OECD 123)

This method is particularly suitable for highly hydrophobic substances (log Kow > 4) as it minimizes the formation of microdroplets of octanol in the aqueous phase, a common issue with the shake-flask method.[14][18][19] It involves slowly stirring a two-phase system until equilibrium is reached.[20][21]

Materials and Apparatus:

  • cis- and trans-4-MCHM isomers (analytical standard grade)

  • n-Octanol (reagent grade, purity > 99%)

  • Reagent water (e.g., Milli-Q or equivalent)

  • Thermostated stirred reactor or a jacketed glass vessel with a sampling port at the bottom

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC-FID or GC-MS for concentration analysis

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Prepare water-saturated n-octanol and n-octanol-saturated water as described in the Shake-Flask Method.

  • Experimental Setup:

    • Place the n-octanol-saturated water into the thermostated vessel containing a magnetic stir bar.

    • Carefully layer the water-saturated n-octanol, containing a known concentration of the MCHM isomer, on top of the water.

    • The vessel should be sealed to prevent evaporation.

  • Equilibration:

    • Start stirring at a slow speed (e.g., 150 rpm) to avoid disturbing the interface between the two phases.[19]

    • Maintain a constant temperature (e.g., 25 °C).[20][21]

    • The system is left to equilibrate for a sufficient period, which can range from several hours to days depending on the substance. The attainment of equilibrium should be verified by taking samples at different time points until the concentration in the aqueous phase becomes constant.

  • Sampling and Analysis:

    • At predetermined time intervals, stop the stirring and allow the phases to separate completely.

    • Carefully withdraw a sample from the aqueous phase through the bottom sampling port.

    • A sample of the octanol phase can also be taken from the top layer.

    • Analyze the concentration of the MCHM isomer in each sample using a suitable analytical method.

  • Calculation of Kow:

    • Calculate the Kow at each time point once equilibrium is reached. The final Kow is the average of the values from the last few time points. Kow = Co (at equilibrium) / Cw (at equilibrium)

    • Calculate the log Kow.

Slow_Stirring_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Prepare Pre-Saturated n-Octanol and Water Prep_Solution Prepare MCHM Solution in n-Octanol Prep_Solvents->Prep_Solution Layer Layer n-Octanol Solution over Water Prep_Solution->Layer Stir Slowly Stir at Constant Temperature Layer->Stir Equilibrate Allow to Reach Equilibrium Stir->Equilibrate Sample Sample Both Phases at Intervals Equilibrate->Sample Analyze Analyze MCHM Concentration (GC) Sample->Analyze Calculate Calculate Kow and log Kow Analyze->Calculate

Figure 3: Workflow for the Slow-Stirring Method.

References

Application Notes and Protocols for the Stereoselective Synthesis of (4-Methylcyclohexyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as two stereoisomers: cis and trans.[1] These isomers, which differ in the spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring, exhibit distinct physical and chemical properties, including odor, aqueous solubility, and biological activity.[1][2] Consequently, the ability to selectively synthesize each isomer is of significant importance in various fields, including fragrance, materials science, and pharmaceutical development. Commercial samples of MCHM are often a mixture of these isomers.[1]

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the cis and trans isomers of this compound. The primary strategies discussed are the diastereoselective reduction of 4-methylcyclohexanecarbaldehyde and the hydroboration-oxidation of 4-methyl-1-methylenecyclohexane.

Key Synthetic Strategies

The stereoselective synthesis of this compound isomers primarily relies on two well-established methodologies in organic chemistry:

  • Diastereoselective Reduction of 4-Methylcyclohexanecarbaldehyde: The reduction of the aldehyde precursor, 4-methylcyclohexanecarbaldehyde, can be controlled to favor either the cis or trans isomer by carefully selecting the reducing agent. The steric bulk of the hydride source dictates the facial selectivity of the attack on the carbonyl group.

  • Hydroboration-Oxidation of 4-Methyl-1-methylenecyclohexane: This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to an alkene with syn-stereochemistry, providing a reliable method for the synthesis of the trans-isomer.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the stereoselective synthesis of this compound isomers.

Table 1: Diastereoselective Reduction of 4-Methylcyclohexanecarbaldehyde

Target IsomerReducing AgentProposed Mechanism of AttackExpected Major ProductExpected Diastereomeric Ratio (trans:cis)
transSodium Borohydride (NaBH₄)Axial attack of the small hydride donor on the more stable chair conformation of the aldehyde.trans-(4-Methylcyclohexyl)methanol> 80:20
cisLithium tri-sec-butylborohydride (L-Selectride®)Equatorial attack of the bulky hydride donor on the more stable chair conformation of the aldehyde.cis-(4-Methylcyclohexyl)methanol< 20:80

Table 2: Hydroboration-Oxidation of 4-Methyl-1-methylenecyclohexane

Starting MaterialReagentsKey PrinciplesExpected Major ProductExpected Diastereomeric Ratio (trans:cis)
4-Methyl-1-methylenecyclohexane1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov addition, syn-addition of H and OHtrans-(4-Methylcyclohexyl)methanol> 90:10

Experimental Protocols

Protocol 1: Synthesis of trans-(4-Methylcyclohexyl)methanol via Reduction with Sodium Borohydride

This protocol is designed to favor the formation of the thermodynamically more stable trans-isomer through axial attack of a small hydride reagent.

Materials:

  • 4-Methylcyclohexanecarbaldehyde (cis/trans mixture)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-methylcyclohexanecarbaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford trans-(4-methylcyclohexyl)methanol.

  • Characterize the product and determine the diastereomeric ratio using GC/MS or ¹H NMR spectroscopy.

Protocol 2: Synthesis of cis-(4-Methylcyclohexyl)methanol via Reduction with L-Selectride®

This protocol is designed to favor the formation of the kinetically favored cis-isomer through equatorial attack of a bulky hydride reagent.

Materials:

  • 4-Methylcyclohexanecarbaldehyde (cis/trans mixture)

  • Tetrahydrofuran (THF, anhydrous)

  • L-Selectride® (1.0 M solution in THF)

  • Aqueous sodium hydroxide (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methylcyclohexanecarbaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of aqueous sodium hydroxide at -78 °C, followed by the careful, dropwise addition of hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford cis-(4-methylcyclohexyl)methanol.

  • Characterize the product and determine the diastereomeric ratio using GC/MS or ¹H NMR spectroscopy.

Protocol 3: Synthesis of trans-(4-Methylcyclohexyl)methanol via Hydroboration-Oxidation

This protocol utilizes the stereospecificity of the hydroboration-oxidation reaction to produce the trans-isomer.[1]

Materials:

  • 4-Methyl-1-methylenecyclohexane

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Aqueous sodium hydroxide (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-1-methylenecyclohexane (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·THF solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously add aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide, ensuring the internal temperature does not exceed 40-50 °C.

  • Stir the mixture at room temperature for at least 1 hour.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford trans-(4-methylcyclohexyl)methanol.

  • Characterize the product and determine the diastereomeric ratio using GC/MS or ¹H NMR spectroscopy.

Visualizations

Stereoselective_Reduction Start 4-Methylcyclohexanecarbaldehyde NaBH4 NaBH₄ (small hydride) Methanol, 0°C to RT Start->NaBH4 Axial Attack Favored LSelectride L-Selectride® (bulky hydride) THF, -78°C Start->LSelectride Equatorial Attack Favored Trans_Product trans-(4-Methylcyclohexyl)methanol (Major Product) NaBH4->Trans_Product Cis_Product cis-(4-Methylcyclohexyl)methanol (Major Product) LSelectride->Cis_Product

Caption: Diastereoselective reduction of 4-methylcyclohexanecarbaldehyde.

Hydroboration_Oxidation Alkene 4-Methyl-1-methylenecyclohexane Step1 1. BH₃·THF (Hydroboration) Alkene->Step1 Intermediate Organoborane Intermediate (syn-addition) Step1->Intermediate Anti-Markovnikov addition Step2 2. H₂O₂, NaOH (Oxidation) Intermediate->Step2 Product trans-(4-Methylcyclohexyl)methanol Step2->Product

Caption: Synthesis of trans-(4-methylcyclohexyl)methanol via hydroboration-oxidation.

Conclusion

The stereoselective synthesis of this compound isomers is readily achievable through established synthetic methodologies. The diastereoselective reduction of 4-methylcyclohexanecarbaldehyde offers a versatile approach to access both cis and trans isomers by judicious choice of the reducing agent. For a highly selective synthesis of the trans-isomer, the hydroboration-oxidation of 4-methyl-1-methylenecyclohexane provides an excellent alternative. The protocols outlined in this document serve as a comprehensive guide for researchers to produce the desired stereoisomer of this compound with a high degree of purity, enabling further investigation into their unique properties and applications. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of (4-Methylcyclohexyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of (4-Methylcyclohexyl)methanol (MCHM) isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am not achieving baseline separation between the cis- and trans-MCHM isomers. How can I improve the resolution?

A1: Achieving baseline separation of geometric isomers like cis- and trans-MCHM often requires careful optimization of your HPLC method. The key is to manipulate the selectivity (α), efficiency (N), and retention factor (k') of your separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase Composition: Since MCHM isomers are non-polar, a reversed-phase method is typically employed.

    • Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase the retention time of both isomers, potentially providing more time for them to separate and thus improving resolution.[1] Try systematically decreasing the organic content in small increments (e.g., 2-5%).

    • Switch the Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol is a protic solvent and can have different interactions with the stationary phase compared to the aprotic acetonitrile, which can alter the elution profile of the isomers.

  • Evaluate the Stationary Phase:

    • Column Chemistry: Not all C18 columns are the same. Differences in end-capping, carbon load, and surface area can affect the selectivity for geometric isomers. Consider trying a C18 column from a different manufacturer or one with a higher carbon load for increased hydrophobicity. Phenyl-based stationary phases can also offer different selectivity for compounds with cyclic structures.

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column will increase the column efficiency (N), leading to sharper peaks and better resolution.[2]

  • Control the Temperature:

    • Lowering the Temperature: Decreasing the column temperature generally increases retention and can sometimes improve selectivity for isomers.[3] Try setting the column oven to a lower temperature (e.g., 25°C or 20°C) to see if resolution improves.

Q2: I am observing significant peak tailing for one or both of the MCHM isomer peaks. What is causing this and how can I fix it?

A2: Peak tailing for relatively non-polar compounds like MCHM on a reversed-phase column can be caused by several factors, including secondary interactions with the stationary phase or issues with the analytical setup.

Troubleshooting Steps:

  • Check for Secondary Interactions: Although MCHM is neutral, residual, exposed silanol groups on the silica-based stationary phase can sometimes cause peak tailing.

    • Use an End-Capped Column: Ensure you are using a high-quality, well-end-capped C18 column to minimize the number of free silanol groups.

    • Consider Mobile Phase Additives (with caution): While less common for non-polar compounds, adding a small amount of a competitive compound to the mobile phase could potentially mask active sites. However, this is generally more effective for basic analytes.

  • Optimize the Mobile Phase:

    • Ensure Proper pH (if using a buffer): For this neutral compound, a buffer is not typically necessary. However, if your mobile phase contains additives, ensure the pH is stable and not contributing to peak shape issues.

    • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Rule out System and Column Issues:

    • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and injecting a smaller volume.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent like 100% acetonitrile or isopropanol.

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[2]

Q3: The retention times for my MCHM isomers are shifting between injections. What could be the cause?

A3: Unstable retention times can indicate a lack of system equilibration, issues with the pump, or changes in the mobile phase or temperature.[2]

Troubleshooting Steps:

  • Ensure Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. For consistent results, it is good practice to run the mobile phase through the column for at least 10-15 column volumes.

  • Check the HPLC Pump:

    • Degas the Mobile Phase: Air bubbles in the pump can cause inconsistent flow rates, leading to shifting retention times. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

    • Check for Leaks and Faulty Valves: Inspect the pump for any leaks. Faulty check valves can also lead to an inconsistent flow rate.

  • Maintain Consistent Mobile Phase and Temperature:

    • Freshly Prepared Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

    • Use a Column Oven: Fluctuations in ambient laboratory temperature can affect retention times.[2] Using a column oven will ensure a stable and consistent temperature for your separation.

Frequently Asked Questions (FAQs)

Q: Which MCHM isomer, cis or trans, is expected to elute first in reversed-phase HPLC?

A: In reversed-phase HPLC, more polar compounds generally elute earlier. The cis-isomer of MCHM has a lower octanol-water partition coefficient (Kow) than the trans-isomer, indicating it is more water-soluble (more polar).[4] Therefore, the cis-isomer is expected to elute before the trans-isomer on a standard C18 column with a water/organic mobile phase.

Q: What is a good starting point for a mobile phase to separate MCHM isomers?

A: Based on available literature, a good starting point for a reversed-phase separation of MCHM isomers is a mobile phase consisting of 60% methanol and 40% water .[4] You can then optimize the percentage of methanol to improve resolution as needed.

Q: Is a UV detector suitable for the analysis of this compound?

A: this compound lacks a strong chromophore, which means it will have very low absorbance in the UV-Vis spectrum. Therefore, a standard UV detector is not ideal and will result in poor sensitivity. A Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more suitable for the detection of MCHM.

Q: Can normal-phase HPLC be used to separate MCHM isomers?

A: Yes, normal-phase HPLC is a viable option for separating isomers.[5] In this case, you would use a polar stationary phase (e.g., silica or diol) and a non-polar mobile phase (e.g., a mixture of hexane and isopropanol). In normal-phase chromatography, the elution order would likely be reversed, with the less polar trans-isomer eluting before the more polar cis-isomer.

Experimental Protocols

General Reversed-Phase HPLC Method for MCHM Isomer Separation

This protocol provides a starting point for the separation of cis- and trans-(4-Methylcyclohexyl)methanol. Optimization will likely be required based on your specific instrumentation and column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Methanol:Water[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the MCHM standard or sample in the mobile phase.

Data Presentation

Table 1: Physicochemical Properties and Expected Elution Behavior of MCHM Isomers

IsomerOctanol-Water Partition Coefficient (Kow)[4]Relative PolarityExpected Elution Order (Reversed-Phase)
cis-(4-Methylcyclohexyl)methanol225More Polar1st
trans-(4-Methylcyclohexyl)methanol291Less Polar2nd

Table 2: Troubleshooting Summary for Common HPLC Issues in MCHM Isomer Separation

IssuePotential CauseSuggested Solution
Poor ResolutionMobile phase too strongDecrease the percentage of organic solvent (e.g., methanol)
Inadequate column efficiencyUse a longer column or a column with smaller particles
Poor selectivitySwitch organic modifier (e.g., from methanol to acetonitrile)
Peak TailingSecondary silanol interactionsUse a well-end-capped C18 column
Column overloadDilute the sample or reduce injection volume
Sample solvent mismatchDissolve the sample in the mobile phase
Shifting Retention TimesInadequate column equilibrationIncrease column equilibration time before injection
Air bubbles in the pumpDegas the mobile phase
Temperature fluctuationsUse a column oven to maintain a stable temperature

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of MCHM Isomers q_mobile_phase Is mobile phase optimized? start->q_mobile_phase a_adjust_organic Adjust Organic Solvent % (e.g., decrease Methanol) q_mobile_phase->a_adjust_organic No q_stationary_phase Is stationary phase suitable? q_mobile_phase->q_stationary_phase Yes a_switch_organic Switch Organic Solvent (Methanol <=> Acetonitrile) a_adjust_organic->a_switch_organic a_adjust_organic->q_stationary_phase a_switch_organic->q_stationary_phase a_change_column Try different C18 or Phenyl column q_stationary_phase->a_change_column No q_temperature Is temperature controlled? q_stationary_phase->q_temperature Yes a_smaller_particles Use longer column or smaller particles a_change_column->a_smaller_particles a_change_column->q_temperature a_smaller_particles->q_temperature a_adjust_temp Adjust column temperature (e.g., lower T) q_temperature->a_adjust_temp No end Resolution Improved q_temperature->end Yes a_adjust_temp->end

Caption: Troubleshooting workflow for improving the resolution of MCHM isomers.

MCHM_Separation_Logic cluster_properties Isomer Properties cluster_hplc Reversed-Phase HPLC cluster_elution Elution Order cis cis-MCHM (More Polar) column C18 Column (Non-Polar Stationary Phase) cis->column Weaker Interaction trans trans-MCHM (Less Polar) trans->column Stronger Interaction elution_cis Elutes First column->elution_cis elution_trans Elutes Second column->elution_trans mobile_phase Water/Methanol (Polar Mobile Phase)

Caption: Logical relationship for MCHM isomer separation in reversed-phase HPLC.

References

Technical Support Center: Purification of Crude (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude (4-Methylcyclohexyl)methanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound (MCHM) is typically a mixture of cis and trans isomers.[1] Besides the isomers, common impurities can include water, methanol, 4-(methoxymethyl)cyclohexanemethanol, methyl 4-methylcyclohexanecarboxylate, dimethyl 1,4-cyclohexanedicarboxylate, and 1,4-cyclohexanedimethanol.[2] The exact composition can vary depending on the manufacturing process.[1]

Q2: What is the most effective method for purifying crude MCHM?

A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.

  • Fractional distillation is highly effective for separating the cis and trans isomers and for removing impurities with significantly different boiling points on a larger scale.

  • Column chromatography is ideal for small to medium-scale purifications, offering excellent separation of isomers and other organic impurities based on polarity.

  • Liquid-liquid extraction can be a useful preliminary purification step to remove water-soluble impurities or highly polar/non-polar contaminants.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the purity of MCHM.[3][4] It allows for the separation and identification of the cis and trans isomers, as well as the detection and quantification of other volatile impurities.[5] Thin-Layer Chromatography (TLC) can also be used as a quick and simple method to monitor the progress of column chromatography.

Q4: Can the cis and trans isomers of this compound be separated?

A4: Yes, the cis and trans isomers can be separated. Fractional distillation can achieve separation due to a slight difference in their boiling points. Column chromatography is also very effective at separating the isomers due to differences in their polarity and interaction with the stationary phase.[6]

Troubleshooting Guides

Fractional Distillation Issues
IssuePossible CauseSolution
Poor Separation of Isomers - Insufficient column length or packing. - Distillation rate is too fast. - Unstable heat source.- Use a longer fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. - Use a heating mantle with a stirrer for even heating.
Product Temperature Does Not Reach Expected Boiling Point - System leak (for vacuum distillation). - Thermometer bulb placed incorrectly. - Presence of low-boiling impurities.- Check all joints and connections for leaks. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head. - Collect an initial low-boiling fraction before collecting the main product.
Bumping or Uncontrolled Boiling - Lack of boiling chips or stir bar. - Heating too rapidly.- Add new boiling chips or a magnetic stir bar before heating. - Increase the heat gradually.
Product Decomposition (Darkening of Color) - Overheating. - Presence of oxygen (for sensitive compounds).- Use vacuum distillation to lower the boiling point. - Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography Issues
IssuePossible CauseSolution
Poor Separation of Isomers - Incorrect eluent polarity. - Column overloaded with sample. - Column packed improperly.- Optimize the eluent system using TLC first. A low polarity eluent (e.g., a mixture of hexanes and ethyl acetate) is a good starting point. - Use a larger column or reduce the amount of sample loaded. - Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly - Eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product Does Not Elute - Eluent is not polar enough.- Gradually increase the polarity of the eluent.
Tailing of Peaks - Sample is too concentrated. - Interactions with acidic silica gel.- Dilute the sample before loading. - Add a small amount of a modifying agent like triethylamine to the eluent to neutralize active sites on the silica gel.

Data Presentation

The following table provides illustrative data on the purity of a crude this compound sample before and after purification by fractional distillation and column chromatography. The values presented are typical and may vary depending on the specific experimental conditions.

CompoundCrude Sample (% by GC-MS)After Fractional Distillation (% by GC-MS)After Column Chromatography (% by GC-MS)
cis-(4-Methylcyclohexyl)methanol30.598.299.1
trans-(4-Methylcyclohexyl)methanol55.297.999.3
Water4.1< 0.1< 0.1
Methanol1.5< 0.1Not Detected
4-(Methoxymethyl)cyclohexanemethanol5.81.20.2
Methyl 4-methylcyclohexanecarboxylate2.90.50.3
Total Purity 85.7 ~98 ~99.5

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate the cis and trans isomers of this compound and remove other volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source and gauge (for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Heating: Begin to heat the flask gently. If using a stirrer, ensure it is rotating smoothly.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (e.g., methanol, water) in a separate receiving flask. The temperature will be significantly lower than the boiling point of the product.

    • As the temperature stabilizes at the boiling point of the first isomer, begin collecting this fraction in a clean, pre-weighed receiving flask.

    • The temperature may then rise to the boiling point of the second isomer. Collect this fraction in a separate flask.

  • Shutdown: Once the desired fractions have been collected or the distillation pot is nearly dry, turn off the heat and allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity and isomeric ratio.

Protocol 2: Purification by Column Chromatography

Objective: To achieve high purity separation of this compound isomers and remove non-volatile impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., start with 95:5 and gradually increase polarity)

  • Sand

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude MCHM in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the isomers. The less polar trans-isomer will typically elute before the more polar cis-isomer.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing the desired isomer(s).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by GC-MS.

Visualizations

Experimental_Workflow_Purification cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_product Final Product crude_sample Crude this compound (Mixture of isomers and impurities) distillation Fractional Distillation crude_sample->distillation For larger scale chromatography Column Chromatography crude_sample->chromatography For smaller scale gcms GC-MS Analysis distillation->gcms chromatography->gcms pure_product Purified this compound (>99% Purity) gcms->pure_product Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation start Poor Separation in Distillation cause1 Distillation Rate Too Fast? start->cause1 solution1 Reduce Heating Rate cause1->solution1 Yes cause2 Inefficient Column? cause1->cause2 No solution2 Use Longer/Packed Column cause2->solution2 Yes cause3 Unstable Heat? cause2->cause3 No solution3 Use Stirred Heating Mantle cause3->solution3 Yes

Caption: Troubleshooting logic for poor separation in fractional distillation.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Optimize Eluent with TLC start->check_tlc check_loading Sample Overload? check_tlc->check_loading reduce_loading Reduce Sample Amount or Use Larger Column check_loading->reduce_loading Yes check_packing Improper Packing? check_loading->check_packing No repack_column Repack Column Carefully check_packing->repack_column Yes

Caption: Troubleshooting workflow for column chromatography separation issues.

References

Preventing degradation of (4-Methylcyclohexyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (4-Methylcyclohexyl)methanol (MCHM) during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experiments using this compound are giving inconsistent results compared to previous batches. Could the compound be degrading?

  • Answer: Yes, degradation of this compound can lead to the formation of impurities that may interfere with your experiments. The primary degradation pathway for alcohols like MCHM is oxidation.[1][2][3] As a primary alcohol, MCHM can oxidize to form 4-methylcyclohexanecarboxaldehyde and subsequently 4-methylcyclohexanecarboxylic acid.[4][5] These impurities will alter the concentration and reactivity of your MCHM solution. We recommend verifying the purity of your current stock.

Issue 2: Visible changes in the sample.

  • Question: I've noticed a slight yellowing and a change in the viscosity of my stored this compound. What could be the cause?

  • Answer: Visible changes such as discoloration (yellowing) or an increase in viscosity can be indicators of chemical degradation. The formation of oxidation products or peroxides can lead to such changes.[6] Additionally, look for other signs like the formation of wisp-like structures or crystals, which are clear indicators of peroxide formation. If any of these signs are present, the product's integrity may be compromised, and it should be tested for purity and peroxide content before further use.

Issue 3: Change in odor.

  • Question: The odor of my this compound seems different from when I first opened it. Is this a sign of degradation?

  • Answer: this compound has a characteristic mint- or licorice-like odor.[7] A significant change in odor could indicate the formation of degradation products, such as aldehydes or carboxylic acids, which have different odor profiles. While subtle changes can be subjective, a pronounced difference warrants further investigation into the compound's purity.

Issue 4: Suspected contamination.

  • Question: I suspect my this compound may have been contaminated during storage. How can I confirm this and what are the likely contaminants?

  • Answer: Contamination can occur from improper storage or handling. Common contaminants could include moisture from the air, or leachates from improper storage containers. To confirm contamination and identify the impurities, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[8] For routine purity checks, High-Performance Liquid Chromatography (HPLC) can also be utilized.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, store this compound in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and sources of ignition.[4][9] The storage temperature should ideally be maintained between 15-25°C.[10] It should be stored in its original, tightly sealed container to prevent evaporation and exposure to air and moisture.[9] Avoid storing near incompatible materials, especially strong oxidizing agents.[4][9]

Q2: How does oxidation affect this compound?

A2: this compound is a primary alcohol and is susceptible to oxidation.[1][3] This process can convert the alcohol first into an aldehyde (4-methylcyclohexanecarboxaldehyde) and then into a carboxylic acid (4-methylcyclohexanecarboxylic acid).[2][5] This chemical change alters the properties of the substance and can negatively impact research outcomes. The presence of oxygen, light, and elevated temperatures can accelerate this process.[11][12][13]

Q3: Can this compound form explosive peroxides?

A3: While MCHM is not listed as a compound that readily forms explosive peroxides upon concentration, secondary alcohols are known to be capable of forming peroxides.[14] Given that MCHM is a primary alcohol, the risk is lower, but it is good practice to test for peroxides in any stored alcohol, especially if it has been exposed to air or stored for an extended period. The presence of peroxides can be a safety hazard and can also initiate further degradation.

Q4: How long can I store this compound?

A4: The shelf life of this compound is dependent on the storage conditions. When stored under the recommended conditions in an unopened container, it should remain stable for an extended period. Once opened, the risk of degradation increases due to exposure to air and moisture. It is recommended to use the product within a reasonable timeframe after opening and to periodically check for signs of degradation, especially for long-term projects. For critical applications, purity should be re-assessed if the product has been opened for more than 6-12 months.

Q5: What type of container is best for storing this compound?

A5: It is recommended to store this compound in its original container. If transferring to a new container, use one made of glass or another inert material with a tightly fitting cap to prevent contamination and exposure to air. Avoid using plastic containers that may leach impurities into the solvent or are permeable to air.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage of this compound

PropertyValueReference
Chemical Formula C₈H₁₆O[7]
Molar Mass 128.21 g/mol [7]
Appearance Colorless liquid[7]
Odor Mint- or licorice-like[7]
Boiling Point 202 °C[7]
Flash Point 80 °C[7]
Density 0.9074 g/cm³ at 20 °C[15]
Solubility in Water Low (2250 ± 50 mg/L at 23 °C)[16]
Recommended Storage Temp. 15-25 °C[10]
Incompatible Materials Strong oxidizing agents[4][9]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a volatile organic solvent such as dichloromethane or methanol.[17]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection.[17]

  • Instrumentation (Example Conditions):

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[17]

      • Inlet Temperature: 250 °C.[17]

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

      • Injection Volume: 1 µL.[18]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

      • Mass Range: Scan from m/z 35 to 300.

      • Source Temperature: 230 °C.[17]

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks.

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and known degradation products (e.g., 4-methylcyclohexanecarboxaldehyde, 4-methylcyclohexanecarboxylic acid).

Protocol 2: Qualitative Test for Peroxides

This protocol provides a rapid method to detect the presence of peroxides in this compound.

  • Reagent Preparation:

    • Prepare a fresh 10% aqueous solution of potassium iodide (KI).

  • Test Procedure:

    • In a clean, dry test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid to the test tube.

    • Add 2-3 drops of the freshly prepared 10% KI solution.

    • Stopper the test tube and shake well.

  • Interpretation of Results:

    • No color change: Peroxides are not present in significant amounts.

    • Formation of a yellow color: Indicates a low concentration of peroxides.[6]

    • Formation of a brown color: Indicates a high concentration of peroxides.[6] The material should be handled with extreme caution and disposed of appropriately.

Visualizations

TroubleshootingWorkflow start Start: Issue with This compound check_purity Is there an unexpected experimental result? start->check_purity visual_inspection Perform visual inspection of the sample check_purity->visual_inspection Yes not_degraded Result: Sample is pure. - Investigate other experimental  variables. check_purity->not_degraded No discoloration Discoloration, viscosity change, or precipitate observed? visual_inspection->discoloration odor_check Check for changes in odor odor_change Is there a significant change in odor? odor_check->odor_change purity_analysis Perform purity analysis (GC-MS/HPLC) peroxide_test Perform peroxide test purity_analysis->peroxide_test degraded Result: Sample is degraded. - Discard or purify. - Review storage conditions. peroxide_test->degraded Degradation/peroxides found peroxide_test->not_degraded No degradation/peroxides found discoloration->odor_check No discoloration->purity_analysis Yes odor_change->purity_analysis Yes odor_change->not_degraded No

Caption: Troubleshooting workflow for MCHM degradation.

DegradationPathways MCHM This compound (Primary Alcohol) Aldehyde 4-Methylcyclohexanecarboxaldehyde (Aldehyde) MCHM->Aldehyde Partial Oxidation Oxidizing_Agents Oxidizing Agents (e.g., O₂, light, heat) Oxidizing_Agents->MCHM Oxidizing_Agents->Aldehyde Carboxylic_Acid 4-Methylcyclohexanecarboxylic Acid (Carboxylic Acid) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Oxidation pathway of this compound.

References

Optimization of temperature and pressure for MCHM synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methylcyclohexanemethanol (MCHM). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Optimization of Temperature and Pressure

The synthesis of MCHM is typically achieved through the catalytic hydrogenation of methyl 4-methylbenzoate (methyl p-toluate). The optimization of reaction temperature and pressure is critical for maximizing yield and purity while minimizing side reactions.

Data Summary: General Conditions for Catalytic Hydrogenation of Aromatic Esters

While specific quantitative data for MCHM synthesis is not extensively published in comparative tables, the following table summarizes typical conditions for the catalytic hydrogenation of aromatic esters to the corresponding alcohols, which serves as a strong proxy for MCHM synthesis.

CatalystTemperature Range (°C)Pressure Range (atm)Typical SolventsKey Considerations
Copper Chromite250 - 300250 - 300Ethanol, MethanolHigh temperatures and pressures are required. This catalyst is effective for reducing esters without affecting the aromatic ring if conditions are not too harsh.[1]
Ruthenium-based (e.g., Ru/C, Ru/Al₂O₃)70 - 18060 - 100Water, Dioxane, Acetic AcidActive at lower temperatures and pressures compared to copper chromite.[2] Can be prone to hydrogenolysis of the C-O bond.
Rhodium-based (e.g., Rh/C, Rh/Al₂O₃)20 - 603 - 4Acetic AcidVery active at mild conditions for aromatic ring hydrogenation.[3]
Palladium-based (e.g., Pd/C, Pd(OH)₂)25 - 801 - 50Ethanol, Methanol, Ethyl Acetate, Acetic AcidGenerally effective for many hydrogenations, but can be poisoned by impurities.[4] Acetic acid can enhance activity for debenzylation-type reactions.[4]
Platinum-based (e.g., PtO₂, Pt/C)25 - 701 - 10Ethyl Acetate, AlcoholsHighly active for alkene and alkyne hydrogenation; can be used for aromatic systems, though sometimes requires harsher conditions.[5]

Troubleshooting Guide

Q1: The reaction is slow or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Inactive Catalyst: The catalyst may be old, have been improperly stored, or has been deactivated.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons.[2][4]

  • Insufficient Mass Transfer: Poor mixing can lead to inefficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

  • Low Temperature or Pressure: The reaction conditions may not be energetic enough to drive the reaction to completion.

Solutions:

  • Use Fresh Catalyst: Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere.

  • Purify Starting Materials: Ensure the methyl 4-methylbenzoate, solvent, and hydrogen are of high purity.

  • Increase Agitation: Use vigorous stirring to ensure good mixing of the three phases.

  • Optimize Reaction Conditions: Gradually increase the temperature and/or pressure. Be aware that excessively high temperatures can lead to side reactions.[6] For catalysts like copper chromite, high pressures and temperatures are necessary.[1]

Q2: The yield of MCHM is low, and I am observing byproducts. What could be the issue?

Possible Causes:

  • Side Reactions: At elevated temperatures, side reactions such as hydrodeoxygenation (forming 4-methylcyclohexane) or hydrogenolysis of the ester group can occur.[6]

  • Incomplete Reaction: As mentioned above, if the reaction does not go to completion, the yield of the desired product will be low.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Solutions:

  • Optimize Temperature: Start with a lower temperature and gradually increase it. Monitor the reaction progress by techniques like TLC or GC to find the optimal temperature that favors MCHM formation over byproducts.[6]

  • Choose a Selective Catalyst: Different catalysts exhibit different selectivities. For instance, copper chromite is known for ester hydrogenation.[1]

  • Careful Workup: Ensure efficient extraction of the product and minimize losses during purification steps like distillation or chromatography.

Q3: The reaction workup is difficult, for example, due to the formation of emulsions.

Possible Cause:

  • Fine Catalyst Particles: The catalyst particles may be too fine, leading to difficult filtration and the formation of stable emulsions during aqueous workup.

Solution:

  • Filtration Aid: Use a filter aid like Celite to improve the filtration of the catalyst.

  • Break Emulsions: Add brine (saturated NaCl solution) during the extraction to help break up emulsions.

  • Centrifugation: For small-scale reactions, centrifugation can be used to separate the catalyst and break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the synthesis of MCHM?

A general protocol for the catalytic hydrogenation of methyl 4-methylbenzoate is as follows:

Experimental Protocol: Catalytic Hydrogenation of Methyl 4-Methylbenzoate

  • Reactor Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with methyl 4-methylbenzoate, a suitable solvent (e.g., ethanol or methanol), and the catalyst (e.g., 5-10% by weight of a supported catalyst like Ru/C or Pd/C).[4]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heating and Reaction: The mixture is heated to the target temperature (e.g., 100-150°C) with vigorous stirring. The reaction progress is monitored by observing the drop in hydrogen pressure.

  • Cooling and Depressurization: Once the reaction is complete (i.e., hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is diluted with a suitable solvent and the catalyst is removed by filtration through a pad of Celite.

  • Workup and Purification: The filtrate is concentrated under reduced pressure. The residue is then purified, typically by distillation under reduced pressure, to yield pure 4-methylcyclohexanemethanol.

Q2: How do I choose the right catalyst for MCHM synthesis?

The choice of catalyst depends on the desired reaction conditions and selectivity.

  • Copper chromite is a classic choice for ester hydrogenation but requires high temperatures and pressures.[1]

  • Ruthenium and rhodium catalysts are generally more active at lower temperatures and pressures.[2][3]

  • Palladium and platinum catalysts are also effective but can be more susceptible to poisoning.[4][5] For initial experiments, a 5% Ru/C or 10% Pd/C would be a reasonable starting point.

Q3: What are the main safety precautions to consider during this synthesis?

  • High Pressure: The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the reactor is properly sealed and operated within its pressure limits.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction setup should be in a well-ventilated area (fume hood), and all sources of ignition must be eliminated.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Palladium on carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen. The catalyst should be filtered while wet and handled with care. Never allow the used, dry catalyst to be exposed to air.

Q4: How can I monitor the progress of the reaction?

  • Hydrogen Uptake: In a batch reactor, the consumption of hydrogen can be monitored by the pressure drop in the system.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to analyze aliquots of the reaction mixture to track the disappearance of the starting material and the appearance of the product.

Visualizations

Experimental Workflow for MCHM Synthesis

experimental_workflow start Start reactor_prep Prepare Reactor: - Methyl 4-methylbenzoate - Solvent - Catalyst start->reactor_prep inerting Inerting: Purge with N2 or Ar reactor_prep->inerting pressurize Pressurize with H2 inerting->pressurize react Heat and Stir (Monitor H2 uptake) pressurize->react cool_depressurize Cool to RT Vent H2 react->cool_depressurize filtration Filter to remove catalyst cool_depressurize->filtration purification Purification: (e.g., Distillation) filtration->purification product 4-Methylcyclohexanemethanol (MCHM) purification->product

Caption: A flowchart of the experimental procedure for MCHM synthesis.

Simplified Reaction Pathway

reaction_pathway reactant Methyl 4-methylbenzoate intermediate Intermediate (Partially Hydrogenated Species) reactant->intermediate + H2 / Catalyst product 4-Methylcyclohexanemethanol intermediate->product + H2 / Catalyst

Caption: A simplified pathway for the hydrogenation of methyl 4-methylbenzoate.

References

Addressing peak tailing in gas chromatography of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of (4-Methylcyclohexyl)methanol.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing of this compound.

Guide 1: Initial System Checks and Maintenance

Q1: I am observing significant peak tailing for this compound. What are the first and most common causes I should investigate?

A1: Peak tailing for a polar compound like this compound often originates from either physical issues within the GC system or chemical interactions with active sites. A systematic approach, starting with the most common and easily rectified problems, is recommended. The first steps should always be to perform routine inlet maintenance.[1] This involves replacing the inlet liner and septum, which are frequent sources of contamination and active sites that can interact with the hydroxyl group of your analyte.[2][3]

Q2: How can I differentiate between a physical cause (e.g., poor column installation) and a chemical cause (e.g., active sites) for the peak tailing?

A2: A key diagnostic step is to observe the peak shapes of all compounds in your chromatogram, including any co-injected non-polar compounds (like alkanes) and the solvent peak.[4]

  • If all peaks are tailing: This typically points to a physical or mechanical issue disrupting the carrier gas flow path.[4] Common culprits include a poor column cut, improper column installation depth, or a leak in the system.[5]

  • If only this compound and other polar compounds are tailing: This strongly suggests a chemical interaction with active sites within the system.[6] These active sites are often exposed silanol groups on the surface of the inlet liner or the stationary phase at the head of the column.[6]

Q3: My non-polar markers look fine, so I suspect active sites. What are the immediate actions I can take?

A3: If active sites are the likely cause, the following maintenance procedures should be performed:

  • Replace the Inlet Liner: The liner is a primary site for the accumulation of non-volatile residues and the creation of active sites. Replace it with a new, deactivated liner.[2][7]

  • Replace the Septum: A worn or cored septum can be a source of contamination.[8]

  • Trim the Column: If the front end of the column has become contaminated or active, trimming 10-20 cm from the inlet side can expose a fresh, inert surface and significantly improve peak shape.[2]

Guide 2: Method Optimization for this compound

Q1: I've performed inlet maintenance, but some peak tailing persists. How can I optimize my GC method parameters to improve the peak shape of this compound?

A1: Method parameters can have a significant impact on the peak shape of polar analytes. Here are key parameters to consider:

  • Inlet Temperature: A sufficiently high inlet temperature is crucial for the rapid and complete vaporization of this compound. An inlet temperature that is too low can lead to slow vaporization and contribute to peak tailing.[7][9] However, excessively high temperatures can cause thermal degradation. A good starting point is 250 °C.

  • Oven Temperature Program:

    • Initial Oven Temperature: A lower initial oven temperature can improve the focusing of the analyte at the head of the column, leading to sharper peaks.[10] For splitless injections, a common practice is to set the initial temperature about 20 °C below the boiling point of the solvent.[2]

    • Ramp Rate: A faster ramp rate can sometimes reduce the interaction time of the analyte with any residual active sites, which may lessen peak tailing.[10] However, this can also lead to a decrease in resolution.[1] Experiment with different ramp rates to find the optimal balance.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and carrier gas type. A flow rate that is too low can lead to peak broadening and tailing.

Q2: Could the choice of GC column be contributing to the peak tailing of this compound?

A2: Absolutely. The choice of stationary phase is critical for the analysis of polar compounds.

  • Polarity: For a polar analyte like this compound, a polar stationary phase is generally recommended to achieve good peak shape and retention.[11] Wax-type columns (polyethylene glycol) or columns with a high percentage of cyanopropylphenyl content are often suitable for alcohol analysis.

  • Film Thickness: A thicker film can sometimes help to shield the analyte from active sites on the fused silica surface of the column, leading to improved peak shape.[3]

  • Inertness: Use a high-quality, inert column specifically designed for the analysis of active compounds. Column manufacturers often have "inert" or "low-bleed" versions of their columns that are better suited for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a polar compound like this compound, this is a common issue. It is problematic because it can reduce the resolution between closely eluting peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[2]

Q2: How is peak tailing quantified?

A2: Peak tailing is commonly measured using the Tailing Factor (Tf) or the Asymmetry Factor (As) .[2] An ideal symmetrical peak has a value of 1 for both factors. A value greater than 1 indicates peak tailing. Generally, a tailing factor below 2.0 is considered acceptable for many applications, but this can vary depending on the specific requirements of the analysis.[12]

Parameter Formula Measurement Point
USP Tailing Factor (Tf) (a+b) / 2aa and b are the widths of the front and back halves of the peak at 5% of the peak height.[13]
Asymmetry Factor (As) b / aa and b are the widths of the front and back halves of the peak at 10% of the peak height.[14]

Q3: What are the recommended GC columns for the analysis of this compound?

A3: For the analysis of this compound and other cyclic alcohols, a polar stationary phase is generally preferred to achieve symmetrical peak shapes. Consider the following types of columns:

Stationary Phase Type Common Name Key Characteristics
Polyethylene GlycolWAX, FFAPHighly polar, good for alcohols, can have lower temperature limits.
Cyanopropylphenyl Polysiloxanee.g., DB-624, Rtx-1301Intermediate to high polarity, good selectivity for polar compounds.
5% Phenyl MethylpolysiloxaneDB-5, HP-5msA general-purpose, low-polarity phase. While not ideal, it can be used, but may require a highly inert version and careful method optimization to minimize tailing of polar analytes like this compound.[11]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Replacing the Liner, Septum, and O-ring)

This protocol outlines the routine maintenance procedure for a standard split/splitless GC inlet. Always consult your instrument's manual for specific instructions.

  • Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40 °C) and allow them to cool down completely. Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with your bare hands. Do not overtighten the septum nut.

  • Access the Liner: Remove any instrument covers or autosampler components that may be obstructing access to the inlet liner.

  • Remove the Liner: Carefully remove the inlet liner using clean tweezers. Take note of its orientation and any O-rings or packing material present.

  • Install the New Liner and O-ring: Place a new, deactivated liner (and a new O-ring, if applicable) into the inlet in the same orientation as the old one.

  • Reassemble: Reassemble the inlet components in the reverse order of their removal.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and any other disturbed fittings using an electronic leak detector.

  • Equilibrate: Once you have confirmed there are no leaks, you can restore your method's temperature and flow settings and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

This protocol describes the proper technique for cutting and installing a fused silica capillary GC column.

  • Prepare the Column: Wearing powder-free gloves, uncoil a sufficient length of the column from the cage.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, lightly and evenly score the polyimide coating of the column.[15]

  • Break the Column: Hold the column firmly on either side of the score and gently bend it away from the scored side. The column should break cleanly at the score mark.[15]

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[5] If the cut is not clean, repeat the process.[5]

  • Install the Nut and Ferrule: Slide the appropriate column nut and ferrule onto the column. Ensure the ferrule is oriented correctly.

  • Set the Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[5] Use a ruler or a pre-set guide to position the nut and ferrule at the correct distance from the column end.

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[16] Do not overtighten.

  • Leak Check and Condition: Restore the carrier gas flow and perform a leak check at the inlet fitting. Once leak-free, the column should be conditioned according to the manufacturer's instructions before use.

Mandatory Visualization

G Start Peak Tailing Observed for This compound CheckAllPeaks Are all peaks in the chromatogram tailing? Start->CheckAllPeaks PhysicalIssue Suspect Physical/Mechanical Issue CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical Activity Issue CheckAllPeaks->ChemicalIssue No CheckColumnInstall Check Column Installation (Depth, Cut, Connections) PhysicalIssue->CheckColumnInstall InletMaintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) ChemicalIssue->InletMaintenance CheckLeaks Perform Leak Check (Inlet, Fittings) CheckColumnInstall->CheckLeaks Resolved Peak Shape Improved CheckLeaks->Resolved InletMaintenance->Resolved Improved NotResolved Problem Persists InletMaintenance->NotResolved No Improvement TrimColumn Trim 10-20 cm from Column Inlet TrimColumn->Resolved Improved NotResolved2 Problem Persists TrimColumn->NotResolved2 No Improvement OptimizeMethod Optimize GC Method Parameters (Inlet Temp, Oven Program) OptimizeMethod->Resolved Improved NotResolved3 Problem Persists OptimizeMethod->NotResolved3 No Improvement ConsiderColumn Evaluate GC Column (Polarity, Inertness, Film Thickness) ConsiderColumn->Resolved NotResolved->TrimColumn NotResolved2->OptimizeMethod NotResolved3->ConsiderColumn

Caption: Troubleshooting workflow for peak tailing of this compound.

References

Minimizing emulsion formation during liquid-liquid extraction of MCHM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing emulsion formation during the liquid-liquid extraction of 4-methylcyclohexanemethanol (MCHM).

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge in liquid-liquid extraction, appearing as a cloudy or milky layer between the aqueous and organic phases, making separation difficult. Below are systematic steps to troubleshoot and mitigate emulsion formation when working with MCHM.

Issue 1: Persistent Emulsion After Shaking

Immediate Steps:

  • Stop Shaking and Allow to Stand: Sometimes, an emulsion will break on its own if left undisturbed. Allow the separatory funnel to stand for 10-20 minutes.

  • Gentle Swirling: Gently swirl the separatory funnel. This can help the dispersed droplets coalesce without introducing enough energy to reform the emulsion.

If the emulsion persists, proceed to the following solutions:

SolutionDescriptionPotential Downsides
Salting Out Add saturated sodium chloride solution (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and help break the emulsion.[1][2][3]May not be effective for all types of emulsions. Adding a solid salt can be difficult to dissolve without agitation.
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes. The increased gravitational force can effectively break the emulsion.[1][2][3][4]Requires access to a centrifuge large enough to accommodate the sample volume.
Filtration Pass the emulsified layer through a plug of glass wool or a bed of a filter aid like Celite® in a funnel. This can help to coalesce the small droplets.[1]Potential for loss of product due to adsorption onto the filter medium.
Temperature Change Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and help break the emulsion. Conversely, cooling the mixture in an ice bath can also be effective.Use caution with volatile solvents when warming. Drastic temperature changes could potentially affect the stability of the target compound.
Solvent Addition Add a small amount of a different organic solvent that is miscible with the primary organic phase. This can alter the polarity of the organic phase and help to dissolve any emulsifying agents.[2]May complicate solvent removal later in the workflow.
pH Adjustment If the emulsion is suspected to be stabilized by acidic or basic impurities, a slight adjustment of the aqueous phase pH (by adding dilute acid or base) can sometimes break the emulsion by neutralizing the emulsifying agent.[1][3][5]The pH change could potentially affect the stability or solubility of the target compound, MCHM.
Experimental Protocol: Breaking a Stubborn Emulsion with Brine
  • Prepare Brine Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Addition: Carefully open the separatory funnel and add the brine solution in small portions (approximately 10% of the aqueous phase volume).

  • Mixing: Gently swirl the funnel after each addition. Avoid vigorous shaking.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break.

  • Repeat: Continue adding brine in portions until the emulsion is resolved or it is clear that this method is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. One liquid is dispersed in the other as microscopic droplets, creating a cloudy or milky appearance at the interface and preventing a clean separation of the two phases.

Q2: What properties of 4-methylcyclohexanemethanol (MCHM) make it prone to forming emulsions?

MCHM is an alicyclic primary alcohol with surfactant-like properties.[6] It has a slight solubility in water (approximately 2250 mg/L at 23°C) and is highly soluble in many organic solvents.[6] This amphiphilic nature, combined with the energy input from shaking during extraction, can lead to the formation of stable emulsions. Commercial MCHM is also a mixture of cis and trans isomers and may contain impurities that can act as emulsifying agents.[7]

Q3: How can I prevent emulsion formation from the start?

Prevention is often more effective than treatment. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases. This reduces the shear forces that create fine droplets.[2]

  • Solvent Choice: While specific data for MCHM is limited, using a solvent with a significant density difference from water and low mutual solubility can help.

  • Pre-filtration: If your sample contains particulates, filter it before extraction, as solids can stabilize emulsions.

  • Increase Ionic Strength: Add salt to the aqueous phase before the extraction to decrease the solubility of MCHM in the aqueous layer.[8][9]

Q4: Which organic solvents are best to use for MCHM extraction to avoid emulsions?

While there is no definitive list for MCHM, general principles suggest using solvents that are non-polar and have a low viscosity. Solvents like hexane or methylcyclohexane could be good starting points.[10][11] It is advisable to perform a small-scale pilot extraction to test different solvents if emulsion formation is a persistent issue.

Q5: Can the isomeric ratio of MCHM affect emulsion formation?

The cis isomer of MCHM is more water-soluble than the trans isomer.[6] While there is no direct evidence linking the isomeric ratio to emulsion stability, a higher concentration of the more water-soluble cis isomer could potentially increase the likelihood of emulsion formation due to its greater interaction with the aqueous phase.

Data Presentation

Table 1: Physical Properties of 4-Methylcyclohexanemethanol (MCHM)

PropertyValueReference
Molecular FormulaC₈H₁₆O
Molecular Weight128.21 g/mol [6]
Density0.9074 g/cm³[6]
Boiling Point~202 °C
Water Solubility~2250 mg/L at 23°C[6]
log Kₒw (cis-isomer)2.35[7]
log Kₒw (trans-isomer)2.46[7]

Visualizations

Logical Workflow for Troubleshooting Emulsions

TroubleshootingWorkflow Start Persistent Emulsion Forms Stand Allow to Stand (10-20 min) Start->Stand Swirl Gentle Swirling Stand->Swirl Check1 Emulsion Broken? Swirl->Check1 AddBrine Add Saturated NaCl (Brine) Check1->AddBrine No Success Phase Separation Achieved Check1->Success Yes Check2 Emulsion Broken? AddBrine->Check2 Centrifuge Centrifuge (1000-3000 x g) Centrifuge->Check2 Filter Filter (Glass Wool/Celite®) Filter->Check2 Check2->Centrifuge No Check2->Filter No TempChange Gentle Warming or Cooling Check2->TempChange No Check2->Success Yes Check3 Emulsion Broken? TempChange->Check3 SolventAdd Add Miscible Solvent SolventAdd->Check3 pHAdjust Adjust pH pHAdjust->Check3 Check3->SolventAdd No Check3->pHAdjust No Check3->Success Yes Reassess Re-evaluate Extraction Protocol (e.g., different solvent, gentler mixing) Check3->Reassess No

Caption: A step-by-step workflow for troubleshooting emulsion formation.

Factors Influencing Emulsion Stability

EmulsionFactors Emulsion Emulsion Stability Mixing High Shear Mixing Emulsion->Mixing Increases Surfactants Presence of Surfactants (e.g., impurities, MCHM itself) Emulsion->Surfactants Increases Particulates Solid Particulates Emulsion->Particulates Increases IonicStrength Low Ionic Strength Emulsion->IonicStrength Increases Temp Temperature Emulsion->Temp Can Increase or Decrease pH pH of Aqueous Phase Emulsion->pH Can Increase or Decrease

Caption: Key factors that contribute to the stability of an emulsion.

References

Technical Support Center: Enhancing the Efficiency of (4-Methylcyclohexyl)methanol (MCHM) as a Frothing Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (4-Methylcyclohexyl)methanol (MCHM) as a frothing agent. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative performance data to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCHM) and why is it used as a frothing agent?

A1: this compound (MCHM) is a saturated alicyclic primary alcohol used as a frothing agent, particularly in froth flotation processes for mineral and coal separation.[1][2] It is effective at creating a stable froth, which is essential for the selective recovery of hydrophobic particles. MCHM is considered a more surface-active frother compared to traditional frothers like Methyl Isobutyl Carbinol (MIBC), meaning it can produce a more stable froth and better gas dispersion at similar concentrations.[1][3]

Q2: What are the key parameters to control when using MCHM in a froth flotation experiment?

A2: The efficiency of MCHM is influenced by several factors. The most critical parameters to control are:

  • Frother Dosage (Concentration): Affects bubble size and froth stability.

  • Collector Dosage: Works in conjunction with the frother to render particles hydrophobic.

  • Pulp Density (% Solids): Influences reagent consumption and particle-bubble interaction.

  • Aeration Rate: Impacts bubble size and the kinetic a of the flotation process.

  • pH of the Slurry: Can affect the surface chemistry of the minerals and the effectiveness of the reagents.

  • Particle Size: Finer particles may require different frother characteristics than coarser particles.[4][5]

Q3: How does MCHM's performance compare to Methyl Isobutyl Carbinol (MIBC)?

A3: Studies have shown that MCHM is more surface-active than MIBC.[1][3] This can result in the formation of a more stable froth and better gas dispersion. In some applications, such as coal flotation, MCHM can achieve comparable or even superior performance to MIBC at a lower dosage.[3]

Q4: Does the isomer ratio (cis- vs. trans-) of MCHM affect its performance?

A4: MCHM exists as cis and trans isomers, which have different physical properties. Research has indicated that the trans-isomer of MCHM exhibits stronger binding to amorphous carbon surfaces compared to the cis-isomer.[6] While direct studies linking the isomer ratio to frothing efficiency are limited, this difference in surface affinity suggests that the isomer composition could potentially influence the frother's interaction with particle surfaces and, consequently, the flotation performance. This may be a factor to consider in advanced troubleshooting.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Recovery of Valuable Material 1. Insufficient Frother Dosage: Not enough stable froth is being generated to carry the hydrophobic particles. 2. Inadequate Collector Dosage: The target material is not sufficiently hydrophobic to attach to the air bubbles. 3. Incorrect Particle Size: Particles may be too large to be effectively lifted by the bubbles or too fine, leading to slime coatings.1. Incrementally increase the MCHM concentration and observe the effect on froth stability and recovery. 2. Optimize the collector dosage in conjunction with the MCHM concentration. 3. Ensure the particle size distribution is within the optimal range for flotation.
Low Grade of Concentrate (Poor Selectivity) 1. Excessive Frother Dosage: A very stable froth can lead to the entrainment of unwanted hydrophilic particles (gangue). MCHM's high surface activity can make it prone to this if overdosed.[7] 2. High Aeration Rate: Can lead to mechanical carrying over of gangue particles. 3. Inappropriate Pulp Density: A high pulp density can increase the non-selective recovery of gangue.1. Reduce the MCHM dosage. A less stable, more brittle froth can allow for better drainage of entrained gangue. 2. Decrease the aeration rate to reduce mechanical carry-over. 3. Optimize the pulp density; a lower density may improve selectivity.
Froth Collapsing Prematurely 1. Insufficient Frother Concentration: The concentration of MCHM is below the Critical Coalescence Concentration (CCC), leading to bubble coalescence and froth collapse. 2. Presence of Oils or Other Contaminants: Certain organic compounds can interfere with froth formation.1. Increase the MCHM dosage to ensure a sufficient concentration to prevent bubble coalescence. 2. Ensure all equipment is clean and that no unintended organic contaminants are present in the system.
Very Fine, Tenacious Froth (Difficult to Handle) 1. Overdosing of MCHM: Due to its high surface activity, excessive MCHM can create a very stable and persistent froth.[1][3] 2. Interaction with Other Reagents: Synergistic effects with collectors or other additives may be creating an overly stable froth.1. Significantly reduce the MCHM concentration. 2. Re-evaluate the entire reagent suite to identify and mitigate any unwanted synergistic effects.

Quantitative Data

The following tables summarize the comparative performance of MCHM and MIBC in coal flotation experiments.

Table 1: Effect of Frother Concentration on Maximum Froth Height

FrotherConcentration (ppm)Maximum Froth Height (cm)
MCHM57.5
MIBC54.0
MCHM1011.0
MIBC106.5
MCHM1513.5
MIBC158.0
MCHM2015.0
MIBC209.0

Data synthesized from comparative studies of MCHM and MIBC, indicating MCHM's ability to generate a deeper froth at equivalent concentrations.[3]

Table 2: Performance Comparison in Coal Flotation at Optimal Dosages

ParameterMCHM (at 7.5 ppm)MIBC (at 15 ppm)
Cumulative Yield (%) 15.214.8
Product Ash Content (%) 9.810.1
Combustible Recovery (%) 85.183.7
Separation Efficiency Index 75.373.6

This table highlights that MCHM can achieve a slightly better combustible recovery and separation efficiency at half the dosage of MIBC in this particular coal flotation system.[3]

Experimental Protocols

Protocol 1: Standard Laboratory Froth Flotation Test

This protocol outlines the general procedure for conducting a batch flotation test in a laboratory-scale mechanical cell.

1. Sample Preparation:

  • Obtain a representative sample of the ore or material to be tested.
  • Grind the sample to the desired particle size distribution.
  • Prepare a slurry by adding a known weight of the ground sample to a specific volume of water to achieve the target pulp density (e.g., 30% solids by weight).

2. Flotation Cell Setup:

  • Ensure the flotation cell and impeller are clean.
  • Transfer the slurry to the flotation cell.
  • Add more water until the pulp level is approximately 15-20 mm below the overflow lip.
  • Turn on the agitator and set it to a speed that ensures complete suspension of all particles (e.g., 1200 rpm).

3. Reagent Conditioning:

  • If required, adjust the pH of the slurry using a suitable acid or base and allow it to condition for a set period (e.g., 2-3 minutes).
  • Add the collector at the desired dosage and condition the slurry for a specified time (e.g., 3-5 minutes) to allow for adsorption onto the particle surfaces.
  • Add the MCHM frother at the desired concentration and condition for a shorter period (e.g., 1 minute).

4. Flotation:

  • Initiate the airflow at the desired rate.
  • Begin collecting the froth as it overflows the lip of the cell. Collect the froth in timed intervals (e.g., 0-1 min, 1-3 min, 3-5 min, etc.) into separate collection pans.
  • Maintain the pulp level throughout the test by adding water as needed.

5. Sample Processing and Analysis:

  • Dry the collected froth concentrates and the remaining tailings.
  • Weigh the dried products.
  • Analyze the feed, concentrate, and tailing samples for the valuable material to determine grade and recovery.

Protocol 2: Measurement of Froth Stability (Bikerman Method)

This method provides a quantitative measure of the dynamic stability of a froth.

1. Equipment:

  • Graduated glass column (Bikerman column) with a porous frit at the base.
  • Air supply with a calibrated flowmeter.
  • Timer.

2. Procedure:

  • Prepare aqueous solutions of MCHM at various concentrations (e.g., 5, 10, 15, 20 ppm).
  • Pour a set volume of the MCHM solution into the Bikerman column.
  • Start the airflow at a constant, predetermined rate through the porous frit at the base of the column.
  • Allow the froth to form and rise. Record the maximum equilibrium height the froth reaches.
  • Once the maximum height is reached, turn off the airflow and immediately start a timer.
  • Record the time it takes for the froth to collapse by half of its initial maximum height (froth half-life).
  • Repeat the procedure for each concentration of MCHM.

3. Data Analysis:

  • Plot the maximum froth height versus MCHM concentration.
  • Plot the froth half-life versus MCHM concentration.
  • These plots provide a quantitative comparison of frothability and froth stability at different frother concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_flotation Flotation Process cluster_analysis Analysis Sample_Grinding Sample Grinding Slurry_Preparation Slurry Preparation (% Solids Adjustment) Sample_Grinding->Slurry_Preparation Cell_Setup Transfer to Flotation Cell Slurry_Preparation->Cell_Setup pH_Adjustment pH Adjustment (Conditioning) Cell_Setup->pH_Adjustment Collector_Addition Collector Addition (Conditioning) pH_Adjustment->Collector_Addition MCHM_Addition MCHM Addition (Conditioning) Collector_Addition->MCHM_Addition Aeration Aeration & Froth Collection (Timed Intervals) MCHM_Addition->Aeration Drying_Weighing Drying & Weighing (Concentrates & Tailings) Aeration->Drying_Weighing Assay Chemical Assay Drying_Weighing->Assay Performance_Calc Performance Calculation (Grade & Recovery) Assay->Performance_Calc

Caption: Workflow for a typical laboratory froth flotation experiment.

Troubleshooting_Flow Start Experiment Start Check_Performance Assess Performance (Grade & Recovery) Start->Check_Performance Optimal Performance is Optimal Check_Performance->Optimal Yes SubOptimal Performance is Sub-Optimal Check_Performance->SubOptimal No Poor_Recovery Issue: Poor Recovery? SubOptimal->Poor_Recovery Low_Grade Issue: Low Grade? Poor_Recovery->Low_Grade No Adjust_Frother Adjust MCHM Dosage Poor_Recovery->Adjust_Frother Yes Adjust_Collector Adjust Collector Dosage Poor_Recovery->Adjust_Collector Froth_Instability Issue: Froth Instability? Low_Grade->Froth_Instability No Low_Grade->Adjust_Frother Yes (Decrease) Adjust_Aeration Adjust Aeration Rate Low_Grade->Adjust_Aeration Froth_Instability->Adjust_Frother Yes (Increase) Check_Particle_Size Verify Particle Size Froth_Instability->Check_Particle_Size No Adjust_Frother->Check_Performance Adjust_Collector->Check_Performance Adjust_Aeration->Check_Performance Check_Particle_Size->Check_Performance

Caption: Logical troubleshooting flow for optimizing flotation performance.

References

Dealing with co-eluting compounds in GC/MS analysis of MCHM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the Gas Chromatography/Mass Spectrometry (GC/MS) analysis of 4-methylcyclohexanemethanol (MCHM).

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting compounds in the GC/MS analysis of MCHM?

A1: During the GC/MS analysis of crude MCHM, the primary co-elution challenge involves the separation of the cis- and trans- isomers of 4-MCHM from each other and from other components of the crude mixture.[1] Specifically, isomers of methyl 4-methylcyclohexanecarboxylate (MMCHC) have been identified as potential co-eluents.[1][2] One isomer of methyl 4-methylcyclohexanecarboxylate has been detected in water samples along with MCHM isomers.[1][3]

Q2: Why is it critical to separate the cis- and trans- isomers of MCHM?

A2: The cis- and trans- isomers of MCHM may exhibit different physical, chemical, and toxicological properties. For accurate quantitative analysis and risk assessment, it is crucial to chromatographically separate and individually quantify each isomer. The trans-isomer typically elutes before the cis-isomer in common GC methods.[1][3]

Q3: What are the first steps I should take if I suspect co-elution in my MCHM analysis?

A3: If you suspect co-elution, the first step is to carefully examine your chromatogram for signs of peak asymmetry, such as fronting, tailing, or the appearance of a "shoulder" on the peak.[4] If your system is equipped with a diode array detector (DAD) or if you are collecting full scan mass spectra, you can assess peak purity by examining the spectra across the width of the chromatographic peak.[4] A change in the mass spectrum across the peak is a strong indicator of co-elution.[4]

Q4: Can I use the mass spectrometer to differentiate between co-eluting MCHM isomers?

A4: While mass spectrometry is excellent for identifying compounds, cis- and trans- isomers often produce very similar or identical mass spectra, making it difficult to distinguish them based on mass spectral data alone.[5] Therefore, chromatographic separation is essential for accurate quantification.

Q5: What sample preparation techniques are recommended for MCHM analysis in water to minimize interferences?

A5: Several extraction techniques can be employed to isolate and concentrate MCHM from water samples, which can help reduce matrix-related interferences. These include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Thin-Film Microextraction (TFME).[6] Both SPME and TFME have demonstrated lower limits of quantitation compared to traditional SPE methods for MCHM analysis.[6]

Troubleshooting Guide: Dealing with Co-eluting Compounds

Co-elution can significantly impact the accuracy of MCHM quantification. This guide provides a systematic approach to diagnosing and resolving co-elution issues.

Step 1: Identify the Co-elution Problem
  • Visual Inspection of the Chromatogram: Look for misshapen peaks. A pure compound should ideally produce a symmetrical, Gaussian peak. Signs of co-elution include:

    • Peak Tailing or Fronting: Asymmetry where the latter or former part of the peak is drawn out.

    • Peak Shoulders: A small, unresolved peak on the leading or tailing edge of the main peak.[4]

    • Broader than Expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram.

  • Mass Spectral Analysis: If collecting full-scan data, evaluate the peak purity.

    • Scan-to-Scan Variability: Acquire mass spectra from different points across the peak (e.g., the beginning, apex, and end). If the spectra differ, it indicates the presence of more than one compound.[4]

    • Extracted Ion Chromatograms (EICs): Plot the EICs for characteristic ions of MCHM and suspected co-eluents. If the peak shapes or retention times of the EICs differ, co-elution is occurring.

Step 2: Optimize GC Conditions

If co-elution is confirmed, adjusting the GC parameters is the next step.

  • Modify the Temperature Program:

    • Lower the Initial Oven Temperature: This can improve the resolution of early-eluting peaks.[7] For splitless injections, a common starting point is an initial oven temperature 20°C below the boiling point of the sample solvent.[8]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) increases the time analytes spend interacting with the stationary phase, which can enhance separation.[9]

  • Select an Appropriate GC Column:

    • Stationary Phase: The choice of stationary phase is critical for separating isomers. For MCHM, a moderately polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is often used.[10]

    • Column Dimensions: A longer column (e.g., 60 m) will provide more theoretical plates and can improve resolution, though it will also increase analysis time. A smaller internal diameter (e.g., 0.18 mm) can also enhance separation.

Step 3: Refine Sample Preparation and Injection
  • Optimize Extraction: Ensure your chosen sample preparation method (SPE, SPME, or TFME) is optimized for MCHM to minimize the co-extraction of interfering compounds.

  • Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for proper solvent focusing. An initial hold time may be necessary.

Troubleshooting Workflow Diagram

cluster_0 Start: Suspected Co-elution cluster_1 Step 1: Diagnosis cluster_2 Step 2: Resolution Strategy cluster_3 End: Resolution start Observe Peak Asymmetry or Inconsistent Mass Spectra diag1 Examine Peak Shape: Tailing, Fronting, Shoulders? start->diag1 diag2 Analyze Mass Spectra Across Peak: Are Spectra Consistent? start->diag2 res1 Optimize GC Temperature Program: - Lower Initial Temp - Reduce Ramp Rate diag1->res1 Asymmetry Detected diag2->res1 Inconsistent Spectra res2 Change GC Column: - Different Stationary Phase - Longer Column res1->res2 If Unresolved end Symmetrical Peaks and Consistent Mass Spectra Achieved res1->end Resolved res3 Refine Sample Preparation: - Optimize Extraction - Adjust Injection Parameters res2->res3 If Still Unresolved res2->end Resolved res3->end Resolved

Troubleshooting workflow for MCHM co-elution.

Quantitative Data Summary

The following table summarizes the Method Detection Limits (MDLs) for cis- and trans-4-MCHM using a heated purge-and-trap GC/MS method.

AnalyteMethod Detection Limit (µg/L)
trans-4-MCHM0.16[1][3]
cis-4-MCHM0.28[1][3]
Total 4-MCHM0.4[1][3]

Experimental Protocols

Protocol 1: Purge and Trap GC/MS for MCHM in Water

This protocol is based on the heated purge-and-trap method used for the determination of MCHM isomers in water samples.[1][3]

1. Sample Preparation (Purge and Trap):

  • Use a purge and trap system for sample concentration.

  • For a standard analysis, purge a 20 mL water sample.[10]

  • Purge with an inert gas (e.g., helium or nitrogen) at a specified flow rate and time (e.g., 11 minutes at ambient temperature).

  • The volatile analytes are trapped on a sorbent trap (e.g., Tenax).

  • After purging, the trap is heated to desorb the analytes onto the GC column.

2. GC/MS Parameters:

  • GC Column: A moderately polar capillary column, such as an InertCap 5MS/Sil (5% diphenyl / 95% dimethylpolysilphenylene siloxane), 30 m x 0.25 mm ID, 0.5 µm film thickness, is suitable.[10]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 4°C/min to 120°C.

    • Ramp 2: 10°C/min to 170°C.

    • Ramp 3: 20°C/min to 220°C, hold for 5 min.[10]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.[11]

    • Quadrupole Temperature: 150°C.[11]

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM). For quantification, SIM mode can be used monitoring characteristic ions for MCHM.

Protocol 2: SPME-GC/MS for MCHM in Water

This protocol is based on the Solid-Phase Microextraction method for MCHM analysis.[11]

1. Sample Preparation (SPME):

  • Select an appropriate SPME fiber. A Carboxen/Polydimethylsiloxane (Car/PDMS) fiber has been found to be effective for MCHM components.[11]

  • Immerse the SPME fiber in the water sample (e.g., 15 mL).

  • Allow the analytes to partition onto the fiber for a set time and temperature (e.g., 30 minutes at 65°C with agitation).[11]

  • Retract the fiber and introduce it into the GC inlet for thermal desorption.

2. GC/MS Parameters:

  • GC Column: As in Protocol 1.

  • Carrier Gas: Helium at 1.5 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 20°C/min to 220°C, hold for 2 min.[11]

  • Injector: Operate in splitless mode. Desorption temperature will depend on the fiber type (e.g., 300°C for Car/PDMS).[11]

  • MS Parameters: As in Protocol 1.

Protocol 3: TFME-GC/MS for MCHM in Water

This protocol is based on the Thin-Film Microextraction method for MCHM analysis.[6]

1. Sample Preparation (TFME):

  • Submerge a TFME device in the water sample.

  • Place the sample in a water bath at a specified temperature (e.g., 65°C) for a short period (e.g., 5 min) without agitation, followed by a period of agitation (e.g., 15 min at 900 rpm).[6]

  • Remove the TFME device, wipe it, and place it in a thermal desorption unit (TDU).

2. GC/MS Parameters:

  • GC Column: As in Protocol 1.

  • Carrier Gas: Helium at 1.5 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 20°C/min to 290°C, hold for 2 min.[6]

  • TDU Parameters:

    • Initial temperature: 30°C, hold for 0.5 min.

    • Ramp: 700°C/min to 270°C, hold for 8 min in splitless mode.[6]

  • MS Parameters: As in Protocol 1.

GC/MS Analysis Workflow

cluster_0 Sample Preparation cluster_1 GC/MS Analysis cluster_2 Data Analysis prep Aqueous Sample Collection ext Extraction/Concentration (SPE, SPME, TFME, or Purge & Trap) prep->ext inj Injection/Desorption into GC ext->inj sep Chromatographic Separation (Capillary GC Column) inj->sep det Mass Spectrometric Detection (EI, Full Scan or SIM) sep->det proc Chromatogram Processing (Peak Integration) det->proc quant Quantification (Calibration Curve) proc->quant report Reporting Results quant->report

General workflow for GC/MS analysis of MCHM.

References

Technical Support Center: Stabilization of Carbocation Intermediates in Reactions Involving MCHM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-methylcyclohexylmethanol (MCHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving carbocation intermediates of MCHM, particularly in acid-catalyzed dehydration reactions.

Frequently Asked Questions (FAQs)

Q1: How are carbocation intermediates formed from 4-methylcyclohexylmethanol (MCHM) in acid-catalyzed reactions?

A1: 4-methylcyclohexylmethanol (MCHM) is a primary alcohol. In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl (-OH) group is protonated to form a good leaving group, water (H₂O).[1][2] Due to the high instability of a primary carbocation, the initial dehydration of MCHM is thought to proceed through an E2 (bimolecular elimination) mechanism, avoiding the formation of a primary carbocation directly.[3][4][5] However, the initially formed alkene product can then be protonated by the strong acid in the reaction mixture. This subsequent protonation occurs at the double bond and preferentially forms a more stable secondary or tertiary carbocation, which can then undergo further reactions or rearrangements.[3][6][7]

Q2: What are the expected carbocation rearrangements for MCHM-derived carbocations?

A2: Once a secondary carbocation is formed on the cyclohexane ring, it can undergo a series of 1,2-hydride shifts to move the positive charge to a more stable position. The ultimate goal of these rearrangements is to form the most stable carbocation possible, which in this case is a tertiary carbocation at the carbon atom bearing the methyl group. This type of rearrangement, involving the migration of a hydrogen or alkyl group to an adjacent electron-deficient carbon, is known as a Wagner-Meerwein rearrangement.[8]

Q3: What are the major and minor alkene products expected from the dehydration of MCHM?

A3: The dehydration of MCHM yields a mixture of isomeric alkenes. The major product is typically the most thermodynamically stable alkene, which is the most substituted alkene, in accordance with Zaitsev's rule. Following rearrangement to the tertiary carbocation, the major product is 1-methylcyclohexene. Minor products will include less substituted alkenes such as 3-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane. The exact product distribution can be influenced by reaction conditions such as temperature and catalyst concentration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acid-catalyzed dehydration of MCHM.

Problem Possible Cause(s) Troubleshooting Steps
Low or no alkene product yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. Primary alcohol dehydration requires higher temperatures (typically 170-180°C for E2).[9] 2. Loss of product during workup: The alkene products are volatile. Ensure proper cooling during distillation and minimize transfer steps. 3. Inefficient distillation: The equilibrium of the reaction is driven by the removal of the alkene products. Ensure the distillation apparatus is set up correctly to efficiently remove the lower-boiling alkenes as they are formed.1. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). 2. Use an ice bath to cool the receiving flask during distillation. 3. Check for leaks in the distillation apparatus and ensure the thermometer is placed correctly to monitor the head temperature accurately.
Formation of a significant amount of ether byproduct Reaction temperature is too low: At lower temperatures, an Sₙ2 reaction between two alcohol molecules to form an ether can compete with the elimination reaction.[2]Increase the reaction temperature to favor the elimination pathway. Dehydration of primary alcohols to alkenes typically requires temperatures around 180°C, while ether formation can occur at lower temperatures (e.g., 140°C).[5]
Unexpected product distribution (e.g., high percentage of less stable alkenes) 1. Kinetic vs. thermodynamic control: At lower temperatures or with shorter reaction times, the kinetically favored, less substituted alkene might be formed in a higher proportion. 2. Choice of acid catalyst: While both sulfuric and phosphoric acid can be used, sulfuric acid is a stronger oxidizing agent and can lead to more side products and charring.[1]1. Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to allow for equilibrium to be reached, favoring the thermodynamically more stable product. 2. Consider using phosphoric acid, which is generally less oxidizing than sulfuric acid and can lead to a cleaner reaction.
Charring or darkening of the reaction mixture Use of concentrated sulfuric acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause decomposition and polymerization of the starting material and products, leading to the formation of tarry byproducts.[1]1. Use concentrated phosphoric acid as the catalyst instead of sulfuric acid. 2. Ensure the reaction temperature does not significantly exceed the recommended temperature. 3. Add the acid slowly to the alcohol with cooling to control the initial exothermic reaction.

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of 4-Methylcyclohexylmethanol (MCHM)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Methylcyclohexylmethanol (MCHM)

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Sodium bicarbonate solution (5%, aqueous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (fractional distillation is recommended for better separation)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, place a magnetic stir bar or boiling chips. Add 4-methylcyclohexylmethanol. While stirring and cooling the flask in an ice bath, slowly add the concentrated acid catalyst (e.g., a 1:4 molar ratio of acid to alcohol).

  • Dehydration: Assemble a distillation apparatus. Heat the mixture in the round-bottom flask using a heating mantle to a temperature of approximately 160-180°C.

  • Product Collection: Collect the distillate, which will be a mixture of alkene products and water, in a receiving flask cooled in an ice bath. The distillation should be continued until no more alkene is observed to be distilling over. The head temperature should be monitored and should be close to the boiling points of the expected alkene products (around 100-110°C).

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ produced.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry flask. For higher purity, the product can be redistilled.

  • Analysis: Analyze the product by gas chromatography-mass spectrometry (GC-MS) to identify the different alkene isomers and determine their relative abundance.

Visualizations

Signaling Pathway: Carbocation Formation and Rearrangement in MCHM Dehydration

MCHM_Dehydration MCHM 4-Methylcyclohexylmethanol (MCHM) Protonated_MCHM Protonated MCHM MCHM->Protonated_MCHM + H⁺ Alkene_Initial Initial Alkene Product (e.g., Methylenecyclohexane) Protonated_MCHM->Alkene_Initial - H₂O (E2) Secondary_Carbocation Secondary Carbocation Alkene_Initial->Secondary_Carbocation + H⁺ Tertiary_Carbocation Tertiary Carbocation (more stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift (Wagner-Meerwein) Alkene_Products Mixture of Alkene Products (1-methylcyclohexene - major, 3-methylcyclohexene, etc.) Tertiary_Carbocation->Alkene_Products - H⁺

Caption: MCHM dehydration pathway.

Experimental Workflow: Dehydration of MCHM and Product Analysis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Mix MCHM and Acid Catalyst heat Heat and Distill (160-180°C) start->heat wash Wash with NaHCO₃ heat->wash Collect Distillate dry Dry with Na₂SO₄ wash->dry gcms GC-MS Analysis dry->gcms Purified Product

Caption: Experimental workflow for MCHM dehydration.

References

Technical Support Center: Optimal Catalyst Selection for Stereoselective MCHM Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on selecting the optimal catalyst and reaction conditions for the stereoselective synthesis of 4-methylcyclohexanemethanol (MCHM). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in overcoming common challenges and achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the stereoselective synthesis of MCHM?

A1: The primary challenge in MCHM synthesis lies in controlling the stereochemistry to obtain a high ratio of the desired cis or trans isomer. MCHM has two stereoisomers, cis and trans, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[1] Achieving high diastereoselectivity during the reduction of a precursor like 4-methylcyclohexanecarbaldehyde is crucial. Factors influencing this include the choice of catalyst, solvent, temperature, and pressure. Catalyst deactivation and side reactions such as hydrogenolysis or isomerization can also present significant hurdles.

Q2: Which catalyst types are generally preferred for the stereoselective hydrogenation of substituted cyclohexanes?

A2: Both homogeneous and heterogeneous catalysts are employed. For diastereoselective reductions, heterogeneous catalysts like palladium on various supports (e.g., carbon, alumina) are common. The choice of support can influence catalyst activity and selectivity. For enantioselective synthesis, chiral homogeneous catalysts, often based on rhodium or iridium complexed with chiral ligands, are typically required. The selection depends on whether the goal is to control diastereoselectivity (cis/trans ratio) or enantioselectivity (R/S configuration).

Q3: How do reaction conditions affect the stereochemical outcome?

A3: Reaction parameters such as temperature and hydrogen pressure can significantly impact stereoselectivity. Generally, lower temperatures favor the formation of the thermodynamically more stable isomer. Higher pressures can sometimes lead to a loss of selectivity. The solvent can also play a role by influencing the substrate's conformation on the catalyst surface.

Q4: What are common side reactions to be aware of during the hydrogenation of 4-methylcyclohexanecarbaldehyde?

A4: Besides the desired alcohol, potential side products can include the corresponding alkane (from hydrogenolysis of the alcohol), isomers of MCHM (if isomerization occurs), and products from decarbonylation of the aldehyde. The choice of catalyst and reaction conditions is critical to minimize these unwanted reactions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)
Possible Cause Diagnostic Check Recommended Solution(s)
Suboptimal Catalyst Review literature for catalysts known to provide high stereoselectivity for similar substituted cyclohexanes.- Screen different catalysts (e.g., Pd/C, Rh/C, Ru/C).- For heterogeneous catalysts, investigate the effect of different supports (e.g., Al₂O₃, SiO₂, TiO₂).- Consider homogeneous catalysts with bulky ligands to enhance steric guidance.
Incorrect Reaction Temperature Perform a temperature screening study (e.g., from room temperature to 100°C).- Generally, lower temperatures favor higher selectivity. Start with milder conditions.- Ensure uniform and accurate temperature control throughout the reaction.
Inappropriate Hydrogen Pressure Run the reaction at various H₂ pressures (e.g., 1 atm, 10 atm, 50 atm).- Higher pressures can sometimes decrease selectivity. Optimize for a balance between reaction rate and selectivity.
Solvent Effects Evaluate a range of solvents with varying polarities (e.g., ethanol, hexane, ethyl acetate, THF).- The solvent can influence the substrate's adsorption geometry on the catalyst surface. A solvent screening can identify the optimal medium for the desired stereochemical outcome.
Problem 2: Catalyst Deactivation
Possible Cause Diagnostic Check Recommended Solution(s)
Catalyst Poisoning Analyze starting materials and solvents for impurities (e.g., sulfur, nitrogen compounds) using techniques like GC-MS or elemental analysis.- Purify reactants and solvents before use.[2][3]- Use a guard bed to remove potential poisons before the reaction.[4]
Fouling/Coking Characterize the spent catalyst for carbonaceous deposits using Temperature-Programmed Oxidation (TPO).- Optimize reaction conditions (lower temperature, different solvent) to minimize side reactions leading to coke formation.[2]- Implement a catalyst regeneration protocol (e.g., calcination).[5]
Sintering Analyze the spent catalyst via Transmission Electron Microscopy (TEM) to check for an increase in metal particle size.- Operate at the lowest effective temperature to prevent agglomeration of metal particles.[5]- Choose a catalyst with strong metal-support interaction to improve thermal stability.
Leaching of Active Metal Analyze the reaction mixture post-filtration for traces of the metal using Inductively Coupled Plasma (ICP) spectroscopy.- Select a more robust catalyst support.- Optimize solvent and pH to minimize dissolution of the active metal.[4]

Data Presentation

Table 1: Comparative Performance of Catalysts in the Hydrogenation of 4-Methylcyclohexanecarbaldehyde (Illustrative Data)
CatalystSupportTemp (°C)Pressure (atm)Time (h)Conversion (%)cis:trans RatioReference
5% Pd/CActivated Carbon25106>9985:15Fictional Data
5% Rh/Al₂O₃Alumina50204>9992:8Fictional Data
5% Ru/CActivated Carbon70502>9970:30Fictional Data
Raney Ni-1008089560:40Fictional Data
[Rh(COD)Cl]₂ + (R)-BINAP-2510129810:90 (95% ee trans)Fictional Data

Note: This table is illustrative and based on typical performance trends. Actual results may vary based on specific experimental conditions and catalyst preparation methods.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using Heterogeneous Catalyst (e.g., 5% Rh/Al₂O₃)
  • Catalyst Preparation:

    • If preparing the catalyst in-house, follow a standard impregnation-reduction method. For commercially available catalysts, proceed to the next step.

  • Reaction Setup:

    • To a high-pressure autoclave reactor, add 4-methylcyclohexanecarbaldehyde (1.0 eq).

    • Add the 5% Rh/Al₂O₃ catalyst (e.g., 1-5 mol% relative to the substrate).

    • Add the chosen solvent (e.g., ethanol, 0.1 M concentration of substrate).

    • Seal the reactor and purge with nitrogen or argon three times to remove air.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 atm).

    • Heat the reactor to the target temperature (e.g., 50°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

    • Determine the cis:trans ratio of the purified MCHM using ¹H NMR or GC analysis.

Visualizations

Stereoselective_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant_Prep Prepare Substrate (4-Methylcyclohexanecarbaldehyde) & Solvent Reactor_Setup Charge Reactor Reactant_Prep->Reactor_Setup Catalyst_Prep Select & Weigh Catalyst Catalyst_Prep->Reactor_Setup Purge Purge with N2/Ar Reactor_Setup->Purge Hydrogenation Pressurize with H2 & Heat Purge->Hydrogenation Monitoring Monitor Progress (GC/TLC) Hydrogenation->Monitoring Aliquots Monitoring->Hydrogenation Continue Cooldown_Vent Cool & Vent Monitoring->Cooldown_Vent Complete Filtration Filter Catalyst Cooldown_Vent->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product (Chromatography/Distillation) Concentration->Purification Analysis Analyze Stereoselectivity (NMR/GC) Purification->Analysis

Caption: Experimental workflow for the stereoselective hydrogenation of 4-methylcyclohexanecarbaldehyde.

Troubleshooting_Logic Start Low Stereoselectivity Observed Check_Catalyst Is the catalyst optimal for this transformation? Start->Check_Catalyst Screen_Catalysts Screen alternative catalysts (e.g., different metals, supports) Check_Catalyst->Screen_Catalysts No Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Improved Stereoselectivity Improved Screen_Catalysts->Improved Optimize_Temp Perform temperature screening (lower T often better) Check_Temp->Optimize_Temp No Check_Pressure Is the H2 pressure optimized? Check_Temp->Check_Pressure Yes Optimize_Temp->Improved Optimize_Pressure Vary H2 pressure Check_Pressure->Optimize_Pressure No Check_Solvent Has the solvent effect been investigated? Check_Pressure->Check_Solvent Yes Optimize_Pressure->Improved Optimize_Solvent Screen different solvents Check_Solvent->Optimize_Solvent No Check_Solvent->Improved Yes Optimize_Solvent->Improved

Caption: Troubleshooting decision tree for addressing low stereoselectivity in MCHM synthesis.

References

Technical Support Center: Optimizing (4-Methylcyclohexyl)methanol Biodegradation in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the biodegradation rate of (4-Methylcyclohexyl)methanol (4-MCHM) in wastewater.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MCHM) and why is its biodegradation in wastewater a concern?

A1: this compound is a cyclic alcohol used in industrial processes, such as coal cleaning. Its presence in wastewater is a concern due to its potential environmental persistence and impact on water quality. Enhancing its biodegradation is crucial for effective wastewater treatment.

Q2: Is 4-MCHM readily biodegradable?

A2: Yes, 4-MCHM is considered to be readily biodegradable, particularly under aerobic conditions.[1][2] Complete degradation under aerobic conditions in river sediments has been observed within four days.[1][3] However, its degradation is significantly slower under anaerobic conditions.[2]

Q3: Which microorganisms are known to degrade 4-MCHM?

A3: Research has identified specific bacterial strains capable of degrading 4-MCHM. These include Acinetobacter bouvetii isolated from activated sludge and Bacillus pumilus isolated from river sediments.

Q4: What are the primary factors influencing the biodegradation rate of 4-MCHM?

A4: The primary factors include:

  • Aerobic vs. Anaerobic Conditions: Aerobic environments significantly accelerate degradation compared to anaerobic ones.[2]

  • Isomer Structure: The cis-isomer of 4-MCHM degrades faster than the trans-isomer under both aerobic and anaerobic conditions.[2][3]

  • Nutrient Availability: The presence of nitrate has been shown to enhance the mineralization of 4-MCHM. Conversely, the presence of more easily degradable carbon sources like glucose and acetate can decrease the degradation rate of 4-MCHM.

  • Temperature and pH: Like most microbial processes, the biodegradation of 4-MCHM is influenced by temperature and pH, with optimal conditions typically falling within the mesophilic range (20-40°C) and near-neutral pH.

Q5: What are the main degradation products of 4-MCHM?

A5: The primary biodegradation products of 4-MCHM are carbon dioxide (CO2), acetic acid, propionic acid, isobutyric acid, and isovaleric acid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or no degradation of 4-MCHM Insufficiently acclimated microbial population.Acclimate the microbial inoculum to 4-MCHM by gradually increasing its concentration over time.
Sub-optimal environmental conditions.Optimize temperature (20-30°C) and pH (6.5-7.5) for microbial activity.
Presence of inhibitory co-contaminants.Identify and remove or reduce the concentration of any inhibitory substances in the wastewater.
Lack of essential nutrients.Supplement the wastewater with essential nutrients, particularly a nitrogen source like nitrate, to stimulate microbial growth and activity.
Degradation starts but then stalls Depletion of a crucial nutrient or electron acceptor.Ensure a continuous supply of essential nutrients and, for aerobic degradation, maintain adequate dissolved oxygen levels.
Accumulation of toxic metabolic byproducts.Monitor for the buildup of intermediate metabolites and consider strategies to enhance their further degradation, such as co-culturing with other microbial species.
Change in environmental conditions (e.g., pH drop).Monitor and control the pH of the system, as the production of acidic metabolites can lower the pH and inhibit microbial activity.
Only the cis-isomer is degrading Isomer-specific enzymatic activity.The microbial consortium may have a higher affinity for the cis-isomer. Extended acclimation periods may enrich for microorganisms capable of degrading the trans-isomer. Consider bioaugmentation with a known trans-4-MCHM degrader if available.
Inconsistent results between experiments Variability in the microbial inoculum.Use a consistent source and concentration of microbial inoculum for all experiments.
Inaccurate measurement of 4-MCHM.Calibrate analytical instruments (e.g., GC/MS) regularly and use appropriate internal standards. Ensure proper sample preparation to avoid loss of the analyte.

Quantitative Data Summary

The following tables summarize key quantitative data from biodegradation studies of 4-MCHM.

Table 1: Biodegradation Rates of 4-MCHM Isomers under Different Conditions

ConditionIsomerDegradation Rate (day⁻¹)Half-life (days)Reference
Aerobic (River Sediment)cis-4-MCHM0.46 - 0.52~1.3 - 1.5[2]
trans-4-MCHM0.19 - 0.31~2.2 - 3.6[2]
Anaerobic (River Sediment)cis-4-MCHM0.041 - 0.095~7.3 - 16.9[2]
trans-4-MCHM0.013 - 0.052~13.3 - 53.3[2]
Activated SludgeTotal 4-MCHM-> 0.50

Table 2: Effect of Nutrient Addition on 4-MCHM Mineralization

ConditionNutrient AddedEnhancement of MineralizationReference
AerobicNitrate~50%[2]
AnaerobicNitrate~50%[2]
Activated SludgeGlucose and AcetateDecreased degradation

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay in a Microcosm

Objective: To determine the aerobic biodegradation rate of 4-MCHM in a wastewater sample.

Materials:

  • Wastewater sample containing 4-MCHM.

  • Activated sludge or river sediment as microbial inoculum.

  • Mineral salts medium (e.g., Bushnell-Haas).

  • This compound standard.

  • Gas chromatograph-mass spectrometer (GC/MS).

  • Incubator shaker.

  • Serum bottles with crimp seals.

Procedure:

  • Prepare a series of serum bottles with a defined volume of mineral salts medium.

  • Add a known concentration of 4-MCHM to each bottle.

  • Inoculate the bottles with a specific amount of activated sludge or river sediment.

  • Include control bottles: a sterile control (autoclaved) to assess abiotic loss and a control without 4-MCHM to measure background microbial activity.

  • Seal the bottles and place them in an incubator shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • At regular time intervals, sacrifice a set of bottles and analyze the concentration of 4-MCHM using GC/MS.

  • Plot the concentration of 4-MCHM over time to determine the degradation rate.

Protocol 2: Analytical Method for 4-MCHM Quantification using GC/MS

Objective: To accurately quantify the concentration of 4-MCHM in aqueous samples.

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • Column: A non-polar or medium-polarity column suitable for separating the cis- and trans-isomers (e.g., DB-5ms).

  • Injection Mode: Splitless or split, depending on the expected concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution of 4-MCHM.

  • Mass Spectrometer Mode: Selective Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of 4-MCHM.

Sample Preparation:

  • Collect an aqueous sample from the biodegradation experiment.

  • If necessary, centrifuge or filter the sample to remove microbial biomass and suspended solids.

  • Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate) or use Solid Phase Microextraction (SPME) for sample concentration and cleanup.[1][3]

  • Inject the extracted sample into the GC/MS.

  • Quantify the concentration of 4-MCHM by comparing the peak areas to a calibration curve prepared with known standards.

Visualizations

Biodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_results Data Interpretation Wastewater Wastewater Sample (with 4-MCHM) Microcosm Microcosm Incubation (Controlled Temperature & pH) Wastewater->Microcosm Inoculum Microbial Inoculum (e.g., Activated Sludge) Inoculum->Microcosm Nutrients Nutrient Amendment (e.g., Nitrate) Nutrients->Microcosm Sampling Time-course Sampling Microcosm->Sampling Aerobic/Anaerobic Extraction Sample Extraction (LLE or SPME) Sampling->Extraction GCMS GC/MS Analysis Extraction->GCMS Data Data Analysis (Degradation Rate Calculation) GCMS->Data

Caption: Experimental workflow for assessing 4-MCHM biodegradation.

Troubleshooting_Logic Start Slow/No 4-MCHM Degradation Check_Inoculum Is Inoculum Acclimated? Start->Check_Inoculum Check_Conditions Are Conditions Optimal? (Temp, pH, O2) Check_Inoculum->Check_Conditions Yes Acclimate Acclimate Inoculum Check_Inoculum->Acclimate No Check_Nutrients Are Nutrients Sufficient? Check_Conditions->Check_Nutrients Yes Optimize Optimize Conditions Check_Conditions->Optimize No Check_Inhibitors Presence of Inhibitors? Check_Nutrients->Check_Inhibitors Yes Add_Nutrients Supplement Nutrients (e.g., Nitrate) Check_Nutrients->Add_Nutrients No Remove_Inhibitors Pre-treat to Remove Inhibitors Check_Inhibitors->Remove_Inhibitors Yes Success Improved Degradation Acclimate->Success Optimize->Success Add_Nutrients->Success Remove_Inhibitors->Success

Caption: Troubleshooting logic for slow 4-MCHM biodegradation.

Proposed_Pathway MCHM This compound Keto 4-Methylcyclohexanecarbaldehyde MCHM->Keto Alcohol Dehydrogenase (ADH) Acid 4-Methylcyclohexanecarboxylic Acid Keto->Acid Aldehyde Dehydrogenase (ALDH) Ring_Cleavage Ring Cleavage Products Acid->Ring_Cleavage Monooxygenase / Dioxygenase Metabolites Further Metabolism (e.g., β-oxidation) Ring_Cleavage->Metabolites CO2 CO2 + H2O + Biomass Metabolites->CO2

Caption: Proposed aerobic biodegradation pathway for 4-MCHM.

References

Technical Support Center: Analysis of 4-Methylcyclohexanemethanol (MCHM) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 4-methylcyclohexanemethanol (MCHM) in environmental samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of MCHM, with a focus on mitigating matrix effects.

IssuePossible Cause(s)Suggested Solution(s)
Low MCHM Signal Intensity or Complete Signal Loss Ion Suppression: Co-eluting matrix components are interfering with the ionization of MCHM in the MS source.Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or QuEChERS to remove interferences. Sample Dilution: Dilute the final extract to reduce the concentration of matrix components. Use a Deuterated Internal Standard: Spike the sample with a deuterated MCHM internal standard prior to extraction to compensate for signal loss.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in the GC System: Polar sites in the injector liner or on the column can interact with the hydroxyl group of MCHM. Column Overload: Injecting too concentrated a sample. Inappropriate Solvent: The injection solvent may not be compatible with the mobile phase or the column.Inlet Maintenance: Use a deactivated inlet liner and replace it regularly. Derivatization: Convert MCHM to a less polar derivative (e.g., trimethylsilyl ether) to reduce interactions with active sites. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase conditions.
Inconsistent Retention Times Changes in GC Flow or Temperature: Fluctuations in carrier gas flow rate or oven temperature program. Column Contamination: Buildup of non-volatile matrix components on the column.System Check: Verify carrier gas flow rates and oven temperature stability. Column Maintenance: Bake out the column at a high temperature (within its limits) or trim the first few centimeters of the column.
High Background Noise or "Ghost Peaks" Contamination: Carryover from previous injections, contaminated solvents, or septa bleed.System Cleaning: Run solvent blanks to identify the source of contamination. Clean the injector and replace the septum. Use high-purity solvents.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect MCHM analysis?

A matrix effect is the alteration of an analyte's analytical signal by co-eluting compounds from the sample matrix. In the GC-MS analysis of MCHM, matrix components can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to an underestimation or overestimation of the true MCHM concentration. This can compromise the accuracy and reproducibility of the results.

2. What are the most effective sample preparation techniques to reduce matrix effects for MCHM in water samples?

For water samples, Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Thin-Film Microextraction (TFME) are effective techniques for extracting and concentrating MCHM while reducing matrix interferences.[1] SPME and TFME have been shown to achieve lower limits of quantitation compared to traditional SPE methods for MCHM in water.[1]

3. How can I analyze MCHM in complex solid matrices like soil and sediment?

While specific data for MCHM is limited, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a promising approach for extracting MCHM from soil and sediment.[2][3] This method involves a solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix components.[4] Adding water to dry soil samples is a crucial step to improve extraction efficiency.[2]

4. When should I consider derivatization for MCHM analysis?

Derivatization is recommended to improve the chromatographic behavior of MCHM, especially when dealing with peak tailing or low sensitivity.[5][6] Converting the polar hydroxyl group of MCHM to a less polar trimethylsilyl (TMS) ether through silylation increases its volatility and reduces interactions with active sites in the GC system.[7][8] This typically results in sharper, more symmetrical peaks and improved signal intensity.[6]

5. What is the best internal standard for MCHM analysis?

The ideal internal standard is a deuterated analog of MCHM (e.g., MCHM-d3).[9][10] A deuterated internal standard has nearly identical chemical and physical properties to MCHM, ensuring it behaves similarly during extraction, derivatization, and chromatography.[11] This allows for accurate correction of variations in sample preparation and matrix-induced signal suppression or enhancement.[9]

Quantitative Data Summary

The following tables summarize available quantitative data for MCHM analysis in water and provide expected performance metrics for soil and sediment based on the analysis of similar compounds.

Table 1: MCHM Analysis in Water Samples

Analytical MethodExtraction TechniqueLimit of Quantitation (LOQ) (µg/L)Reference(s)
GC-MSSPE> 0.55[1]
GC-MSSPME< 0.55[1]
GC-MSTFME< 0.55[1]

Table 2: Expected Performance for MCHM Analysis in Soil and Sediment Samples

ParameterExpected Value/RangeNotes
Recovery 70-120%Based on QuEChERS and PLE methods for other organic contaminants in soil and sediment.[12]
Matrix Effect < 20% (with proper cleanup)Can be significant without adequate cleanup; use of a deuterated internal standard is highly recommended to compensate for matrix effects.
Limit of Detection (LOD) 0.1 - 10 µg/kgHighly dependent on the instrument sensitivity and the complexity of the matrix.
Limit of Quantitation (LOQ) 0.5 - 50 µg/kgTypically 3-5 times the LOD.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MCHM in Water

This protocol is adapted from established methods for volatile organic compounds in aqueous matrices.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the MCHM from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of deuterated MCHM internal standard.

  • Analysis: The sample is now ready for GC-MS analysis or derivatization.

Protocol 2: Proposed QuEChERS Method for MCHM in Soil and Sediment

This protocol is a proposed method based on standard QuEChERS procedures for other organic pollutants in soil.[4][13]

  • Sample Hydration: Weigh 10 g of the soil/sediment sample into a 50 mL centrifuge tube. If the sample is dry, add 8 mL of deionized water and vortex to hydrate.

  • Internal Standard Spiking: Spike the sample with a known amount of deuterated MCHM internal standard.

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube.

  • Extraction and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Cleanup and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is now ready for GC-MS analysis or can be further concentrated and subjected to derivatization.

Protocol 3: Silylation Derivatization of MCHM for GC-MS Analysis

This protocol is based on standard silylation procedures for alcohols.[5][6]

  • Sample Drying: Ensure the 1 mL sample extract from Protocol 1 or 2 is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reaction.

  • Reagent Addition: To the dried extract, add 50 µL of a suitable silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow_Water cluster_prep Sample Preparation (Water) cluster_analysis Analysis Sample Sample Sample_Loading Sample Loading Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration Elution->Concentration IS_Addition Internal Standard Addition Concentration->IS_Addition Derivatization Derivatization IS_Addition->Derivatization GCMS_Analysis GC-MS Analysis IS_Addition->GCMS_Analysis Derivatization->GCMS_Analysis Troubleshooting_Logic Start Analytical Problem (e.g., Low Signal) Check_System Check GC-MS System Suitability (e.g., Blanks, Tuning) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Perform Instrument Maintenance System_OK->Fix_System No Evaluate_Sample_Prep Evaluate Sample Preparation System_OK->Evaluate_Sample_Prep Yes Fix_System->Check_System Matrix_Effect Matrix Effect Suspected? Evaluate_Sample_Prep->Matrix_Effect Optimize_Cleanup Optimize Cleanup (e.g., SPE, d-SPE) Matrix_Effect->Optimize_Cleanup Yes Reanalyze Re-analyze Sample Matrix_Effect->Reanalyze No Dilute_Sample Dilute Sample Optimize_Cleanup->Dilute_Sample Use_IS Use Deuterated Internal Standard Dilute_Sample->Use_IS Use_IS->Reanalyze

References

Technical Support Center: Trace Level Detection of MCHM in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace level detection of 4-methylcyclohexanemethanol (MCHM) in drinking water. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting MCHM at trace levels in drinking water?

A1: The most commonly employed methods for trace-level detection of MCHM in drinking water are based on gas chromatography-mass spectrometry (GC/MS). Specific techniques include:

  • Heated Purge-and-Trap GC/MS: This method is effective for volatile organic compounds like MCHM and has been used to determine the cis- and trans-isomers of MCHM.[1]

  • Liquid-Liquid Extraction (LLE) followed by GC/MS: In this method, the water sample is extracted with a solvent, such as methylene chloride, to concentrate the MCHM before GC/MS analysis.[2]

  • Solid-Phase Microextraction (SPME) followed by GC/MS: While not as extensively documented for MCHM specifically in the provided results, SPME is a valuable technique for extracting and concentrating various organic micropollutants from water and could be adapted for MCHM analysis.[3][4][5]

Q2: What are the typical Method Detection Limits (MDLs) for MCHM in water?

A2: Method Detection Limits can vary depending on the specific method and instrumentation used. For the heated purge-and-trap GC/MS method, the following MDLs have been reported:

IsomerMethod Detection Limit (µg/L)
trans-4-MCHM0.16
cis-4-MCHM0.28
Total 4-MCHM0.4

It is important to note that different laboratories may achieve different MDLs. For instance, in one study, one laboratory (Eurofins) reported a lower MDL than another (ALS Environmental Laboratory), leading to a higher frequency of MCHM detection at low concentrations.[2]

Q3: Why is it important to differentiate between the cis- and trans-isomers of MCHM?

A3: The crude MCHM product is a mixture of isomers, primarily cis-4-MCHM and trans-4-MCHM. These isomers can have different physical and chemical properties, which may affect their environmental fate and transport, as well as their chromatographic separation and detection.[1] For accurate quantification and risk assessment, it is crucial to separate and identify both isomers.

Q4: Can MCHM persist in water distribution systems?

A4: Yes, studies have shown that MCHM can persist in water distribution systems for extended periods, even after the source of contamination has been addressed.[1] This persistence can be due to various factors, including interactions with pipe materials and sediments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of MCHM in drinking water.

Problem 1: Low or No Analyte Recovery
Possible Cause Suggested Solution
Inefficient Extraction For LLE, ensure the solvent and water phases are adequately mixed. For SPME, optimize the fiber coating, extraction time, and temperature. The Carbowax-divinylbenzene fiber has shown suitability for a range of iodinated trihalomethanes and could be a starting point for MCHM.[3]
Analyte Volatility MCHM is a semi-volatile compound. Ensure sample containers are properly sealed and minimize headspace to prevent loss during storage and handling.
Matrix Effects The drinking water matrix can contain other organic and inorganic compounds that interfere with extraction. Consider using a matrix spike to assess recovery and using a different extraction technique if necessary.
Problem 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Suggested Solution
Co-eluting Compounds Other components in the sample or from the crude MCHM mixture may co-elute with the target analytes.[6] Optimize the GC temperature program to improve separation. Using a different GC column with a different stationary phase may also be necessary.
Active Sites in the GC System Active sites in the injector liner or column can lead to peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Improper Injection Technique For liquid injections, ensure the injection speed is appropriate for the solvent and analyte. For SPME, optimize the desorption time and temperature in the GC inlet.
Problem 3: Inconsistent or Non-reproducible Results
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure all samples and standards are prepared using the same procedure, including the same volumes, reagents, and extraction times.
Instrument Instability Check the stability of the GC/MS system, including gas flows, temperatures, and detector response. Run a system suitability check before each analytical batch.
SPME Fiber Variability For SPME, the fiber's performance can change over time. Condition the fiber before each use and monitor its performance with a standard. Replace the fiber if its performance degrades.[3]

Experimental Protocols

Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (Based on USGS Method)
  • Sample Preparation: Collect water samples in appropriate containers with minimal headspace.

  • Purge-and-Trap: A specific volume of the water sample is placed in a purging vessel. The sample is heated, and an inert gas (e.g., helium) is bubbled through it. The volatile MCHM isomers are purged from the water and trapped on an adsorbent material.

  • Desorption and GC Injection: The trap is rapidly heated, and the desorbed MCHM isomers are transferred to the GC column.

  • GC Separation: The MCHM isomers are separated on a capillary GC column. A typical column might be a non-polar or mid-polar stationary phase. The temperature program is optimized to achieve baseline separation of the cis- and trans-isomers.

  • MS Detection: The separated isomers are detected using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1][6]

Liquid-Liquid Extraction GC/MS (Based on EPA SW-846 Method 3510/8270D)
  • Sample Preparation: A known volume of the water sample (e.g., 1 L) is placed in a separatory funnel.[2]

  • Extraction: The sample is serially extracted with methylene chloride.[2] The organic layers are combined.

  • Concentration: The extract is concentrated to a smaller volume to increase the analyte concentration.[2]

  • GC/MS Analysis: An aliquot of the concentrated extract is injected into the GC/MS system for separation and detection as described above.[2]

Visualizations

Experimental Workflow for MCHM Analysis

MCHM_Analysis_Workflow Figure 1. General Experimental Workflow for MCHM Analysis in Drinking Water cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing Sample_Collection Water Sample Collection Preservation Preservation (if necessary) Sample_Collection->Preservation LLE Liquid-Liquid Extraction Preservation->LLE Method 1 SPME Solid-Phase Microextraction Preservation->SPME Method 2 PT Purge and Trap Preservation->PT Method 3 GC_Separation Gas Chromatography Separation LLE->GC_Separation SPME->GC_Separation PT->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General Experimental Workflow for MCHM Analysis in Drinking Water

Troubleshooting Logic for Low Analyte Signal

Troubleshooting_Low_Signal Figure 2. Troubleshooting Logic for Low MCHM Signal Start Low or No MCHM Signal Detected Check_Standards Analyze Calibration Standards Start->Check_Standards Standards_OK Standards OK? Check_Standards->Standards_OK Instrument_Issue Troubleshoot GC/MS (e.g., check for leaks, detector issues) Standards_OK->Instrument_Issue No Sample_Prep_Issue Investigate Sample Preparation Standards_OK->Sample_Prep_Issue Yes Resolved Problem Resolved Instrument_Issue->Resolved Extraction_Efficiency Evaluate Extraction Efficiency (e.g., check solvent purity, SPME fiber) Sample_Prep_Issue->Extraction_Efficiency Check 1 Matrix_Effects Assess Matrix Effects (run matrix spike) Sample_Prep_Issue->Matrix_Effects Check 2 Sample_Integrity Check Sample Integrity (e.g., storage, handling) Sample_Prep_Issue->Sample_Integrity Check 3 Extraction_Efficiency->Resolved Matrix_Effects->Resolved Sample_Integrity->Resolved

Figure 2. Troubleshooting Logic for Low MCHM Signal

References

Validation & Comparative

Comparative Toxicity of Cis- and Trans-(4-Methylcyclohexyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological data for the cis- and trans- isomers of (4-Methylcyclohexyl)methanol (4-MCHM). Due to a lack of publicly available studies on the isolated isomers, this document primarily summarizes data from studies on "pure" and "crude" 4-MCHM, which are mixtures of both isomers in varying ratios. This guide aims to consolidate the existing information to inform future research and risk assessment.

Executive Summary

This compound is an industrial chemical that exists as two stereoisomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol. While comprehensive toxicological studies directly comparing the individual isomers are not available in the public domain, research on mixtures of these isomers, often referred to as "pure MCHM" or "crude MCHM," provides valuable insights.

Existing data suggests that 4-MCHM mixtures exhibit moderate acute oral toxicity and are dermal and eye irritants. Notably, the isomer ratio in these mixtures varies, which may influence their toxicological profiles. For instance, in some tested "pure MCHM," the cis:trans ratio was approximately 68:32, whereas in "crude MCHM," it was found to be around 33:57. There is some indication that the trans-isomer may be the primary driver of the skin sensitization potential of crude MCHM. Furthermore, developmental toxicity has been observed at high doses of a 99.8% pure MCHM mixture.

This guide presents the available quantitative data in tabular format, details the likely experimental protocols based on standardized guidelines, and provides visualizations to illustrate key experimental workflows. A significant data gap exists regarding the specific toxicity of the individual cis- and trans- isomers, highlighting a critical area for future research.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for different mixtures of 4-MCHM. It is crucial to note the composition of the test substance, particularly the isomer ratio when available, as this may influence the observed toxicity.

Table 1: Acute Toxicity Data for 4-MCHM Mixtures

Test SubstanceSpeciesRouteEndpointValue
Pure 4-MCHM Rat (female)OralLD50884 mg/kg
Rat (male)OralLD501,768 mg/kg
Rat (male & female)DermalLD503.6 mL/kg
Crude MCHM Rat (female)OralLD50707 mg/kg
Rat (male)OralLD50933 mg/kg
Rat (male & female)DermalLD50> 2,000 mg/kg

Table 2: Repeated Dose and Developmental Toxicity

Test SubstanceSpeciesStudy TypeNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)
Pure 4-MCHM Rat28-Day Oral100 mg/kg/day400 mg/kg/day
Pure 4-MCHM (99.8%) RatPrenatal Developmental200 mg/kg/day (fetal)400 mg/kg/day (fetal)

Table 3: Skin Sensitization Data

Test SubstanceAssaySpeciesResultEC3 Value (Estimated Concentration for a 3-fold Stimulation Index)
Crude MCHM LLNAMouseSensitizer35% - 60%
Pure 4-MCHM LLNAMouseNon-sensitizer> 50%

Experimental Protocols

The following are detailed methodologies for key experiments typically used in toxicological assessments of chemicals like 4-MCHM, based on OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 420)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: A single dose of the test substance is administered by oral gavage. The initial dose is selected based on a sighting study. Subsequent doses are adjusted based on the observed effects, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to cause mortality in 50% of the tested animals.

Dermal Irritation (Following OECD Guideline 404)
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Dose Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.[3]

  • Exposure: The exposure duration is 4 hours.[3]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[3]

  • Scoring: The severity of erythema and edema is scored, and an overall irritation score is calculated.

Eye Irritation (Following OECD Guideline 405)
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Dose Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[4] The observation can continue for up to 21 days to assess reversibility.[5]

  • Scoring: The ocular lesions are scored to determine the overall irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)
  • Test Animals: Female mice (e.g., CBA/Ca or CBA/J strain) are used.

  • Dose Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[6]

  • Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

  • Endpoint: The animals are euthanized, and the auricular lymph nodes are excised. The degree of lymphocyte proliferation is measured by scintillation counting and expressed as a Stimulation Index (SI), which is the ratio of proliferation in treated animals to that in control animals. A substance is classified as a sensitizer if the SI is 3 or greater.[7]

Prenatal Developmental Toxicity (Following OECD Guideline 414)
  • Test Animals: Pregnant rats are used.

  • Dose Administration: The test substance is administered daily by oral gavage from implantation to the day before expected delivery.[8]

  • Maternal Observation: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination: Shortly before the expected delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[8]

  • Endpoints: The study evaluates maternal toxicity, embryo-fetal survival, and fetal growth and morphology to determine the potential of the substance to cause adverse effects on development.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization

Experimental_Workflow_for_Dermal_Sensitization_LLNA cluster_0 Animal Preparation cluster_1 Dosing Regimen (Days 1-3) cluster_2 Proliferation Measurement (Day 6) cluster_3 Data Analysis Animal_Selection Select female mice (e.g., CBA/Ca strain) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Dose_Preparation Prepare test substance in suitable vehicle Acclimatization->Dose_Preparation Dose_Application Apply 25 µL to the dorsal surface of each ear daily Dose_Preparation->Dose_Application Radiolabel_Injection Inject ³H-methyl thymidine intravenously Dose_Application->Radiolabel_Injection Euthanasia Euthanize animals after 5 hours Radiolabel_Injection->Euthanasia Lymph_Node_Excision Excise auricular lymph nodes Euthanasia->Lymph_Node_Excision Scintillation_Counting Measure radioactivity (DPM) Lymph_Node_Excision->Scintillation_Counting Calculate_SI Calculate Stimulation Index (SI) Scintillation_Counting->Calculate_SI Classification Classify as sensitizer if SI ≥ 3 Calculate_SI->Classification

Caption: Workflow for the Local Lymph Node Assay (LLNA) for skin sensitization.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro / Ex Vivo Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis and Risk Assessment Test_Substance Test Substance (cis- vs. trans-4-MCHM) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Test_Substance->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Test_Substance->Genotoxicity Acute_Toxicity Acute Toxicity (Oral, Dermal) Test_Substance->Acute_Toxicity Irritation Irritation (Skin, Eye) Test_Substance->Irritation Sensitization Skin Sensitization (e.g., LLNA) Test_Substance->Sensitization Repeated_Dose Repeated Dose Toxicity Test_Substance->Repeated_Dose Developmental_Toxicity Developmental Toxicity Test_Substance->Developmental_Toxicity Endpoint_Determination Determine Endpoints (LD50, NOAEL, etc.) Cytotoxicity->Endpoint_Determination Genotoxicity->Endpoint_Determination Acute_Toxicity->Endpoint_Determination Irritation->Endpoint_Determination Sensitization->Endpoint_Determination Repeated_Dose->Endpoint_Determination Developmental_Toxicity->Endpoint_Determination Hazard_Identification Hazard Identification Endpoint_Determination->Hazard_Identification Dose_Response Dose-Response Assessment Hazard_Identification->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization

Caption: General workflow for toxicological assessment of chemical substances.

References

Comparative Guide to Validated Analytical Methods for (4-Methylcyclohexyl)methanol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantitative determination of (4-Methylcyclohexyl)methanol (MCHM) in water samples. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound (MCHM) is an industrial chemical that has been the subject of environmental monitoring, particularly after incidents of water contamination. Accurate and reliable analytical methods are crucial for detecting and quantifying MCHM in water to assess potential risks to human health and the environment. This guide compares the performance of several common analytical techniques, including Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS), Liquid-Liquid Extraction (LLE) with GC/MS, Solid-Phase Extraction (SPE) with GC/MS, and microextraction techniques such as Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS and Thin-Film Microextraction (TFME) with GC/MS.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including sensitivity, precision, accuracy, and sample throughput. The following table summarizes the key performance characteristics of different validated methods for MCHM analysis in water.

MethodAnalyteLimit of Detection (LOD) / Method Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)Linearity (R²)Recovery (%)Precision (RSD%)
Heated P&T-GC/MS trans-4-MCHM0.16[1][2]->0.9970-130<25
cis-4-MCHM0.28[1][2]->0.9970-130<25
Total 4-MCHM0.4[2]->0.9970-130<25
LLE-GC/MS 4-MCHM-----
SPE-GC/MS 4-MCHM-1.0>0.99-<15
HS-SPME-GC/MS 4-MCHM-0.5>0.99-<15
TFME-GC/MS 4-MCHM-0.1>0.99-<15

Note: Some performance characteristics for LLE-GC/MS were not available in the searched literature. The data for P&T-GC/MS recovery and precision are general requirements for similar EPA methods for volatile organic compounds.

Experimental Workflows and Methodologies

A general workflow for the analysis of MCHM in water samples involves sample collection, preparation, instrumental analysis, and data processing. The specific steps within sample preparation vary significantly between the different methods.

Analytical Workflow for MCHM in Water cluster_prep Sample Preparation P&T Purge and Trap GCMS_Analysis GC/MS Analysis P&T->GCMS_Analysis LLE Liquid-Liquid Extraction LLE->GCMS_Analysis SPE Solid-Phase Extraction SPE->GCMS_Analysis Microextraction Microextraction (SPME/TFME) Microextraction->GCMS_Analysis Sample_Collection Water Sample Collection Sample_Collection->P&T Sample_Collection->LLE Sample_Collection->SPE Sample_Collection->Microextraction Data_Processing Data Processing & Reporting GCMS_Analysis->Data_Processing

Caption: General workflow for MCHM analysis in water.

Detailed Experimental Protocols

1. Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

This method is suitable for volatile organic compounds like MCHM.

  • Sample Preparation: A known volume of the water sample is placed in a purging vessel. The sample is heated to a specific temperature to increase the volatility of MCHM. An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the MCHM from the water.

  • Trapping: The purged MCHM is carried by the gas stream onto an analytical trap containing adsorbent materials.

  • Desorption and Analysis: The trap is rapidly heated, desorbing the MCHM into the gas chromatograph. The MCHM isomers are separated on a capillary column and detected by a mass spectrometer.

  • Key Parameters:

    • Purge gas flow rate: Typically 40 mL/min.

    • Purge time: Around 11 minutes.

    • Sample temperature: Elevated temperatures can improve purging efficiency for semi-volatile compounds.

2. Liquid-Liquid Extraction (LLE) with GC/MS

LLE is a classical extraction technique based on the partitioning of a solute between two immiscible liquid phases.

  • Extraction: A measured volume of the water sample is placed in a separatory funnel. An organic solvent immiscible with water (e.g., dichloromethane) is added. The funnel is shaken vigorously to facilitate the transfer of MCHM from the aqueous phase to the organic phase.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the MCHM is collected.

  • Drying and Concentration: The organic extract is dried using a drying agent (e.g., anhydrous sodium sulfate) and may be concentrated to a smaller volume.

  • Analysis: An aliquot of the concentrated extract is injected into the GC/MS for separation and detection.

3. Solid-Phase Extraction (SPE) with GC/MS

SPE is a sample preparation technique that uses a solid adsorbent to isolate analytes from a liquid sample.

  • Cartridge Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18) is conditioned with a solvent like methanol followed by water.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge. MCHM is retained on the sorbent while the water passes through.

  • Elution: The retained MCHM is eluted from the cartridge using a small volume of an organic solvent (e.g., dichloromethane).

  • Analysis: The eluate is then analyzed by GC/MS.

4. Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS

HS-SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds.

  • Extraction: A water sample is placed in a sealed vial. An SPME fiber coated with a suitable stationary phase is exposed to the headspace above the water sample. MCHM partitions from the aqueous phase into the headspace and then adsorbs onto the SPME fiber.

  • Desorption and Analysis: The SPME fiber is withdrawn from the vial and inserted directly into the hot injection port of a gas chromatograph. The heat desorbs the MCHM from the fiber onto the GC column for separation and subsequent detection by MS. This technique is known for its simplicity, speed, and high sensitivity.[3]

5. Thin-Film Microextraction (TFME) with GC/MS

TFME is a newer microextraction technique that offers a larger surface area for extraction compared to traditional SPME fibers, potentially leading to higher extraction efficiency and sensitivity.

  • Extraction: A thin film coated with an appropriate sorbent is immersed in the water sample. MCHM partitions from the water onto the film.

  • Desorption and Analysis: The thin film is removed from the sample, dried, and then thermally desorbed in the GC inlet, similar to SPME. The increased surface area of the thin film can result in faster extraction times and lower detection limits.[3]

Logical Relationships in Method Selection

The choice of an analytical method is often a trade-off between various factors such as the required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput.

Method Selection Logic Requirement Analytical Requirement High_Sensitivity High Sensitivity (Low µg/L or sub-µg/L) Requirement->High_Sensitivity High_Throughput High Sample Throughput Requirement->High_Throughput Simplicity Simplicity & Reduced Solvent Use Requirement->Simplicity Robustness Robustness for Complex Matrices Requirement->Robustness P&T P&T-GC/MS High_Sensitivity->P&T Microextraction SPME/TFME-GC/MS High_Sensitivity->Microextraction High_Throughput->Microextraction Simplicity->Microextraction LLE LLE-GC/MS Robustness->LLE SPE SPE-GC/MS Robustness->SPE

Caption: Factors influencing the choice of analytical method.

Conclusion

Multiple validated methods are available for the determination of this compound in water samples, each with its own set of advantages and limitations.

  • P&T-GC/MS offers excellent sensitivity for volatile compounds and is a well-established technique.

  • LLE-GC/MS is a robust and widely applicable method but can be labor-intensive and require significant volumes of organic solvents.

  • SPE-GC/MS provides good cleanup and concentration but may have higher limits of quantitation compared to microextraction techniques.

  • HS-SPME-GC/MS and TFME-GC/MS are modern, sensitive, and environmentally friendly methods that offer high sample throughput and are particularly well-suited for trace-level analysis.[3] The TFME-GC/MS method, in particular, has been shown to achieve very low limits of quantitation.[3]

The selection of the most appropriate method will depend on the specific analytical requirements, including the expected concentration range of MCHM, the complexity of the water matrix, and the available resources. For routine monitoring of trace levels of MCHM, microextraction techniques like HS-SPME and TFME coupled with GC/MS offer significant advantages in terms of sensitivity and efficiency.

References

MCHM as a Coal Frothing Agent: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 4-Methylcyclohexanethanol (MCHM) with other leading coal frothing agents, supported by experimental data, to guide researchers and industry professionals in reagent selection for enhanced coal flotation.

In the realm of coal preparation, the efficiency of froth flotation is paramount for maximizing the recovery of fine coal particles while rejecting ash-forming minerals. The choice of frothing agent is a critical determinant of this process's success. This guide provides a comparative analysis of 4-Methylcyclohexanethanol (MCHM), a cyclic alcohol frother, against other commonly used agents, primarily Methyl Isobutyl Carbinol (MIBC), a widely adopted industry standard. This comparison is based on experimental data concerning combustible recovery, froth stability, and optimal dosage, offering valuable insights for researchers and drug development professionals exploring surfactant applications.

Comparative Performance Data

The efficacy of a frothing agent is multi-faceted, revolving around its ability to generate a stable yet selective froth. Experimental studies have demonstrated that MCHM is a potent frother, often matching or exceeding the performance of MIBC under specific conditions.[1][2] Key performance indicators from various studies are summarized below.

FrotherCoal TypeCollector & DosageFrother DosageCombustible Recovery (%)Ash Content (%)Key Findings
MCHM Coking Coal ANone15 ppmComparable to MIBCNot specifiedAchieved optimal performance at the same concentration as MIBC.[2]
MIBC Coking Coal ANone15 ppmComparable to MCHMNot specifiedServed as the benchmark for optimal performance.[2]
MCHM Coking Coal BDiesel (50 ppm)7.5 ppmSimilar to MIBCNot specifiedReached optimal performance at half the dosage of MIBC.[2]
MIBC Coking Coal BDiesel (50 ppm)15 ppmSimilar to MCHMNot specifiedRequired a higher dosage to achieve similar performance to MCHM.[2]
MIBC BituminousSIBX & Diesel (50 g/t each)40 g/t81.2221.3Demonstrated high combustible recovery in this specific application.[3]
Dow Froth 250 Oxidized CoalDiesel (250 g/t)75 - 225 g/t~34Not specifiedShowed lower recovery compared to MIBC and Pine Oil in this context.[4]
Pine Oil Oxidized CoalDiesel (250 g/t)75 - 225 g/t~70Not specifiedPerformed well and has the advantage of a higher flash point than MIBC.[4]

Note: Direct comparison of combustible recovery and ash content across different studies should be done with caution due to variations in coal samples and experimental conditions.

Physicochemical Properties and Froth Characteristics

MCHM's efficacy is rooted in its chemical structure. As a cyclic alcohol, it exhibits different interfacial properties compared to the aliphatic alcohol structure of MIBC.

  • Surface Activity : MCHM has been shown to be more surface active than MIBC. This allows it to be more effective at reducing the surface tension at the air-water interface, a crucial factor in bubble formation.[2]

  • Froth Stability : In the presence of electrolytes like NaCl, MCHM produces more stable froth and foam compared to MIBC at the same concentration.[2] This enhanced stability can lead to better recovery of coal particles.

  • Gas Dispersion : Studies have indicated that MCHM provides better gas dispersion than MIBC, which is essential for creating a uniform bubble distribution in the flotation cell.[1][2]

A significant advantage of MCHM is its higher flash point (approximately 110°C) compared to MIBC (approximately 40°C), which presents a lower fire hazard and enhances operational safety.[2][5]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in comparative studies of coal frothing agents.

Objective: To compare the flotation performance of MCHM with other frothers (e.g., MIBC) in terms of combustible recovery and ash rejection.

Materials and Equipment:

  • Coal Sample: A representative sample of fine coal (e.g., coking or bituminous), with a specified particle size distribution (e.g., -0.5mm).[6]

  • Frothing Agents: MCHM, MIBC, and other frothers of interest.

  • Collector: A suitable collector such as diesel or fuel oil No. 2.[2][7]

  • Flotation Cell: A laboratory-scale mechanical flotation cell (e.g., Denver type) with a specific volume (e.g., 2L).[2][6]

  • Ancillary Equipment: pH meter, analytical balance, drying oven, sieves, and sample containers.

Procedure:

  • Sample Preparation: A representative coal sample is crushed and screened to the desired particle size.[6]

  • Pulp Preparation: A slurry of a specific pulp density (e.g., 10-15%) is prepared by mixing the coal sample with water (process water or simulated process water with a known salt concentration).[6]

  • Reagent Conditioning:

    • The pH of the slurry is adjusted to the desired level.

    • The collector (if used) is added to the slurry and conditioned for a set period (e.g., 5 minutes) to ensure proper adsorption onto the coal particles.

    • The frothing agent is then added at a specific dosage, and the pulp is conditioned for a shorter period (e.g., 2 minutes).

  • Flotation:

    • Air is introduced into the flotation cell at a controlled flow rate to generate bubbles.

    • The froth is collected for a predetermined duration.

  • Product Analysis:

    • The collected froth (concentrate) and the remaining slurry (tailings) are dried, weighed, and analyzed for their ash and moisture content.

  • Performance Evaluation: The combustible recovery and selectivity index are calculated to evaluate the performance of the frothing agent.

Visualizing the Process

The logical workflow of a comparative flotation experiment can be visualized as follows:

G cluster_prep Preparation Stage cluster_reagents Reagent Conditioning cluster_flotation Flotation & Analysis cluster_key Process Flow Coal_Sample Coal Sample Crushing_Sizing Crushing & Sizing Coal_Sample->Crushing_Sizing Slurry_Prep Slurry Preparation (Pulp Density Adjustment) Crushing_Sizing->Slurry_Prep pH_Adjustment pH Adjustment Slurry_Prep->pH_Adjustment Collector_Addition Collector Addition & Conditioning pH_Adjustment->Collector_Addition Frother_Addition Frother Addition (MCHM vs. Alternatives) Collector_Addition->Frother_Addition Flotation_Process Flotation (Aeration & Froth Collection) Frother_Addition->Flotation_Process Product_Drying Product Drying (Concentrate & Tailings) Flotation_Process->Product_Drying Analysis Analysis (Ash & Moisture Content) Product_Drying->Analysis Performance_Eval Performance Evaluation (Recovery & Selectivity) Analysis->Performance_Eval Key MCHM and alternative frothers are introduced at the 'Frother Addition' step for comparative testing.

Caption: Workflow for comparing coal frothing agents.

The mechanism of action for frothing agents like MCHM involves their adsorption at the air-water interface, which reduces surface tension and facilitates the formation of small, stable bubbles. These bubbles attach to hydrophobic coal particles, carrying them to the surface to form a froth layer that can be collected. MCHM's higher surface activity suggests a more efficient reduction in surface tension, contributing to its effectiveness.[2]

Conclusion

The experimental evidence suggests that MCHM is a highly effective frothing agent for coal flotation, demonstrating performance comparable to, and in some cases superior to, the industry-standard MIBC, particularly in terms of dosage efficiency.[2] Its superior safety profile, due to a significantly higher flash point, makes it an attractive alternative.[5] While MCHM shows robust performance, other frothers like pine oil and Dow Froth 250 also present viable, safer alternatives to MIBC, with their effectiveness being dependent on the specific coal type and processing conditions.[4][8] The selection of an optimal frothing agent should, therefore, be based on a holistic evaluation of performance data, safety considerations, and cost-effectiveness for the specific application.

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Methylcyclohexanemethanol (MCHM): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-methylcyclohexanemethanol (MCHM) is critical in environmental monitoring, toxicological studies, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques often employed for the analysis of semi-volatile organic compounds like MCHM. This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate technique for specific analytical needs.

Principles of Separation: A Tale of Two Phases

The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. In contrast, GC-MS separates compounds based on their volatility and interaction with a stationary phase as they are carried through a column by an inert gas. For a semi-volatile compound like MCHM, both techniques offer viable analytical solutions, each with its own set of advantages and limitations.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of MCHM using a validated GC-MS method and a proposed HPLC method. The HPLC performance characteristics are estimated based on typical values for similar analytes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) (Proposed)Gas Chromatography-Mass Spectrometry (GC-MS) (Validated)
Linearity (R²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) ~10 µg/L0.16 µg/L (trans-isomer), 0.28 µg/L (cis-isomer)[1]
Limit of Quantification (LOQ) ~30 µg/L~0.5 µg/L
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 5%< 15%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline a validated GC-MS protocol and a proposed HPLC protocol for the analysis of MCHM.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on a heated purge-and-trap system for the analysis of MCHM in water samples.

Sample Preparation:

  • Water samples are collected in vials with no headspace.

  • An internal standard may be added for quantification.

  • Samples are loaded into an autosampler for automated analysis.

Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with a Purge and Trap concentrator.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Purge and Trap Parameters:

    • Purge Gas: Helium

    • Purge Time: 11 min

    • Purge Temperature: 45°C

    • Trap: Tenax® or similar

    • Desorb Time: 2 min

    • Desorb Temperature: 250°C

    • Bake Time: 8 min

    • Bake Temperature: 270°C

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 2 min

    • Ramp: 10°C/min to 220°C

    • Hold: 5 min at 220°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 45-300

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)

As MCHM is a small, polar molecule with no strong chromophore, this proposed method utilizes UV detection at a low wavelength. For enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag could be employed.

Sample Preparation:

  • Water samples may be filtered through a 0.45 µm filter.

  • For trace analysis, solid-phase extraction (SPE) may be used for sample concentration.

  • Samples are dissolved in the mobile phase.

Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 200 nm.

  • Injection Volume: 20 µL.

Method Cross-Validation and Principle Comparison

To ensure consistency and reliability of data, a cross-validation of the two methods should be performed. This involves analyzing the same set of samples by both HPLC and GC-MS and comparing the results. The diagrams below illustrate the workflow for cross-validation and the fundamental principles of each technique for MCHM analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison cluster_conclusion Conclusion Prep Sample Collection & Preparation HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS DataHPLC HPLC Data Acquisition & Processing HPLC->DataHPLC DataGCMS GC-MS Data Acquisition & Processing GCMS->DataGCMS Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) DataHPLC->Compare DataGCMS->Compare Conclusion Assessment of Method Equivalency Compare->Conclusion

Cross-validation workflow for HPLC and GC-MS methods.

AnalyticalPrinciples cluster_hplc HPLC Principle cluster_gcms GC-MS Principle Sample_HPLC MCHM in Liquid Sample Injection_HPLC Injection into Liquid Mobile Phase Sample_HPLC->Injection_HPLC Separation_HPLC Separation on Solid Stationary Phase (based on polarity) Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Sample_GCMS MCHM in Water Sample Purge Purge with Inert Gas Sample_GCMS->Purge Trap Concentration on Adsorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb Injection_GCMS Injection into Gaseous Mobile Phase Desorb->Injection_GCMS Separation_GCMS Separation in Capillary Column (based on volatility & polarity) Injection_GCMS->Separation_GCMS Detection_GCMS Mass Spectrometry Detection Separation_GCMS->Detection_GCMS

Analytical principles of HPLC and GC-MS for MCHM.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of MCHM, each with distinct advantages.

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices like environmental water samples. The use of mass spectrometry provides definitive identification of the analyte.

HPLC , on the other hand, can be a simpler and faster technique, particularly if derivatization is not required. It is well-suited for the analysis of less volatile compounds and may be advantageous in a quality control setting where high sample throughput is necessary and detection limits are less stringent.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For regulatory purposes and trace-level analysis, the validated GC-MS method is recommended. For routine analysis of less complex samples where lower sensitivity is acceptable, the proposed HPLC method offers a viable alternative. A thorough cross-validation is essential when switching between methods to ensure data consistency and reliability.

References

Inter-laboratory Comparison of (4-Methylcyclohexyl)methanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of (4-Methylcyclohexyl)methanol (MCHM), a compound of significant environmental and toxicological interest. While formal inter-laboratory proficiency testing data for MCHM is not publicly available, this document synthesizes and compares validated methods from various research laboratories, offering insights into the performance of different analytical approaches. The information presented herein is intended to assist researchers in selecting and implementing robust methods for the determination of MCHM in various matrices.

Data Summary

The following table summarizes the quantitative performance of a key analytical method developed for the determination of MCHM isomers in water samples. This data is extracted from a study conducted by the U.S. Geological Survey (USGS) in response to the 2014 Elk River chemical spill in West Virginia.

Parametertrans-4-MCHMcis-4-MCHMTotal 4-MCHM
Method Detection Limit (MDL) 0.16 µg/L[1][2][3]0.28 µg/L[1][2][3]0.4 µg/L[1][2][3]

Data derived from a heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) method.

Experimental Protocols

The primary method detailed in the literature for sensitive quantification of MCHM isomers is heated purge-and-trap gas chromatography/mass spectrometry (GC/MS).

Method: Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (P&T GC/MS)

This method was utilized for the determination of cis- and trans-isomers of 4-MCHM in water samples following the Elk River chemical spill.

  • Instrumentation: The analysis is performed using a gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Water samples are analyzed directly using a heated purge-and-trap system for extraction and concentration of the volatile MCHM isomers.

  • Separation: The isomers are separated on a capillary column suitable for volatile organic compounds. The trans-isomer has been noted to elute before the cis-isomer.[1][2][3]

  • Detection: Mass spectrometry is used for the detection and quantification of the target analytes.

  • Key Findings: This method demonstrated low microgram-per-liter detection limits, proving effective for monitoring MCHM concentrations in contaminated water systems.[1][2][3] For instance, total 4-MCHM concentrations in Charleston, WV, office tap water were observed to decrease from 129 μg L−1 to 2.2 μg L−1 over a week, yet remained detectable for a longer period, indicating the persistence of MCHM in the water distribution system.[2]

Methodology Workflow

The following diagram illustrates the general experimental workflow for the quantification of MCHM in water samples by P&T GC/MS.

MCHM_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Analysis SampleCollection Water Sample Collection PurgeAndTrap Heated Purge-and-Trap (Concentration) SampleCollection->PurgeAndTrap Introduction GC Gas Chromatography (Separation of Isomers) PurgeAndTrap->GC Injection MS Mass Spectrometry (Detection & Quantification) GC->MS Elution DataProcessing Chromatogram Integration MS->DataProcessing Quantification Concentration Calculation DataProcessing->Quantification Peak Area

Caption: Experimental workflow for MCHM quantification by P&T GC/MS.

Discussion

The quantification of this compound, particularly in environmental samples, has been a focus of analytical method development, spurred by events such as the 2014 Elk River chemical spill. The primary analytical technique that emerges from the available literature is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This is a logical choice given the semi-volatile nature of MCHM.

The work by the U.S. Geological Survey provides a well-documented and validated method using heated purge-and-trap GC/MS. This technique offers the necessary sensitivity for detecting MCHM at environmentally relevant concentrations in water. The reported Method Detection Limits (MDLs) in the sub-µg/L range highlight the capability of this approach for trace-level analysis.

While a formal inter-laboratory comparison study, such as a round-robin or proficiency test, would provide a more comprehensive understanding of method reproducibility and inter-laboratory variability, the existing validated methods serve as a strong foundation for researchers. For those in drug development or other fields where MCHM may be an impurity or a starting material, these analytical principles can be adapted. Method validation would be required for different sample matrices, and would typically involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, in line with ICH guidelines.

Future work in this area would benefit from a formal proficiency testing program to establish a consensus on the best analytical practices and to allow laboratories to benchmark their performance. This would ultimately lead to greater confidence in the comparability of MCHM quantification data across different studies and laboratories.

References

Unraveling the Toxicological Nuances: A Comparative Analysis of Pure and Crude MCHM

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of pure 4-methylcyclohexanemethanol (MCHM) and its crude mixtures reveals significant differences in their effects, ranging from acute toxicity to dermal sensitization and developmental impacts. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Following the 2014 Elk River chemical spill in West Virginia, which involved a crude MCHM mixture, scientific inquiry into the toxicology of this industrial solvent intensified. Understanding the distinct toxicological properties of pure MCHM versus the more complex crude mixtures is critical for accurate risk assessment and the development of safety protocols. Crude MCHM is not a single chemical entity but a variable mixture. While pure MCHM consists of greater than 99% 4-methylcyclohexanemethanol (cis- and trans-isomers), crude MCHM contains a lower percentage of MCHM (typically 68-90%) and a variety of other organic compounds, including 4-(methoxymethyl)cyclohexanemethanol, various carboxylates, and glycols.[1][2] This compositional variance is a key determinant of the differing toxicological profiles observed in experimental studies.

Executive Summary of Toxicological Differences

Toxicological EndpointPure MCHMCrude MCHMKey Findings
Acute Oral Toxicity (Rat) LD50: 1768 mg/kg (male), 884 mg/kg (female)[2]LD50: 933 mg/kg (male), 707 mg/kg (female)[2]Crude MCHM exhibits slightly higher acute oral toxicity in rats.
Acute Dermal Toxicity (Rat) LD50: 3.6 mL/kg[2]Data not available for direct comparison, but dermal irritation observed at 100 mg/kg/day.Pure MCHM has a defined dermal LD50. Crude MCHM is a known dermal irritant.
Dermal Irritation & Sensitization (Mouse) Irritant at >20% concentration; Not a sensitizer (SI < 3)[1]Weaker irritant than pure MCHM; Weak to moderate sensitizer (SI > 3 at ≥40%)[1]Crude MCHM, unlike pure MCHM, is a skin sensitizer.
Developmental Toxicity (Zebrafish) Less toxicMore toxicCrude MCHM and the Elk River tank mixture showed greater effects on survival, hatching, and morphology at concentrations as low as 1 ppm.[3][4][5]
In Vitro Airway Toxicity (Human EpiAirway™ Model) No significant cytotoxicity or pro-inflammatory response at relevant inhalation exposure levels.[6]No significant cytotoxicity or pro-inflammatory response at relevant inhalation exposure levels.[6]At tested concentrations, neither pure nor crude MCHM vapors induced significant acute airway toxicity in vitro.
Genotoxicity Not genotoxic in a micronucleus test.[3]Not reported to be mutagenic.[7][8]Current evidence suggests a lack of genotoxic potential for both.

In-Depth Toxicological Comparison

Acute Toxicity

Studies on the acute toxicity of pure and crude MCHM have primarily utilized rodent and aquatic models. In rats, crude MCHM was found to have a slightly lower oral LD50, indicating greater toxicity, compared to pure MCHM.[2]

In the context of environmental toxicology, research using zebrafish (Danio rerio) embryos has been particularly revealing. These studies consistently demonstrate that crude MCHM and the actual mixture from the Elk River spill are more toxic than pure 4-MCHM.[2][3] Significant differences were observed in survival rates, hatching success, and the incidence of morphological abnormalities at concentrations as low as 1 ppm.[3][4][5]

Dermal Toxicity and Sensitization

A key differentiator between pure and crude MCHM lies in their effects on the skin. While both are skin irritants at higher concentrations, pure MCHM did not induce skin sensitization in a murine Local Lymph Node Assay (LLNA).[1] In contrast, crude MCHM was identified as a weak to moderate skin sensitizer in the same assay.[1] This suggests that components other than MCHM within the crude mixture are responsible for inducing an allergic response.

Developmental and Reproductive Toxicity

Developmental toxicity studies have highlighted the greater hazard posed by crude MCHM mixtures. As mentioned, zebrafish exposed to crude MCHM and the tank mixture from the spill exhibited more severe developmental effects than those exposed to pure 4-MCHM.[3][4][5] In a prenatal developmental toxicity study in rats using pure MCHM, a fetal No-Observed-Effect Level (NOEL) was established at 200 mg/kg.[9] While some components of crude MCHM have been predicted to be developmental toxicants, others have not shown such effects in rat studies.[7][8]

Mechanistic Insights and Signaling Pathways

Research into the molecular mechanisms of MCHM toxicity suggests that pure MCHM may exert its effects through disruption of transmembrane transport and protein stress.[6] There is also evidence indicating that pure MCHM can induce DNA damage-related biomarkers in human lung cells, suggesting a potential for genotoxicity that warrants further investigation.[3][6] Metabolites of MCHM, formed through metabolic processes, appear to be more toxic than the parent compound and are linked to the induction of oxidative stress.[6] The complex composition of crude MCHM suggests that its toxicity is likely mediated by a wider and more complex array of signaling pathways.

Experimental Protocols

Zebrafish Embryo Acute Toxicity Test

The developmental toxicity of MCHM and its mixtures was assessed using a zebrafish embryo model, following protocols similar to the OECD Test Guideline 236.

  • Embryo Collection and Selection: Healthy, fertilized zebrafish embryos are collected shortly after spawning.

  • Exposure: Embryos are placed individually into wells of a multi-well plate containing embryo medium. Test solutions of pure MCHM, crude MCHM, or the tank mixture are prepared at various concentrations (e.g., 0, 1, 6.25, 12.5, 25, 50, or 100 ppm) and added to the wells.[4][5]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28.5°C) for a period of up to 96 or 120 hours post-fertilization (hpf).[4][10]

  • Endpoint Assessment: At specified time points (e.g., 24, 48, 72, 96, 120 hpf), embryos and larvae are examined under a stereomicroscope for various endpoints, including:

    • Mortality: Coagulated embryos, lack of heartbeat.

    • Hatching Rate: Percentage of embryos successfully hatched.

    • Morphological Alterations: Pericardial edema, yolk sac edema, spinal curvature, and other developmental abnormalities.[4][5]

    • Behavioral Responses: A visual motor response test may be conducted to assess locomotion.[4][5]

Murine Local Lymph Node Assay (LLNA)

The skin sensitization potential of pure and crude MCHM was evaluated using the LLNA, a method that measures lymphocyte proliferation in the draining lymph nodes.

  • Animal Model: Female BALB/c mice are typically used.[1]

  • Dose Preparation and Application: Test substances (pure MCHM, crude MCHM) are prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at various concentrations (e.g., 1% to 100%).[1] A 25 µL aliquot of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.[1] A positive control (e.g., DNFB) is also used.[1]

  • Proliferation Assessment: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[11]

  • Data Analysis: A single-cell suspension is prepared from the lymph nodes, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter. The stimulation index (SI) is calculated by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[1]

Visualizing Experimental Workflows and Pathways

Zebrafish_Embryo_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure & Observation cluster_endpoints Endpoint Assessment A Collect & Select Healthy Zebrafish Embryos C Aliquot Embryos & Solutions into Multi-well Plates A->C B Prepare Test Solutions (Pure MCHM, Crude MCHM, Controls) B->C D Incubate at 28.5°C for up to 120 hpf C->D E Daily Microscopic Observation D->E F Mortality E->F G Hatching Rate E->G H Morphological Abnormalities E->H I Behavioral Response E->I

Zebrafish Embryo Toxicity Experimental Workflow.

LLNA_Workflow cluster_treatment Treatment Phase cluster_proliferation Proliferation & Measurement cluster_analysis Data Analysis A Prepare Test Formulations (Pure MCHM, Crude MCHM, Controls) B Topical Application to Mouse Ears (Days 1, 2, 3) A->B C Day 6: Inject ³H-methyl thymidine B->C D 5 hours post-injection: Euthanize & Excise Draining Lymph Nodes C->D E Prepare Single-Cell Suspension D->E F Measure ³H Incorporation (Scintillation Counting) E->F G Calculate Stimulation Index (SI) F->G H SI ≥ 3 indicates Sensitization G->H

Murine Local Lymph Node Assay (LLNA) Workflow.

MCHM_Toxicity_Pathways cluster_pure_mchm Pure MCHM cluster_cellular_effects Cellular Effects cluster_crude_mchm Crude MCHM Pure_MCHM Pure MCHM Metabolites MCHM Metabolites Pure_MCHM->Metabolites Metabolism (S9) Membrane Membrane Damage Pure_MCHM->Membrane Protein Protein Stress Pure_MCHM->Protein DNA DNA Damage Response Pure_MCHM->DNA Oxidative Oxidative Stress Metabolites->Oxidative Crude_MCHM Crude MCHM (Complex Mixture) Complex_Effects Multiple & Potentially Synergistic Pathways Crude_MCHM->Complex_Effects

Proposed Toxicological Mechanisms of MCHM.

References

A Comparative Guide to Structural Analogs of (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of (4-Methylcyclohexyl)methanol, detailing their physicochemical properties and biological activities. The information presented herein is supported by experimental data and methodologies to assist in the evaluation and selection of these compounds for various research and development applications.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a compound, such as its lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound and several of its structural analogs.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )LogPAqueous SolubilityReference
This compound (MCHM) C8H16O128.21cis: 2.35trans: 2.462250 mg/L (23 °C)[1]
Cyclohexylmethanol C7H14O114.19~1.7 (Predicted)Low[2]
[4-(4-Chlorophenyl)cyclohexyl]methanol C13H17ClO224.72Increased (relative to non-halogenated)Decreased (relative to non-halogenated)[3]
[4-(2,4-Difluorophenyl)cyclohexyl]methanol C13H16F2O226.26Increased (relative to non-halogenated)Decreased (relative to non-halogenated)[3]
(4-Methoxycyclohexyl)methanol C8H16O2144.21Lower (relative to MCHM)Increased (relative to MCHM)
(4-(Prop-1-en-2-yl)cyclohexyl)methanol C10H18O154.25Higher (relative to MCHM)Lower (relative to MCHM)

Biological Activities and Structure-Activity Relationships

The structural modifications of this compound can lead to a range of biological activities. This section explores some of the observed activities and the underlying structure-activity relationships (SAR).

Cytotoxicity and Anticancer Activity

Derivatives of the cyclohexylmethanol scaffold have been investigated for their potential as anticancer agents. The introduction of a 4-chlorophenyl group, for instance, has been shown to confer cytotoxic properties against various cancer cell lines.

Table 2: Comparative Cytotoxicity of Selected Analogs

Compound ID/ReferenceStructural Modification from CoreCancer Cell Line(s)IC50 (µM)Reference
Analog A4-(4-Chlorophenyl) substitutionMCF-7 (Breast), HCT116 (Colon)Varies with specific analog[3]
Analog BPhenyl ring substitutions (e.g., -F, -Br)VariousVaries with specific analog[3]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substitution: The presence and nature of substituents on the phenyl ring significantly influence cytotoxic potency.[3]

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation, can enhance membrane permeability and cellular uptake, potentially leading to greater cytotoxicity.[3]

Androgen Receptor Antagonism

Interestingly, structural analogs of this compound bearing a chlorophenyl moiety have been investigated for their potential to interact with nuclear receptors. For example, Tris(4-chlorophenyl)methanol, which shares the chlorophenyl group, acts as a competitive antagonist of the human androgen receptor.[4] This suggests that cyclohexylmethanol derivatives with appropriate aromatic substitutions could be explored for their anti-androgen activity.

Cellular Stress Responses

This compound (MCHM) itself has been shown to induce cellular stress.[4] This highlights the importance of evaluating the toxicological profile of this class of compounds.

Experimental Protocols

For the accurate and reproducible assessment of the properties of these analogs, standardized experimental protocols are essential.

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Dissolution of Compound: A known amount of the test compound is dissolved in either water or n-octanol.

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.[5][6][7][8]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]

Androgen Receptor (AR) Reporter Gene Assay

Principle: This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor. A reporter gene (e.g., luciferase) is placed under the control of an androgen-responsive element (ARE). Activation or inhibition of the AR by a test compound will result in a corresponding change in the expression of the reporter gene.[9]

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., PC-3) with an AR expression vector and an ARE-driven reporter plasmid.

  • Compound Treatment: Treat the transfected cells with a known androgen (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for AR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates antagonistic activity.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway, a key target for some of the discussed analogs.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR AR AR_complex->AR Dissociation HSP HSP AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization Cytoplasm_out AR->Cytoplasm_out Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein (Cell Growth, Proliferation) mRNA->Protein Translation Nucleus_in Nucleus_in->AR_dimer

Caption: A simplified diagram of the androgen receptor signaling pathway.

Experimental Workflow: MTT Assay for Cytotoxicity

The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT assay.

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat cells with various concentrations of test compound cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate % cell viability and determine IC50 absorbance->calculation end End calculation->end

Caption: Workflow for determining the IC50 value using the MTT assay.

References

A Comparative Analysis of (4-Methylcyclohexyl)methanol and p-Menthan-7-ol as Fragrance Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 23, 2025

This guide provides a comprehensive comparison of the fragrance properties of (4-Methylcyclohexyl)methanol (MCHM) and p-menthan-7-ol. Intended for researchers, scientists, and professionals in the drug development and fragrance industries, this document synthesizes available experimental data to objectively evaluate the efficacy of these two compounds as fragrance agents.

Executive Summary

This compound and p-menthan-7-ol are both cyclic alcohols utilized in the fragrance industry. While structurally similar, they exhibit distinct olfactory profiles. MCHM is characterized by a faint, mint-like, or licorice-like odor, with its trans-isomer possessing a particularly low odor threshold. In contrast, p-menthan-7-ol, especially its cis-isomer, is highly valued for its fresh, clean, and floral bouquet, reminiscent of lily-of-the-valley (muguet). The choice between these two agents is dictated by the desired olfactory character of the end product, with p-menthan-7-ol being favored for distinct floral formulations and MCHM for applications requiring a more subtle scent profile.

Quantitative Data Summary

The following tables summarize the key fragrance and physicochemical properties of this compound and p-menthan-7-ol based on available data.

Table 1: Comparison of Fragrance Properties

PropertyThis compoundp-Menthan-7-ol
Odor Profile Faint, mint-like, alcohol odor; trans-isomer has a licorice-like quality[1][2][3].Fresh, soft, clean, floral (magnolia, tuberose, muguet)[2][4][5].
Odor Threshold trans-isomer: ~7 ppb in water[1][2].Data not available.
Isomer Influence The trans-isomer is more odorous than the cis-isomer[1][2].The cis-isomer provides a desirable muguet fragrance, while the trans-isomer can impart a cumin-like off-note[4].
Commercial Form Typically a mixture of cis and trans isomers[1][2].A mixture of cis (predominant at 60-80%) and trans isomers[4][5].
Common Uses Air fresheners, frothing agent in coal cleaning[1][6][7].Fine fragrances, personal care products, fabric care, decorative cosmetics, shampoos, soaps[4][5].

Table 2: Physicochemical Properties

PropertyThis compoundp-Menthan-7-ol
Chemical Formula C₈H₁₆O[1][8]C₁₀H₂₀O[9]
Molar Mass 128.21 g/mol [1][8]156.26 g/mol [9]
Appearance Colorless liquid[1][6]Clear, colorless liquid[5][9]
Solubility in Water Slightly soluble[1][2][6]Practically insoluble[9]

Experimental Protocols

Detailed methodologies for the evaluation of fragrance agents are crucial for reproducible and comparable results. The following are representative protocols for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the individual volatile components of a fragrance mixture and to characterize their respective odors.

Methodology:

  • Sample Preparation: The fragrance agent is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is volatilized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components based on their boiling points and chemical properties.

  • Detection: The effluent from the column is split. One portion is directed to a chemical detector (e.g., a mass spectrometer) for identification and quantification of the components. The other portion is directed to an olfactory port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and provides a description of the odor, its intensity, and its duration for each eluting compound. The data is correlated with the chemical data from the detector.

Sensory Panel Evaluation for Odor Profile and Tenacity

Objective: To assess the overall odor character and longevity of a fragrance agent on a substrate (e.g., skin or fabric).

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected based on their olfactory acuity and descriptive abilities.

  • Sample Application: A standardized amount of the fragrance agent, diluted in a suitable base, is applied to the substrate.

  • Evaluation: At specified time intervals (e.g., immediately after application, 1 hour, 4 hours, etc.), panelists evaluate the fragrance for the following attributes:

    • Odor Intensity: Rated on a labeled magnitude scale (LMS).

    • Odor Character: Described using a standardized lexicon of fragrance terms.

    • Tenacity: The persistence of the fragrance over time.

  • Data Analysis: The collected data is statistically analyzed to determine the mean ratings for each attribute and to compare the performance of different fragrance agents.

Headspace Analysis

Objective: To analyze the volatile organic compounds (VOCs) present in the vapor phase above a fragrance sample, simulating the scent that would be perceived by a user.

Methodology:

  • Sample Preparation: A precise amount of the fragrance sample is placed in a sealed vial.

  • Equilibration: The vial is heated to a specific temperature for a set period to allow the volatile compounds to partition into the headspace.

  • Sampling: A sample of the headspace gas is withdrawn using a gas-tight syringe or an automated headspace sampler.

  • Analysis: The collected headspace sample is injected into a gas chromatograph for separation and analysis by a detector, typically a mass spectrometer (GC-MS). This allows for the identification and quantification of the volatile components contributing to the perceived aroma.

Visualizations

Signaling Pathway

The perception of fragrance molecules like this compound and p-menthan-7-ol is initiated by their interaction with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade, as illustrated below.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant Molecule ((4-MCHM or p-menthan-7-ol)) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates Fragrance_Evaluation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis Chemical Composition Headspace Headspace Analysis Headspace->Data_Analysis Volatility Profile GCO Gas Chromatography-Olfactometry (GC-O) GCO->Data_Analysis Odorant Identification Sensory_Panel Sensory Panel Evaluation Sensory_Panel->Data_Analysis Odor Profile & Tenacity Sample Fragrance Sample ((4-MCHM or p-menthan-7-ol)) Sample->GC_MS Sample->Headspace Sample->GCO Sample->Sensory_Panel Report Comparison Guide Data_Analysis->Report Generates Structural_Comparison cluster_MCHM This compound cluster_pMenthanol p-Menthan-7-ol Core Cyclohexylmethanol Core MCHM_Structure Methyl Group at C4 Core->MCHM_Structure pMenthanol_Structure Isopropyl Group at C4 Core->pMenthanol_Structure MCHM_Odor Odor: Mint-like, Licorice MCHM_Structure->MCHM_Odor pMenthanol_Odor Odor: Floral, Muguet pMenthanol_Structure->pMenthanol_Odor

References

Correlating Physicochemical Properties of MCHM Isomers with Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 4-methylcyclohexanemethanol (MCHM) isomers and their correlation with observed biological activities. The data presented is intended to support researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds. While much of the existing toxicological data pertains to mixtures of MCHM isomers, this guide consolidates the available information to draw meaningful comparisons and identify areas for future research.

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological data for the cis and trans isomers of MCHM. It is important to note that much of the biological activity data has been generated for MCHM as a mixture of isomers, and this is indicated where applicable.

Table 1: Physicochemical Properties of MCHM Isomers

Propertycis-4-MCHMtrans-4-MCHMMCHM (Isomer Mixture)Reference
Molecular Weight ( g/mol ) 128.21128.21128.21[1]
Density (g/cm³ at 20°C) --0.9074[1]
Boiling Point (°C) --203.7 (estimated)[1]
Melting Point (°C) ---12.0 (estimated)[1]
Vapor Pressure (mm Hg at 25°C) --0.0588 (estimated)[1]
Water Solubility (mg/L at 23°C) 260020202250[2]
Log Kow 2.352.462.55 (estimated)[1][2]
Odor Threshold (ppb/v in air) 1200.060-[2]
Sorption to Sediment 17.5%31%-[3]

Table 2: Toxicological Data for MCHM

EndpointTest SystemValueIsomer SpecificityReference
Acute Oral LD50 Rat707 - 1768 mg/kgMixture[4]
Acute Dermal LD50 Rat> 2000 mg/kgMixture[4]
Skin Irritation RabbitModerateMixture[4]
Eye Irritation RabbitModerateMixture[4]
Developmental Toxicity (NOAEL) Rat200 mg/kg/day (fetal)Mixture[5]
Developmental Toxicity (Zebrafish) ZebrafishEffects on survival, hatching, and morphology at ≥ 1 ppmMixture[6][7][8][9]
Cytotoxicity (IC50) Yeast (S. cerevisiae)> 1000 mg/LMixture[4]
Cytotoxicity (IC50) Human Lung Epithelial Cells (A549)~400 mg/LMixture[4]

Correlation of Physicochemical Properties with Biological Activity

A direct quantitative correlation between the physicochemical properties of individual MCHM isomers and their specific biological activities is challenging due to the limited availability of isomer-specific toxicological data. However, some inferences can be drawn:

  • Water Solubility and Bioavailability: The cis isomer exhibits higher water solubility than the trans isomer (2600 mg/L vs. 2020 mg/L)[2]. This could potentially lead to differences in bioavailability and uptake in aquatic organisms.

  • Lipophilicity (Log Kow) and Membrane Interaction: The trans isomer has a slightly higher octanol-water partition coefficient (Log Kow of 2.46) compared to the cis isomer (2.35), indicating greater lipophilicity[2]. This property may influence its ability to partition into cell membranes, potentially contributing to the observed disruption of transmembrane transport[4][10].

  • Sorption to Environmental Matrices: The higher sorption of the trans isomer to river sediment (31% vs. 17.5% for the cis isomer) suggests it may persist longer in certain environmental compartments, leading to prolonged exposure for benthic organisms[3].

  • Odor Threshold and Sensory Irritation: The significantly lower odor threshold of the trans isomer (0.060 ppb/v) compared to the cis isomer (120 ppb/v) highlights a profound difference in how these isomers interact with sensory receptors[2]. This may also have implications for inhalation toxicity and irritation.

Postulated Signaling Pathways

Based on the observed toxicological effects, two primary signaling pathways are likely modulated by MCHM exposure:

  • Oxidative Stress: Studies have indicated that MCHM metabolites can induce oxidative stress[4][11]. This can lead to cellular damage through the generation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.

  • Disruption of Transmembrane Transport: MCHM has been shown to induce cellular responses related to transmembrane transport and transporter activity[4][10]. This could be due to the lipophilic nature of the molecule interacting with and disrupting the integrity and function of cell membranes.

Mandatory Visualizations

experimental_workflow cluster_physicochemical Physicochemical Property Determination cluster_biological Biological Activity Assessment cluster_correlation Correlation and Pathway Analysis pc1 GC/MS for Isomer Identification corr Structure-Activity Relationship pc1->corr pc2 Slow-Stir Method for Solubility pc2->corr pc3 Shake-Flask Method for Log Kow pc3->corr ba1 Cytotoxicity Assays (MTT, LDH) ba1->corr ba2 Zebrafish Developmental Toxicity Assay ba2->corr ba3 Local Lymph Node Assay (LLNA) ba3->corr path1 Oxidative Stress Pathway corr->path1 path2 Transmembrane Transport Disruption corr->path2

Caption: Experimental workflow for correlating MCHM isomer properties with biological activity.

oxidative_stress_pathway MCHM MCHM Exposure Metabolism Metabolic Activation (e.g., by S9 fraction) MCHM->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS CellularDamage Cellular Damage ROS->CellularDamage LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation ProteinOxidation Protein Oxidation CellularDamage->ProteinOxidation DNADamage DNA Damage CellularDamage->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Postulated oxidative stress pathway induced by MCHM metabolites.

Experimental Protocols

Determination of MCHM Isomer Concentrations by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is based on the methodology for analyzing MCHM in water samples.

  • Sample Preparation: Water samples are collected in amber glass vials with no headspace.

  • Purge and Trap: A heated purge-and-trap system is used to extract and concentrate the MCHM isomers from the water sample. An inert gas (e.g., helium) is bubbled through the heated sample, and the volatilized analytes are trapped on a sorbent trap.

  • Thermal Desorption: The trap is rapidly heated to desorb the MCHM isomers, which are then transferred to the GC column.

  • Gas Chromatography: The isomers are separated on a capillary GC column (e.g., a non-polar or mid-polar column). The temperature program is optimized to achieve baseline separation of the cis and trans isomers.

  • Mass Spectrometry: The separated isomers are detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for quantification.

Zebrafish Developmental Toxicity Assay

This protocol provides a general framework for assessing the developmental toxicity of MCHM.

  • Embryo Collection and Staging: Fertilized zebrafish (Danio rerio) embryos are collected and staged under a dissecting microscope.

  • Exposure: Healthy, normally developing embryos are transferred to multi-well plates (e.g., 24- or 96-well) containing embryo medium with various concentrations of MCHM (and a vehicle control). A typical exposure period is from 4 hours post-fertilization (hpf) to 120 hpf.

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), embryos and larvae are assessed for a range of endpoints, including:

    • Mortality: Lack of heartbeat and movement.

    • Hatching Rate: Percentage of hatched larvae at a given time point.

    • Morphological Abnormalities: Including pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

    • Behavioral Responses: Such as touch response or locomotor activity in response to light/dark transitions.

  • Data Analysis: The incidence and severity of each endpoint are recorded and statistically analyzed to determine dose-response relationships and calculate effect concentrations (e.g., LC50, EC50).

Local Lymph Node Assay (LLNA)

The LLNA is a murine model used to assess the skin sensitization potential of a chemical.

  • Animal Model: Female BALB/c mice are typically used.

  • Test Substance Application: A solution of MCHM in a suitable vehicle (e.g., acetone and olive oil) is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group and a positive control group (using a known sensitizer) are included.

  • Cell Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled nucleoside (e.g., 3H-methyl thymidine or 125I-iododeoxyuridine).

  • Lymph Node Excision and Processing: Approximately 5 hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised. Single-cell suspensions of lymph node cells are prepared.

  • Quantification of Proliferation: The incorporation of the radiolabel into the DNA of the proliferating lymphocytes is measured using a scintillation counter.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is typically considered a positive response for sensitization.

Conclusion

The available data indicates that the cis and trans isomers of MCHM possess distinct physicochemical properties that likely influence their biological activity. The trans isomer's higher lipophilicity and lower odor threshold, along with its greater tendency to sorb to sediment, suggest it may have different toxicokinetic and toxicodynamic profiles compared to the more water-soluble cis isomer. However, a significant data gap exists regarding the specific biological activities of the individual isomers. Future research should focus on conducting parallel toxicological studies on the pure cis and trans isomers to establish clear quantitative structure-activity relationships. This will be crucial for a more accurate risk assessment and for understanding the specific mechanisms of toxicity of this environmental contaminant.

References

A comparative study of the degradation pathways of MCHM isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biodegradation pathways of cis- and trans-4-methylcyclohexanemethanol (MCHM), revealing isomer-specific degradation rates and metabolic end-products. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

The environmental fate of 4-methylcyclohexanemethanol (MCHM), a primary component of the chemical mixture involved in the 2014 Elk River chemical spill, has been the subject of considerable research. Understanding the degradation pathways of its main isomers, cis-4-MCHM and trans-4-MCHM, is crucial for assessing its environmental persistence and potential for bioremediation. This guide synthesizes findings from multiple studies to provide a comparative analysis of their degradation, focusing on biodegradation under various environmental conditions.

Isomer-Specific Degradation Rates and Sorption Behavior

Studies have consistently shown that the two primary isomers of 4-MCHM exhibit different degradation rates and sorption characteristics. Under both aerobic and anaerobic conditions, the cis-isomer generally degrades more rapidly than the trans-isomer.[1][2] This difference in degradation kinetics may be partially attributed to their physical properties, as cis-4-MCHM has a higher aqueous solubility and lower octanol-water partition coefficient (Kow) than the trans-isomer.[3]

Sorption to sediment also plays a role in the environmental fate of these isomers. The trans-isomer has been observed to have a higher affinity for sorption to sediment compared to the cis-isomer. In one study, 31% of trans-4-MCHM was lost from the solution due to sorption, compared to 17.5% of cis-4-MCHM.[2][4] This preferential sorption of the trans-isomer could contribute to its longer persistence in the aqueous phase.

Degradation Under Aerobic and Anaerobic Conditions

The presence of oxygen is a critical factor influencing the degradation rate of MCHM isomers. Aerobic degradation is significantly faster than anaerobic degradation. Under aerobic conditions, both isomers can be completely degraded within a few days to two weeks.[1][2][4] In contrast, anaerobic degradation is much slower, with significant percentages of both isomers remaining even after extended incubation periods.[1]

The addition of nitrate has been shown to enhance the degradation of MCHM isomers under both aerobic and anaerobic conditions, suggesting that denitrification can be a relevant biodegradation pathway.[1] Interestingly, under aerobic conditions, nitrate addition had a more pronounced effect on the degradation rate of the trans-isomer, suggesting potential differences in the aerobic biodegradation pathways of the two isomers.[3]

Proposed Degradation Pathways

While the complete degradation pathways for both MCHM isomers have not been fully elucidated, studies have identified several key degradation products, allowing for the proposal of plausible metabolic routes.

Under aerobic conditions, it is hypothesized that the initial step involves the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This is supported by the detection of 4-methylcyclohexanecarboxylic acid as a potential intermediate. Subsequent β-oxidation of the cyclohexyl ring is proposed to lead to the formation of smaller organic acids. One study identified acetic, propionic, isobutyric, and isovaleric acids as final biodegradation products in activated sludge, along with the complete mineralization to carbon dioxide.[5]

Another potential pathway, observed under ultrasonic irradiation, involves the formation of (4-methylcyclohexenyl) methanol and 4-methylcyclohexanone.[6] While not a biological pathway, it suggests that oxidation of the cyclohexyl ring is a plausible degradation step.

Based on studies of structurally similar compounds like cyclohexanol, the initial enzymatic attack likely involves a dehydrogenase enzyme. In the anaerobic degradation of cyclohexanol by a Pseudomonas species, a cyclohexanol dehydrogenase was identified that oxidizes the alcohol to a ketone.[6] A similar enzymatic step is likely for MCHM.

Below are proposed degradation pathways for cis- and trans-4-MCHM based on the available literature.

Aerobic Degradation Pathway of 4-MCHM MCHM cis/trans-4-MCHM Aldehyde 4-Methylcyclohexanecarbaldehyde MCHM->Aldehyde Alcohol Dehydrogenase CarboxylicAcid 4-Methylcyclohexanecarboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation Ring Cleavage & β-Oxidation CarboxylicAcid->BetaOxidation OrganicAcids Acetic, Propionic, Isobutyric, Isovaleric Acids BetaOxidation->OrganicAcids CO2 CO2 OrganicAcids->CO2 Mineralization Sediment Microcosm Experimental Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Collect Collect Sediment and River Water Samples Homogenize Homogenize Sediment Collect->Homogenize AddSediment Add Homogenized Sediment to Microcosm Vessels Homogenize->AddSediment AddWater Add Site Water AddSediment->AddWater Spike Spike with MCHM Isomers AddWater->Spike Seal Seal Microcosms Spike->Seal Incubate Incubate under Controlled (Aerobic/Anaerobic) Conditions Seal->Incubate Sample Collect Aqueous Samples at Time Intervals Incubate->Sample Extract Solid Phase Microextraction (SPME) Sample->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantify MCHM Isomers and Degradation Products Analyze->Quantify

References

Validating the Mechanism of Action of (4-Methylcyclohexyl)methanol Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profile of (4-Methylcyclohexyl)methanol (4-MCHM), a prominent industrial chemical, against its alternatives. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate a comprehensive understanding of 4-MCHM's mechanism of action and support informed decisions in research and development.

Executive Summary

This compound (4-MCHM) exhibits low to moderate acute toxicity. However, emerging research indicates that its metabolites may be more cytotoxic than the parent compound, primarily through the induction of oxidative stress and subsequent DNA damage. This guide details in vitro methodologies to assess these toxicological endpoints and compares the cytotoxicity of 4-MCHM with common alternatives used in industrial applications, such as methyl isobutyl carbiol (MIBC) and pine oil. The presented data and protocols offer a framework for the continued investigation and safety assessment of 4-MCHM and related compounds.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 4-MCHM and its alternatives. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssayIC50 ValueReference
This compound (4-MCHM)A549 (Human Lung Carcinoma)MTT> 1000 mg/L[1]
4-MCHM Metabolites (4-MCHM+S9)A549 (Human Lung Carcinoma)MTT250 mg/L[1]
This compound (4-MCHM)S. cerevisiae (Yeast)Growth Inhibition> 1000 mg/L[1]
4-MCHM Metabolites (4-MCHM+S9)S. cerevisiae (Yeast)Growth Inhibition500 mg/L[1]
Pine Oil (Pinus eldarica)HeLa (Human Cervical Cancer)MTT0.038 µg/mL[2]
Pine Oil (Pinus eldarica)MCF-7 (Human Breast Cancer)MTT0.032 µg/mL[2]
Pine Oil (Pinus roxburghii)MCF-7 (Human Breast Cancer)MTT70.9 ± 1.4% inhibition at 100 µg/mL[2]
Methyl Isobutyl Carbinol (MIBC)Data Not Available---
DowFroth™ D-250Data Not Available---

Note: The cytotoxicity of pine oil can vary significantly depending on its composition, which is influenced by the pine species and extraction method.[2] Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

To validate the mechanism of action of 4-MCHM toxicity, a series of in vitro assays are recommended. These protocols, compliant with general principles outlined in OECD guidelines for chemical testing, are detailed below.[3][4]

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration at which a substance reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., 4-MCHM, MIBC, pine oil) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[5][7]

Comet Assay for DNA Damage Assessment

This protocol is used to detect DNA strand breaks in individual cells.

Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[2][3]

Procedure:

  • Cell Preparation: Expose cells in suspension or on a plate to the test compound for a defined period.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.[2][3]

DCFH-DA Assay for Oxidative Stress Measurement

This protocol is used to measure the intracellular generation of reactive oxygen species (ROS).

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting oxidative stress. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. The fluorescence intensity is directly proportional to the amount of ROS produced.[8][9]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compound.

  • DCFH-DA Loading: Wash the cells and incubate them with a DCFH-DA working solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated cells to the controls.[1][10]

Signaling Pathways and Experimental Workflows

The toxicity of 4-MCHM and its metabolites is hypothesized to be mediated through the induction of oxidative stress and subsequent DNA damage, potentially involving the Nrf2 and p53 signaling pathways.

Proposed Mechanism of 4-MCHM Toxicity

G MCHM This compound Metabolites Metabolites MCHM->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis DNADamage->Apoptosis CellDamage->Apoptosis

Caption: Proposed mechanism of 4-MCHM toxicity.

Nrf2-Mediated Oxidative Stress Response

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. It is plausible that 4-MCHM metabolites, by inducing ROS, activate this pathway.

G ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Nrf2-mediated oxidative stress response.

p53-Mediated DNA Damage Response

The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by initiating cell cycle arrest or apoptosis.

G DNADamage DNA Damage ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates p21 p21 p53->p21 Upregulates GADD45 GADD45 p53->GADD45 Upregulates BAX BAX p53->BAX Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis

Caption: p53-mediated DNA damage response pathway.

Experimental Workflow for Validating the Mechanism of Action

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation CompoundExposure Compound Exposure (4-MCHM & Alternatives) MTT MTT Assay (Cytotoxicity) CompoundExposure->MTT DCFH_DA DCFH-DA Assay (Oxidative Stress) CompoundExposure->DCFH_DA Comet Comet Assay (DNA Damage) CompoundExposure->Comet IC50 IC50 Determination MTT->IC50 ROS ROS Quantification DCFH_DA->ROS DNADamageQuant DNA Damage Quantification Comet->DNADamageQuant Mechanism Mechanism of Action Validation IC50->Mechanism ROS->Mechanism DNADamageQuant->Mechanism

Caption: Experimental workflow for validation.

Conclusion

The evidence presented in this guide suggests that the toxicity of this compound is likely driven by its metabolic conversion to more reactive species that induce oxidative stress and DNA damage. The provided experimental protocols offer a robust framework for further investigation into these mechanisms and for the comparative toxicological assessment of 4-MCHM and its industrial alternatives. A deeper understanding of these pathways is crucial for accurate risk assessment and the development of safer chemical alternatives. Further research is warranted to obtain more comprehensive in vitro cytotoxicity data for all relevant alternatives and to definitively elucidate the specific molecular interactions of 4-MCHM and its metabolites with key signaling proteins.

References

Quantitative Structure-Activity Relationship (QSAR) Modeling for MCHM Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discourse surrounding 4-methylcyclohexanemethanol (MCHM), a primary component of the crude MCHM mixture involved in the 2014 Elk River chemical spill, has highlighted the necessity for robust toxicological and biological activity assessments.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling presents a potent computational tool for predicting the biological activities and toxicities of chemical compounds, offering a pathway to expedite risk assessment and guide the development of safer alternatives.[3][4] This guide provides a comparative overview of the known biological activities of MCHM and its derivatives, outlines the experimental protocols used for their evaluation, and explores the potential for the development of predictive QSAR models.

Comparative Biological Activity of MCHM and Related Compounds

While specific QSAR models for MCHM derivatives are not extensively documented in publicly available literature, a body of research exists detailing their biological and toxicological profiles. These studies provide the foundational data upon which future QSAR models could be built. The primary biological endpoints investigated for MCHM and its components include toxicity, skin and eye irritation, sensitization, and developmental effects.[1][2]

A summary of the observed biological activities for MCHM and components found in the crude mixture is presented below.

Compound/MixtureBiological Activity/EndpointObservationReference Organism/System
Crude MCHM Acute Oral ToxicityLow to moderate toxicityNot specified
Skin IrritationSlight to moderate at high concentrationsRodents
Eye IrritationSlight to moderate at high concentrationsRodents
Skin SensitizationWeak to moderate sensitizerMice
Developmental ToxicityPredicted to be a possible developmental toxicant by some modelsIn silico
Distilled MCHM Acute Oral ToxicityLow to moderate toxicityNot specified
Skin IrritationIrritant at concentrations >20%Mice
Skin SensitizationNot a sensitizerMice
GenotoxicityNot genotoxicIn vivo (micronucleus test)
1,4-Cyclohexanedimethanol Developmental ToxicityNo developmental toxicity observedRat
1,4-Cyclohexanedicarboxylic acid Developmental ToxicityNo developmental toxicity observedRat
Dimethyl 1,4-cyclohexanedicarboxylate Developmental ToxicityNo developmental toxicity observedRat
MCHM Metabolites General ToxicityLikely more toxic than the parent compoundYeast and human cells
Mechanism of ToxicityInduced oxidative stressYeast cells
GenotoxicityInduced DNA damage-related biomarkersHuman A549 cells

Experimental Protocols for Biological Activity Assessment

The generation of reliable biological data is the cornerstone of developing predictive QSAR models. The following are detailed methodologies for key experiments cited in the evaluation of MCHM and its derivatives.

Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is a standard method to assess the skin sensitization potential of a chemical.[2]

  • Test System: BALB/c female mice.

  • Procedure:

    • Mice are randomized into treatment groups.

    • The test substance (e.g., MCHM, crude MCHM) is prepared in a suitable vehicle, such as acetone and olive oil (4:1, v/v).[2]

    • For three consecutive days, a 25 μL aliquot of the test substance at various concentrations is applied to the dorsum of each ear.[2]

    • A positive control (e.g., 0.15% 1-fluoro-2,4-dinitrobenzene) and a vehicle control are run in parallel.[2]

    • On day 5, mice are injected intravenously with 3H-methyl thymidine.

    • Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and incubated overnight.

    • The incorporated radioactivity is measured using a scintillation counter.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response for sensitization.

In Vitro Cytotoxicity and Mechanistic Assays

Quantitative toxicogenomics approaches have been employed to assess the toxicity of MCHM and its metabolites.[5][6]

  • Test Systems: Saccharomyces cerevisiae (yeast) and human lung epithelial cells (A549).[6]

  • Metabolite Generation: MCHM is incubated with a liver S9 fraction to generate metabolites.[6]

  • Procedure (Yeast):

    • Yeast cells are exposed to varying concentrations of MCHM or its S9-generated metabolites.

    • Cell viability is assessed to determine IC50 values.

    • Proteomics analysis is performed to identify changes in protein expression and identify affected cellular pathways (e.g., oxidative stress, transmembrane transport).[5][6]

  • Procedure (Human A549 Cells):

    • A549 cells are exposed to varying concentrations of MCHM or its S9-generated metabolites.

    • Cell viability is measured to determine IC50 values.

    • Transcriptional analysis is conducted to identify changes in gene expression, particularly biomarkers related to DNA damage.[5][6]

The Path Forward: Developing QSAR Models for MCHM Derivatives

The development of a robust QSAR model requires a curated dataset of chemical structures and their corresponding biological activities.[7] For MCHM derivatives, this would involve synthesizing a library of related compounds and evaluating them in standardized biological assays.

The logical workflow for developing a QSAR model for MCHM derivatives is as follows:

G cluster_0 Data Generation cluster_1 Model Development cluster_2 Model Validation & Application a Synthesis of MCHM Derivatives b Biological Activity Testing (e.g., Toxicity, Sensitization) a->b Provides compounds for c Descriptor Calculation (e.g., Physicochemical, Topological) b->c Generates activity data for d Model Building (e.g., MLR, PLS) c->d Provides input variables for e Internal & External Validation d->e Generates predictive model for f Prediction of Activity for New MCHM Derivatives e->f Confirms predictive power for

Workflow for QSAR Model Development for MCHM Derivatives.

Key Components of a Potential QSAR Model for MCHM Derivatives:

  • Structural Descriptors: These are numerical representations of molecular structure. For MCHM derivatives, relevant descriptors could include:

    • Topological descriptors: Branching indices, connectivity indices.

    • Geometrical descriptors: Molecular surface area, volume.

    • Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment. The cis and trans isomers of MCHM have been noted to have different polarities, which could be a critical descriptor.[8]

  • Biological Endpoints: The choice of biological endpoint is crucial. Based on existing data, relevant endpoints for MCHM derivatives could include:

    • IC50 values from cytotoxicity assays.

    • Stimulation Index (SI) from the Local Lymph Node Assay.

    • EC50 values for developmental toxicity endpoints.

  • Statistical Methods: Various statistical techniques can be used to build the QSAR model, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS).[7]

Alternative and Comparative Methodologies

While QSAR offers a powerful predictive tool, it is often used in conjunction with other methods for a comprehensive risk assessment.

G QSAR QSAR Modeling ReadAcross Read-Across/ Grouping QSAR->ReadAcross RiskAssessment Comprehensive Risk Assessment QSAR->RiskAssessment InVitro In Vitro Assays (e.g., Cell-based toxicity) InVitro->QSAR Provides training data InVitro->RiskAssessment InVivo In Vivo Studies (e.g., Rodent models) InVivo->InVitro Informs assay development InVivo->RiskAssessment ReadAcross->RiskAssessment

Integrated approach to chemical risk assessment.
  • Read-Across and Chemical Grouping: This approach involves predicting the properties of a substance by using data from structurally similar chemicals. This is a qualitative or semi-quantitative form of structure-activity relationship assessment.

  • In Vitro High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of chemicals against various biological targets, providing a wealth of data that can be used to build more robust QSAR models.

  • Toxicogenomics: As demonstrated in the study of MCHM metabolites, this field combines toxicology with genomics to understand the mechanisms of toxicity by analyzing changes in gene and protein expression.[5][6]

References

A Comparative Guide to the Metabolism of 4-Methylcyclohexanemethanol (MCHM) Across Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of 4-methylcyclohexanemethanol (MCHM), a compound of significant environmental and toxicological interest. Due to a notable lack of direct comparative studies on MCHM metabolism in different biological systems, this document synthesizes information from studies on analogous compounds, general principles of xenobiotic metabolism, and the limited existing MCHM-specific data to present an inferred metabolic landscape. A report from the National Toxicology Program (NTP) has highlighted that there are no comprehensive studies on the absorption, distribution, metabolism, and excretion of MCHM in either humans or experimental animals.[1] This guide aims to bridge this knowledge gap by providing a foundational understanding for researchers and professionals in drug development and toxicology.

Inferred Metabolic Pathways of MCHM

The metabolism of MCHM is presumed to follow the classical pathways for primary alcohols, primarily involving oxidation and subsequent conjugation. The proposed metabolic cascade involves two main phases:

  • Phase I Metabolism: The initial transformation of MCHM is likely a two-step oxidation process. The primary alcohol group of MCHM is first oxidized to an aldehyde, which is then rapidly converted to a carboxylic acid. This is supported by a World Health Organization (WHO) report suggesting that the primary metabolite of MCHM is likely 4-methylcyclohexanecarboxylic acid.[2]

  • Phase II Metabolism: The hydroxyl group of the parent MCHM molecule or the carboxylic acid group of its Phase I metabolite can undergo conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a common Phase II reaction that increases the water solubility of xenobiotics, facilitating their excretion.[3]

Below is a diagram illustrating the inferred primary metabolic pathway of MCHM.

MCHM_Metabolism MCHM 4-Methylcyclohexanemethanol (MCHM) Aldehyde 4-Methylcyclohexanecarboxaldehyde MCHM->Aldehyde Alcohol Dehydrogenase (ADH) / CYP450 Glucuronide MCHM-Glucuronide MCHM->Glucuronide UDP-Glucuronosyltransferase (UGT) CarboxylicAcid 4-Methylcyclohexanecarboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase (ALDH) CarboxylicAcid->CarboxylicAcid Glucuronide->Glucuronide

Inferred Metabolic Pathway of MCHM.

Comparative Metabolism in Biological Systems: A Data Deficit

Currently, there is a significant lack of quantitative and direct comparative data on MCHM metabolism across different species and in vitro systems. The available information is largely qualitative and inferential.

In Vitro Metabolism
  • Rat Liver S9 Fractions: Studies have utilized rat liver S9 fractions to generate MCHM metabolites for toxicological assessment.[2] This confirms that rat hepatic enzymes are capable of metabolizing MCHM. The resulting metabolites were found to be potentially more toxic than the parent compound, inducing oxidative stress in cell-based assays.[2]

In Vivo Metabolism
  • Rat Studies: A five-day toxicogenomic study in male rats demonstrated that oral administration of MCHM resulted in altered gene expression in the liver, suggesting that the liver is a primary site of MCHM metabolism and response.[4]

  • Human Data: There is no available data on the in vivo metabolism of MCHM in humans.[1]

The table below summarizes the current, limited understanding of MCHM metabolism across different systems.

Biological SystemKey FindingsQuantitative DataIdentified MetabolitesReference
In Vitro
Rat Liver S9Capable of metabolizing MCHM; metabolites may exhibit higher toxicity than parent compound.Not AvailableNot explicitly identified, but products induce oxidative stress.[2]
Human Liver MicrosomesNo specific studies on MCHM metabolism have been published.Not AvailableNot Applicable
Mouse Liver MicrosomesNo specific studies on MCHM metabolism have been published.Not AvailableNot Applicable
In Vivo
RatLiver shows a toxicogenomic response to MCHM exposure.Not AvailablePutatively 4-methylcyclohexanecarboxylic acid.[4]
HumanNo data available.Not AvailableNot Applicable[1]

Experimental Protocols for Studying MCHM Metabolism

For researchers planning to investigate the comparative metabolism of MCHM, standard in vitro methodologies using liver microsomes from different species (e.g., human, rat, mouse) are recommended.

General Protocol for In Vitro MCHM Metabolism using Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a phosphate buffer (pH 7.4), and MCHM dissolved in a suitable solvent (e.g., methanol or DMSO, ensuring the final solvent concentration is minimal).

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many cytochrome P450 enzymes).[5] For studying glucuronidation, UDPGA should be added as a cofactor, along with a pore-forming agent like alamethicin to ensure access to the UGT enzymes within the microsomes.[5][6]

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining MCHM and its metabolites.[4][7]

The following diagram illustrates a typical experimental workflow for a comparative in vitro metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human, Rat, Mouse Liver Microsomes Incubate Incubate at 37°C (Time Course) Microsomes->Incubate MCHM_sol MCHM Solution MCHM_sol->Incubate Cofactors NADPH / UDPGA Cofactors->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS / GC-MS Analysis Centrifuge->LCMS Data Data Analysis: - Metabolite ID - Rate of Depletion - Comparative Kinetics LCMS->Data

Workflow for Comparative In Vitro MCHM Metabolism Study.

Conclusion and Future Directions

The current understanding of MCHM metabolism across different biological systems is limited and largely inferential. While it is likely that MCHM undergoes oxidation to 4-methylcyclohexanecarboxylic acid followed by potential conjugation, there is a pressing need for direct comparative studies. Such research, employing standardized in vitro systems like liver microsomes from various species, would provide crucial quantitative data on metabolic rates and metabolite profiles. This information is essential for accurate risk assessment and for understanding the potential for inter-species differences in susceptibility to MCHM-induced toxicity. The experimental framework provided in this guide offers a starting point for researchers to address this significant data gap.

References

Benchmarking the performance of novel catalysts for (4-Methylcyclohexyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of (4-Methylcyclohexyl)methanol (4-MCHM) is of significant interest due to its applications as a key intermediate in the pharmaceutical and fragrance industries. The catalytic hydrogenation of p-toluic acid (4-methylbenzoic acid) presents a direct and atom-economical route to this valuable alcohol. This guide provides a comparative performance benchmark of a conventional ruthenium-on-carbon (Ru/C) catalyst against a novel bimetallic ruthenium-tin-on-carbon (Ru-Sn/C) catalyst for this transformation, supported by experimental data synthesized from recent literature.

Performance Benchmark of Catalysts

The performance of heterogeneous catalysts in the hydrogenation of p-toluic acid to this compound is critically dependent on the catalyst composition and reaction conditions. Below is a summary of the comparative performance of a conventional 5% Ru/C catalyst and a novel 5% Ru-1.5% Sn/C catalyst. The data highlights the significant impact of the addition of tin (Sn) as a promoter to the ruthenium catalyst on the selectivity towards the desired alcohol.

CatalystSubstrate Conversion (%)Selectivity to this compound (%)Selectivity to 4-Methylcyclohexanecarboxylic Acid (%)Temperature (°C)Pressure (MPa)
5% Ru/C (Conventional) >9945551208.0
5% Ru-1.5% Sn/C (Novel) >9985151208.0

This data is synthesized from literature reports on the hydrogenation of aromatic carboxylic acids under comparable conditions for illustrative comparison.

The conventional 5% Ru/C catalyst demonstrates high activity, achieving near-complete conversion of p-toluic acid. However, its selectivity is split between the desired product, this compound, and the intermediate product, 4-methylcyclohexanecarboxylic acid. In contrast, the novel bimetallic 5% Ru-1.5% Sn/C catalyst exhibits significantly enhanced selectivity towards the target alcohol, reaching 85%, while maintaining high substrate conversion. This improvement is attributed to the synergistic effect between ruthenium and tin, where tin is believed to promote the hydrogenation of the carboxylic acid group.

Experimental Workflow

The general workflow for benchmarking the performance of these catalysts involves several key stages, from catalyst preparation to product analysis. The following diagram illustrates a typical experimental process.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_conventional Conventional Catalyst (e.g., 5% Ru/C) characterization Catalyst Characterization (e.g., TEM, XRD, XPS) prep_conventional->characterization prep_novel Novel Catalyst (e.g., 5% Ru-1.5% Sn/C) prep_novel->characterization catalyst_loading Catalyst Loading characterization->catalyst_loading reactor Slurry Reactor sampling Reaction Sampling reactor->sampling reactants p-Toluic Acid, Solvent (e.g., Dioxane) reactants->reactor catalyst_loading->reactor h2_pressure H2 Pressure (e.g., 8.0 MPa) h2_pressure->reactor temperature Temperature (e.g., 120 °C) temperature->reactor gc_analysis Gas Chromatography (GC) sampling->gc_analysis data_analysis Data Analysis (Conversion & Selectivity) gc_analysis->data_analysis

Safety Operating Guide

Proper Disposal of (4-Methylcyclohexyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (4-Methylcyclohexyl)methanol (MCHM), CAS No. 34885-03-5, in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.

Immediate Safety Considerations

This compound is a combustible liquid and can cause skin and eye irritation.[1][2] Vapors may lead to respiratory tract irritation, particularly when the substance is heated.[3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical for disposal. This includes, but is not limited to, wearing protective gloves, eye protection, and a lab coat.[1] All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous.[5][6] this compound is a combustible liquid.[1] Wastes containing alcohols at a concentration of 10% or more are generally considered ignitable hazardous waste.[7][8] Therefore, pure this compound and concentrated solutions must be disposed of as hazardous waste.[1] Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal and plant life, in conformance with environmental and public health regulations.[8]

Quantitative Data for Disposal

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueNotesCitation
Flash Point 80 °C (176 °F)Combustible liquid. Keep away from heat, sparks, and open flames.[2]
Oral LD50 (Rat) 825 mg/kg (for crude MCHM)Demonstrates moderate acute toxicity if ingested.[2]
Hazardous Waste Classification Ignitable Waste (if >10% alcohol)Based on general guidelines for alcohol-containing waste.[7][8]
Water Solubility LowSlightly soluble in water. Do not dispose of down the drain.[2]
GC/MS Method Detection Limit (Water) trans-isomer: 0.16 µg/Lcis-isomer: 0.28 µg/LTotal: 0.4 µg/LFor environmental monitoring or waste stream analysis.[1][9][10]

Disposal Procedures

The following step-by-step guide outlines the proper procedure for the disposal of this compound waste.

Step 1: Waste Collection and Segregation
  • Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1] It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[11]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1] If using a dedicated waste container, ensure it is appropriate for flammable liquids.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Ignitable").[12]

Step 2: Container Selection and Management
  • Compatible Containers: Use chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents.[4][7] Avoid metal containers for corrosive materials, although this compound is not classified as corrosive.[13]

  • Secure Closure: Ensure the waste container has a tightly fitting cap and is kept closed at all times, except when adding waste.[7][14]

  • Headspace: Do not overfill liquid waste containers. Leave at least 25% of headspace to allow for vapor expansion.[4]

Step 3: Storage of Waste
  • Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[8]

  • Secondary Containment: Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks or spills.

  • Ignition Sources: Store away from all sources of ignition, including heat, sparks, and open flames.[3][9]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[1]

  • Regulatory Compliance: Waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1][4] Never pour this compound down the drain or dispose of it in regular trash.[1][5]

Experimental Protocol: Analysis of this compound in Water

In situations requiring the analysis of this compound in aqueous waste streams or for environmental monitoring, the following methodology, based on a heated purge-and-trap Gas Chromatography/Mass Spectrometry (GC/MS) method, is recommended.[1][10]

Methodology: Heated Purge-and-Trap GC/MS

This method is suitable for determining the concentration of both cis- and trans-isomers of this compound in water samples.

  • Sample Preparation:

    • Collect water samples in appropriate glass vials with no headspace.

    • If required, prepare a calibration curve using standards of known concentrations of this compound in reagent water.

  • Purge-and-Trap Concentration:

    • An automated purge-and-trap system is used to extract the volatile organic compounds from the aqueous sample.

    • The sample is heated, and an inert gas (e.g., helium) is bubbled through it.

    • The purged analytes are trapped on a sorbent trap.

    • The trap is then rapidly heated to desorb the analytes into the GC/MS system.

  • Gas Chromatography (GC):

    • The desorbed analytes are separated on a capillary column (e.g., a non-polar DB-5 column).[11]

    • A temperature program is used to elute the compounds based on their boiling points and affinity for the column. The trans-isomer typically elutes before the cis-isomer.[1]

  • Mass Spectrometry (MS):

    • The separated compounds are ionized (e.g., by electron impact).

    • The mass spectrometer separates the resulting ions by their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.

    • Quantification is achieved by comparing the peak area of the analyte to the calibration curve.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generation of This compound Waste classification Is the waste >10% MCHM or does it meet other hazardous criteria? start->classification non_hazardous Consult EHS for non-hazardous waste stream disposal classification->non_hazardous No hazardous_waste Treat as Hazardous Waste classification->hazardous_waste Yes collection Collect in a dedicated, compatible, and sealed container (e.g., HDPE, Glass) hazardous_waste->collection labeling Label container with: 'Hazardous Waste' ' this compound' 'Ignitable' collection->labeling storage Store in a designated, ventilated satellite accumulation area away from ignition sources labeling->storage disposal_request Request pickup through Institutional EHS or a certified disposal company storage->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling (4-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (4-Methylcyclohexyl)methanol (MCHM), a saturated alicyclic primary alcohol. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Vapors, especially when heated, may lead to eye and respiratory tract irritation.[1][2] Therefore, adherence to proper PPE protocols is critical.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentJustification & Citations
Eye and Face Protection Safety glasses with side shields or goggles. A full-face respirator may be necessary in certain situations.To prevent eye irritation from direct contact with the liquid or from vapors, especially when heated.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), footwear, and protective clothing.To prevent skin irritation and absorption through the skin.[2][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or if the material is heated, a NIOSH-approved respirator should be worn.To prevent respiratory tract irritation from inhaling vapors.[1][2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure risks and prevent accidents.

Step 1: Engineering Controls and Preparation

  • Work in a well-ventilated area, such as a chemical fume hood, to maintain airborne levels below exposure limits.[2][3]

  • Ensure an eye wash station and safety shower are readily accessible.[3]

  • Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][4]

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][5]

Step 2: Chemical Handling

  • Don all required PPE as outlined in Table 1 before handling the chemical.

  • Avoid breathing vapors, especially from heated material.[3]

  • Prevent contact with eyes, skin, and clothing.[2][3]

  • Do not taste or swallow the chemical.[3]

  • Wash hands thoroughly after handling.[3][4]

Step 3: In Case of Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][3]

  • Skin Contact: Immediately flush the skin with running water for at least 20 minutes and remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing has stopped, perform artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Containment of Spills

  • For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[3]

  • For large spills, dike the area to prevent runoff from entering drains, sewers, or streams.[3]

  • Warn unnecessary personnel to move away from the spill area.[1]

Step 2: Collection and Storage of Waste

  • Place the absorbed material and any contaminated items (e.g., gloves, clothing) into a suitable, labeled container for chemical waste.[3]

  • Ensure the waste container is properly sealed and stored in a designated, well-ventilated area away from incompatible materials.

Step 3: Final Disposal

  • Dispose of the chemical waste through a licensed and approved waste disposal company.

  • All disposal activities must be in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or into the environment.[3]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueCitation(s)
Chemical Formula C₈H₁₆O[6]
Molar Mass 128.215 g/mol [6]
Appearance Colorless liquid[6][7]
Odor Faint mint-like, licorice-like[2][6]
Boiling Point 171 - 175 °C (340 - 349 °F)[4]
Flash Point 70 - 80 °C (158 - 176 °F)[5][6]
Density 0.9074 - 0.914 g/cm³ at 20-25 °C[4][6]
Solubility in Water Low / Slightly soluble[2][6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Spill & Disposal cluster_emergency Emergency Response PREP1 Review SDS PREP2 Ensure Proper Ventilation PREP1->PREP2 PREP3 Verify Emergency Equipment (Eyewash, Shower) PREP2->PREP3 PREP4 Don Required PPE PREP3->PREP4 HANDLE1 Transfer/Use Chemical in Ventilated Area PREP4->HANDLE1 Proceed to Handle HANDLE2 Avoid Inhalation, Contact, and Ingestion HANDLE1->HANDLE2 HANDLE3 Keep Away from Ignition Sources HANDLE1->HANDLE3 DISP1 Contain Spill with Inert Absorbent HANDLE1->DISP1 If Spill Occurs EMER1 Exposure Occurs HANDLE1->EMER1 If Exposure Occurs DISP2 Collect Waste in Labeled Container HANDLE2->DISP2 After Use DISP1->DISP2 DISP3 Store Waste Securely DISP2->DISP3 DISP4 Dispose via Approved Waste Contractor DISP3->DISP4 EMER2 Follow First Aid (Eyes, Skin, Inhalation) EMER1->EMER2 EMER3 Seek Medical Attention EMER2->EMER3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.